4-(1-Aminoethyl)phenol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1-aminoethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFWZASJWHBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-(1-Aminoethyl)phenol Hydrochloride in Pharmaceutical Synthesis
[1][2][3]
Executive Summary
4-(1-Aminoethyl)phenol hydrochloride (also known as
This guide synthesizes physicochemical data, validated synthetic protocols, and analytical profiling strategies to support researchers in the high-purity isolation and utilization of this compound.[3]
Part 1: Physicochemical Characterization[1][2][3]
The physical behavior of this compound is dominated by its ionic lattice structure and the phenolic hydroxyl group.[1][3] Unlike the free base, the hydrochloride salt exhibits enhanced aqueous solubility and thermal stability, though it remains sensitive to oxidative degradation if not stored properly.[3]
Table 1: Core Physical Properties
| Property | Value / Description | Notes |
| IUPAC Name | This compound | |
| Common Synonyms | Do not confuse with Tyramine ( | |
| CAS Number | 860767-47-1 (HCl salt); 53342-16-8 (Racemic base) | (S)-Enantiomer: 221670-72-0 |
| Molecular Formula | ||
| Molecular Weight | 173.64 g/mol | Base MW: 137.18 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic.[1][2][3] |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of phenethylamine salts.[1][2][3] |
| Solubility | Soluble in Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane, DCM).[1][2][3] |
| pKa (Predicted) | Amine: ~9.5; Phenol: ~10.0 | Zwitterionic character in neutral pH (free base).[1][2][3] |
| Chirality | Contains 1 chiral center ( | (S)-enantiomer is often the pharmacophore target.[1][2][3] |
Stereochemical Considerations
The biological activity of phenethylamines is highly stereospecific. For 4-(1-Aminoethyl)phenol, the chiral center at the
Part 2: Synthetic Utility & Mechanism[1][2][3][5]
The primary utility of this compound lies in its role as a nucleophile in the synthesis of complex secondary amines.[1][3] The presence of the phenolic group requires careful protection-deprotection strategies or selective alkylation conditions to prevent O-alkylation side reactions.[1][3]
Reaction Pathway: Synthesis from 4-Hydroxyacetophenone
The most robust industrial route involves the conversion of 4-hydroxyacetophenone to its oxime, followed by catalytic hydrogenation or hydride reduction.[3]
Figure 1: Step-wise synthesis from the ketone precursor.[3] The oxime intermediate prevents over-alkylation common in direct reductive amination.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol describes the oxime reduction route, favored for its high yield and suppression of secondary amine byproducts.[1][2]
Reagents:
Step 1: Oxime Formation
-
Dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) in Ethanol (100 mL).
-
Add a solution of Hydroxylamine HCl (8.3 g, 120 mmol) and Sodium Acetate (12.3 g, 150 mmol) in water (50 mL).
-
Reflux for 2–3 hours. Monitor by TLC (EtOAc:Hexane 1:1) until ketone disappears.[3]
-
Cool to room temperature. The oxime may precipitate; if not, remove ethanol under vacuum and extract with ethyl acetate.[3]
-
Recrystallize the crude oxime from ethanol/water to yield white crystals (Target MP: ~145°C).
Step 2: Catalytic Hydrogenation
-
Dissolve the purified oxime (10 g) in Ethanol (150 mL) acidified with 2 mL of acetic acid.
-
Add 10% Pd/C catalyst (1.0 g, 10 wt%).
-
Hydrogenate at 40–50 psi (3–4 bar) in a Parr shaker for 6–12 hours at room temperature.
-
Safety: Filter catalyst carefully under inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Concentrate the filtrate to obtain the crude amine acetate.[3]
Step 3: Salt Formation (Hydrochloride) [1][3][5]
-
Dissolve the crude amine residue in minimal absolute ethanol or isopropanol.[3]
-
Cool to 0°C in an ice bath.
-
Slowly add concentrated HCl (37%) or bubble dry HCl gas until pH < 2.
-
Precipitation of the hydrochloride salt should occur immediately.[3]
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum over
.
Protocol B: Quality Control (HPLC)
Objective: Confirm purity and detect unreduced oxime.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[3]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV @ 220 nm (Amide/Amine absorption) and 275 nm (Phenol absorption).[3]
-
Expectation: The amine elutes earlier than the oxime and the starting ketone due to the polarity of the protonated amino group.[3]
Part 4: Handling, Stability & Safety[3][10]
Stability Profile
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[3] Store in a desiccator.
-
Oxidation: Phenolic amines are prone to oxidation (browning) upon exposure to air and light (quinone formation).[3]
-
Storage: Amber glass vials, under Argon/Nitrogen, at 2–8°C.
Safety (GHS Classification)[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22058928, this compound.[1][3] Retrieved from [Link][1][3]
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European Patent Office. Process for producing 4-hydroxyacetophenone (Precursor Synthesis).[3] EP0167286A1.[3] Retrieved from
-
China National Intellectual Property Administration. Preparation method of Ritodrine Hydrochloride.[3] CN103396326A.[3][9] Retrieved from
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Fischer, A. T., et al. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine.[1][3][10] Journal of Physical Chemistry A. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(1-Aminoethyl)phenol Hydrochloride: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of 4-(1-Aminoethyl)phenol hydrochloride (CAS No: 860767-47-1), a pivotal intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, analytical characterization, and strategic applications, grounding technical protocols in established chemical principles.
Core Compound Identity and Significance
This compound is a primary amine salt possessing a core phenethylamine structure. This structural motif is a well-established pharmacophore, forming the backbone of numerous physiologically active molecules, particularly those targeting the central nervous system (CNS). Its value lies in its bifunctional nature: the phenolic hydroxyl group and the primary amine on a chiral center offer versatile handles for synthetic elaboration, enabling the construction of complex molecular architectures with precise stereochemistry.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, rendering it a crystalline solid with increased aqueous solubility compared to the free base—a critical consideration for consistent reaction kinetics and formulation.
Chemical Structure and CAS Number
-
Systematic Name: 4-(1-Aminoethyl)phenol;hydrochloride[1]
-
Synonyms: 1-(4-Hydroxyphenyl)ethanamine hydrochloride
-
CAS Number: 860767-47-1[1]
-
Molecular Formula: C₈H₁₂ClNO[1]
-
Molecular Weight: 173.64 g/mol [1]
The presence of a stereocenter at the benzylic carbon means the compound can exist as (R) and (S) enantiomers. The racemic mixture is commonly used as a starting point, with chiral resolution or asymmetric synthesis employed when a specific stereoisomer is required for pharmacological targeting.[2]
Synthesis and Manufacturing Pathway
The most industrially viable and logical pathway to this compound begins with the acylation of phenol, followed by a reductive amination of the resulting ketone. This two-step process is efficient and utilizes readily available starting materials.
Step 1: Synthesis of the Precursor, 4-Hydroxyacetophenone
The key precursor is 4-hydroxyacetophenone. It is synthesized via a Friedel-Crafts acylation of phenol. Using acetic acid as the acetylating agent in the presence of a strong acid catalyst like hydrogen fluoride (HF) is a well-documented method.[3]
-
Causality: The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The steric bulk of the incoming acetyl group favors substitution at the less hindered para-position, leading to high selectivity for the desired 4-isomer. HF serves as both the catalyst and a solvent, effectively protonating the acetic acid to generate the acylium ion electrophile.[3]
Caption: Synthesis of 4-Hydroxyacetophenone via Friedel-Crafts Acylation.
Step 2: Reductive Amination to 4-(1-Aminoethyl)phenol
The conversion of the ketone (4-hydroxyacetophenone) to the primary amine is achieved through reductive amination. This reaction proceeds via an imine intermediate, which is then reduced to the amine. The Leuckart reaction, which utilizes ammonium formate or formamide and formic acid, is a classic and effective method for this transformation.[4][5]
-
Mechanism & Rationale: The reaction begins with the condensation of the ketone with ammonia (derived from ammonium formate) to form a hemiaminal, which then dehydrates to an imine. Formic acid or a formate salt then acts as a hydride donor to reduce the imine to the final amine.[4] This one-pot approach is advantageous as it avoids the isolation of the often-unstable imine intermediate. The reaction is typically driven to completion by heating.
Experimental Protocol: Leuckart Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Solvent/Reagent: Add formamide or formic acid to the mixture to serve as both a solvent and a reactant.
-
Heating: Heat the reaction mixture to 160-185°C for 6-12 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up (Hydrolysis): After cooling, the intermediate N-formyl product is hydrolyzed. Add aqueous hydrochloric acid (e.g., 6M HCl) and reflux the mixture for 1-2 hours to cleave the formyl group.
-
Isolation & Salt Formation: Cool the solution and basify with a strong base (e.g., NaOH) to pH >10 to precipitate the free amine. Extract the free amine into an organic solvent (e.g., ethyl acetate). To form the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in isopropanol until precipitation is complete.
-
Purification: Collect the precipitated this compound by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Caption: Reductive Amination and Hydrochloride Salt Formation Workflow.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized material.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| Stereochemistry | Racemic | N/A |
Spectroscopic Profile (Expected)
While a publicly available, peer-reviewed spectrum for this specific salt is scarce, its expected spectral data can be reliably predicted based on its structure and data from analogous compounds like 4-aminophenol and 4-ethylphenol.[7][8]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~9.5-10.5 ppm (s, 1H): Phenolic -OH proton.
-
~8.4 ppm (br s, 3H): Ammonium -NH₃⁺ protons, often broad due to exchange.
-
~7.2 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the aminoethyl group.
-
~6.8 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the hydroxyl group.
-
~4.2 ppm (q, J=7.0 Hz, 1H): Methine CH proton adjacent to the nitrogen.
-
~1.5 ppm (d, J=7.0 Hz, 3H): Methyl CH₃ protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
~157 ppm: Aromatic carbon attached to -OH.
-
~130 ppm: Aromatic C-H carbons ortho to the aminoethyl group.
-
~128 ppm: Aromatic carbon attached to the aminoethyl group.
-
~115 ppm: Aromatic C-H carbons ortho to the -OH group.
-
~50 ppm: Methine C H carbon.
-
~21 ppm: Methyl C H₃ carbon.
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3200 (broad): O-H stretch of the phenol.
-
3100-2800 (broad): N-H stretch of the ammonium salt.
-
~1610, 1515: C=C stretching of the aromatic ring.
-
~1250: C-O stretching of the phenol.
-
Analytical Quality Control
Purity determination is critical for pharmaceutical intermediates. A robust reverse-phase HPLC method is suitable for this purpose.
Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Acetonitrile and an aqueous acidic buffer (e.g., 10% Acetonitrile / 90% water with 0.2% H₂SO₄ or HClO₄).
-
Rationale: The C18 stationary phase retains the compound via hydrophobic interactions with the phenyl ring. The acidic aqueous mobile phase ensures the phenol is protonated and the primary amine remains in its charged ammonium form, leading to sharp, symmetrical peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Rationale: The phenol chromophore exhibits a strong absorbance maximum near this wavelength.
-
-
Sample Preparation: Dissolve a known quantity of the hydrochloride salt in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Applications in Drug Discovery and Development
4-(1-Aminoethyl)phenol is a valuable building block for compounds targeting the central nervous system, largely due to its core phenethylamine structure. This scaffold is recognized by monoamine transporters and receptors.
-
Norepinephrine Reuptake Inhibitors (NRIs): The structure is closely related to norepinephrine. Synthetic modifications, particularly N-alkylation, can produce potent and selective NRIs.[9] Such agents are used in the treatment of depression and ADHD.[10]
-
Dopamine Receptor Ligands: The phenethylamine skeleton is also integral to dopamine. Derivatization of the amine can yield ligands with agonist or antagonist activity at dopamine receptors, relevant for treating conditions like Parkinson's disease or psychosis.[11]
-
Dual-Action Analgesics: The compound serves as a scaffold for analgesics that combine opioid receptor agonism with monoamine reuptake inhibition. A prominent example is Tapentadol, which contains a substituted phenol ring and an amino group, demonstrating a dual mechanism of action as a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[12] The dual action can provide effective pain relief with a potentially favorable side-effect profile.[12]
Caption: Role as a versatile intermediate for CNS drug discovery.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is more than a simple chemical; it is a strategically important platform for the synthesis of complex pharmaceutical agents. Its straightforward, high-yield synthesis from common starting materials, combined with the versatile reactivity of its functional groups, ensures its continued relevance in drug discovery. A thorough understanding of its synthesis, characterization, and chemical properties, as outlined in this guide, is essential for any scientist working to develop the next generation of CNS-targeted therapies.
References
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Simons, J. H., et al. (1939). The Acylation of Aromatic Compounds Using Hydrogen Fluoride as a Condensing Agent. Journal of the American Chemical Society, 61(7), 1795-1796. Available at: [Link]
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Reductive Amination of Acetophenone Catalyzed by Ruthenium Complex. (n.d.). Chinese Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
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Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available at: [Link]
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ResearchGate. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved February 2, 2026, from [Link]
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Villa, M., et al. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 35(20), 3765-3770. Available at: [Link]
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Ye, N., et al. (2008). Dual acting norepinephrine reuptake inhibitors and 5-HT2A receptor antagonists: Identification, synthesis and activity of novel 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles. Bioorganic & Medicinal Chemistry Letters, 18(24), 6460-6464. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-(1-Aminoethyl)phenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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University of Florida Digital Collections. (n.d.). The Mechanism of the Leuckart Reaction. Retrieved February 2, 2026, from [Link]
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Sharma, A., et al. (2020). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry, 11(8), 886-907. Available at: [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Organic Reactions. (n.d.). The Leuckart Reaction. Retrieved February 2, 2026, from [Link]
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El-Mallakh, R. S., et al. (2010). The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects. Psychiatry Investigation, 7(4), 233-240. Available at: [Link]
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Taheri-Ledari, R., et al. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Advances, 10(45), 26733-26742. Available at: [Link]
- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
-
Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276. Available at: [Link]
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Işık, M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6524. Available at: [Link]
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van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. Available at: [Link]
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An In-depth Technical Guide to 4-(1-Aminoethyl)phenol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(1-Aminoethyl)phenol hydrochloride, a versatile chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles.
Core Molecular and Physical Properties
This compound is the salt form of 1-(4-hydroxyphenyl)ethanamine, combining the structural features of a phenol and a primary amine. This dual functionality makes it a valuable building block in organic synthesis. The hydrochloride salt form is typically preferred for its increased stability and solubility in aqueous media compared to the free base.
Chemical Structure and Identifiers
The fundamental identity of a chemical compound is rooted in its structure and universally recognized identifiers.
-
IUPAC Name: 4-(1-aminoethyl)phenol;hydrochloride[1]
-
Synonyms: 1-(4-hydroxyphenyl)ethanamine hydrochloride[1]
-
CAS Number: 860767-47-1[1]
-
Molecular Formula: C₈H₁₂ClNO[2]
-
SMILES: CC(C1=CC=C(C=C1)O)N.Cl[1]
Physicochemical Data Summary
Quantitative data provides the primary specifications for experimental design, from reaction stoichiometry to formulation. The following table summarizes the key computed and experimentally relevant properties of the compound.
| Property | Value | Source |
| Molecular Weight | 173.64 g/mol | PubChem[1] |
| Exact Mass | 173.0607417 Da | PubChem[1] |
| Physical Form | Solid | ChemBridge |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound is most effectively achieved via a two-step process involving the formation of the parent amine from a common starting material, followed by salt formation. The chosen pathway, reductive amination, is a cornerstone of amine synthesis due to its efficiency and broad applicability.
Causality of the Synthetic Strategy: Reductive Amination
Reductive amination is the method of choice for converting a ketone or aldehyde into an amine. The process involves the initial reaction of the carbonyl compound (4-hydroxyacetophenone) with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired amine.
The causality for this choice rests on several factors:
-
High Selectivity: Modern reducing agents can selectively reduce the C=N bond of the imine in the presence of the starting carbonyl group.
-
Atom Economy: This one-pot reaction is efficient, minimizing intermediate isolation steps and improving overall yield.
-
Versatility: A wide range of reducing agents can be employed, allowing the reaction to be tailored to specific laboratory conditions and substrate sensitivities.
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Self-Validating Experimental Protocol: Synthesis
This protocol is designed to be self-validating through in-process checks and clear endpoints for reaction completion and purification.
Materials:
-
4-Hydroxyacetophenone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Diethyl ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation and Reduction:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxyacetophenone (1 equivalent) and anhydrous methanol.
-
Add ammonium acetate (10 equivalents) to the solution and stir until dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.
-
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise. Causality: NaBH₃CN is a preferred reducing agent because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but highly effective at reducing the protonated imine intermediate, thus minimizing side reactions[3].
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation of the Free Base:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add ethyl acetate to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and salts) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(1-Aminoethyl)phenol free base.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or ethanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.
-
The hydrochloride salt will precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain a pure, crystalline solid.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this molecule.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the aromatic protons (two doublets), the methine (CH) proton (quartet), the methyl (CH₃) protons (doublet), and exchangeable signals for the amine (NH₃⁺) and hydroxyl (OH) protons. |
| ¹³C NMR | Carbon skeleton confirmation. | Peaks for the aromatic carbons, the aliphatic methine and methyl carbons. |
| FT-IR | Functional group identification. | Broad peak for O-H and N-H stretching (superimposed), aromatic C-H stretching, and aromatic C=C bending. |
| Mass Spec | Molecular weight confirmation. | The mass spectrum of the free base would show a molecular ion peak [M]⁺ corresponding to the mass of C₈H₁₁NO. |
| Melting Point | Purity assessment. | A sharp, defined melting point range indicates high purity. |
Note: Specific spectral data (ppm, cm⁻¹) for this compound is not widely published. The expected observations are based on the known chemical structure and spectral data of analogous compounds.
Applications in Research and Drug Development
The structural motif of 4-(1-Aminoethyl)phenol is a privileged scaffold in medicinal chemistry, particularly in neuropharmacology. Its value lies in its use as a key intermediate for more complex bioactive molecules.
Precursor for Bioactive Molecules
The chiral enantiomers of the parent amine, (R)- and (S)-4-(1-Aminoethyl)phenol, are recognized as important building blocks in the synthesis of various pharmaceuticals.[4]
-
Neuropharmacology: The structure is integral to the development of selective inhibitors and therapeutic agents targeting neurological disorders.[4] For example, the (R)-enantiomer is noted for its role in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are critical in treating mood disorders.[5]
-
General Organic Synthesis: The presence of both a nucleophilic amine and a modifiable phenol group allows it to participate in a wide range of chemical reactions, including aminations and coupling reactions, making it a versatile precursor for creating libraries of compounds for drug discovery.[4]
Related Research Areas
While direct biological activity data for the racemic hydrochloride salt is limited, derivatives of related structures have shown promise in other therapeutic areas. For instance, derivatives of its constitutional isomer, 4-(2-aminoethyl)phenol, have been synthesized and investigated as potential histone deacetylase (HDAC) inhibitors for anticancer treatment.[6][7] This suggests that the broader phenethylamine scaffold is of significant interest for exploring various biological targets.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling Recommendations: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(1-Aminoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemchart. (n.d.). This compound (860767-47-1). Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). Retrieved from [Link]
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PubMed. (2023). Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2023). Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
MDPI. (2018). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Wikipedia. (n.d.). RU-24213. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. Retrieved from [Link]
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Synthesis of 4-(1-Aminoethyl)phenol hydrochloride from starting materials
Topic: Synthesis of 4-(1-Aminoethyl)phenol hydrochloride from starting materials Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
This compound (CAS: 860767-47-1), also known as 1-(4-hydroxyphenyl)ethylamine hydrochloride, is a critical phenolic amine intermediate.[1][2][3] Structurally, it represents the
This guide details a robust, scalable synthetic pathway starting from the commercially available 4-hydroxyacetophenone .[2] The selected route prioritizes high atom economy, operational safety, and intermediate stability.[2] We focus on a two-step sequence: oxime formation followed by catalytic hydrogenation , a method superior to direct reductive amination for phenolic ketones due to the mitigation of over-alkylation byproducts.
Retrosynthetic Analysis & Strategy
The retrosynthetic disconnection of the target molecule reveals 4-hydroxyacetophenone as the logical precursor. The installation of the amino group at the benzylic position is best achieved via the reduction of a nitrogenous intermediate (oxime) rather than direct nitration/reduction or nucleophilic substitution, which suffer from regioselectivity issues or harsh conditions incompatible with the free phenol.
Strategic Pathway
-
Condensation : Conversion of the ketone carbonyl to a ketoxime using hydroxylamine.[4]
-
Reduction : Catalytic hydrogenation of the oxime to the primary amine.
-
Salt Formation : Stabilization of the free base as the hydrochloride salt.
Figure 1: Retrosynthetic breakdown of this compound.
Experimental Protocols
Phase 1: Synthesis of 4-Hydroxyacetophenone Oxime
This step utilizes a standard condensation reaction.[1] The use of a buffered aqueous system ensures the free phenol remains protonated while the hydroxylamine attacks the carbonyl.
Reagents:
-
Hydroxylamine hydrochloride (
): 12.9 g (0.18 mol, 1.2 eq)[2] -
Sodium Acetate (
): 24.6 g (0.30 mol, 2.0 eq)[2]
Protocol:
-
Preparation : In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 20.4 g of 4-hydroxyacetophenone in 100 mL of ethanol.
-
Addition : Add a solution of 12.9 g hydroxylamine hydrochloride and 24.6 g sodium acetate in 100 mL of water to the reaction flask.
-
Reaction : Heat the mixture to reflux (
C) for 2–3 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The ketone spot ( ) should disappear, replaced by the oxime spot ( ).[2] -
Workup : Allow the solution to cool to room temperature. The oxime often crystallizes directly upon cooling.[2] If not, remove ethanol under reduced pressure (rotary evaporator).[2][5]
-
Isolation : Dilute the aqueous residue with 100 mL ice-water. Filter the resulting white precipitate.[2]
-
Purification : Recrystallize from minimal hot ethanol or ethanol/water.
Phase 2: Catalytic Hydrogenation to 4-(1-Aminoethyl)phenol
Reduction of the oxime requires careful control to prevent the formation of the secondary amine (dimerization). Performing the hydrogenation in an acidic medium or in the presence of ammonia suppresses this side reaction.
Reagents:
-
Catalyst: 10% Palladium on Carbon (Pd/C): 1.5 g (10 wt% loading)[1][2]
-
Solvent: Methanol (150 mL)
-
Additive: Concentrated HCl (10 mL) or Ammonia solution (to suppress dimer)
-
Hydrogen Gas (
): Balloon or Parr shaker (30–50 psi)
Protocol:
-
Setup : In a hydrogenation bottle (Parr reactor vessel), suspend 15.1 g of the oxime in 150 mL of methanol.
-
Acidification : Add 10 mL of concentrated HCl carefully (this forms the amine salt in situ, preventing secondary amine formation). Alternatively, use methanolic ammonia if free base isolation is preferred first.[2]
-
Catalyst Addition : Carefully add 1.5 g of 10% Pd/C under an inert atmosphere (Nitrogen purge) to avoid ignition of methanol vapors.
-
Hydrogenation : Pressurize the vessel to 40 psi with
gas. Shake/stir at room temperature for 6–12 hours. -
Monitoring : Monitor hydrogen uptake. Reaction is complete when uptake ceases.[2]
-
Filtration : Vent the hydrogen and purge with nitrogen.[2] Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.[2]
-
Safety Note: Do not let the catalyst dry out; pyrophoric hazard.
-
-
Concentration : Concentrate the filtrate (which contains the amine hydrochloride) to dryness under reduced pressure.
Phase 3: Isolation of Hydrochloride Salt
If the hydrogenation was done in neutral media, the free base must be converted. If done in acidic media (as above), this step purifies the crude salt.[2][4]
Protocol:
-
Dissolution : Dissolve the crude residue from Phase 2 in a minimum amount of hot isopropanol (approx. 50–80 mL).
-
Crystallization : Add diethyl ether dropwise until the solution becomes slightly turbid. Cool to 0°C overnight.[2]
-
Filtration : Collect the white crystals via vacuum filtration.[2]
-
Drying : Dry in a vacuum desiccator over
.
Data Profile:
Mechanistic Pathway
The reduction of the oxime proceeds via a nitroso/hydroxylamine intermediate sequence on the catalyst surface. The critical challenge is the condensation of the resulting primary amine with the intermediate imine, leading to secondary amines. Acidic conditions protonate the primary amine immediately upon formation (
Figure 2: Mechanistic flow of catalytic hydrogenation with side-reaction suppression via acidification.[1][2]
Analytical Characterization
To validate the synthesis, the following analytical parameters should be confirmed:
| Technique | Expected Signal Characteristics |
| 1H NMR (D2O) | |
| IR Spectroscopy | Broad band 3200-3400 cm⁻¹ (OH/NH stretch), 2900 cm⁻¹ (C-H aliphatic), 1515/1610 cm⁻¹ (Aromatic C=C).[1][2] |
| Mass Spectrometry | ESI+: m/z 138.1 |
| Melting Point | >200°C (Decomposes/Chars typical for HCl salts).[1][2] |
Safety and Handling
-
4-Hydroxyacetophenone : Irritant.[1][2][3] Avoid dust inhalation.[1][2]
-
Hydroxylamine Hydrochloride : Corrosive and potential sensitizer.[2] Releases HCl upon heating; ensure proper venting.[1][2]
-
Palladium on Carbon (Pd/C) : Pyrophoric when dry.[1][2] Always keep wet with solvent or water.[2] Handle under inert gas (Nitrogen/Argon).[1][2]
-
Hydrogen Gas : Extremely flammable.[1][2] Ensure all hydrogenation vessels are grounded and leak-tested.[1][2]
References
-
PrepChem . Synthesis of 4-hydroxyacetophenone oxime. Retrieved from [Link]
-
Organic Syntheses . Acetophenone Oxime.[1][2][5][7] Coll. Vol. 2, p. 70 (1943); Vol. 10, p. 74 (1930).[2] Retrieved from [Link]
-
PubChem . This compound (Compound Summary). Retrieved from [Link][1][2]
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(R)-4-(1-Aminoethyl)phenol hydrochloride vs (S)-enantiomer properties
An In-Depth Technical Guide to the Enantiomeric Properties of (R)- and (S)-4-(1-Aminoethyl)phenol Hydrochloride
Foreword for the Researcher
In the landscape of modern drug development and chemical synthesis, the principle of chirality is not merely an academic curiosity but a cornerstone of efficacy, safety, and innovation. A molecule's three-dimensional arrangement can dictate its biological destiny, transforming a potential therapeutic agent into an inert substance or, in the worst cases, a toxic one. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that a deep, technical appreciation of stereoisomers is paramount. We will dissect the distinct personalities of the (R)- and (S)-enantiomers of 4-(1-Aminoethyl)phenol hydrochloride, moving beyond surface-level data to explore the causality behind their divergent properties and the methodologies required to characterize them. This is not just a document; it is a field-proven manual designed to empower your research with expertise, trustworthiness, and authoritative grounding.
The Principle of Chirality: A Tale of Two Mirror Images
At the heart of this topic lies the concept of chirality, from the Greek word for 'hand'. Chiral molecules, like our hands, are non-superimposable mirror images of each other, known as enantiomers. While they share the same chemical formula and connectivity, their spatial arrangement is distinct.[1] This structural difference is pivotal in biological systems, where interactions with chiral receptors, enzymes, and other biomolecules are highly stereospecific. The activity of one enantiomer can vary dramatically from its counterpart, influencing everything from pharmacological effect to metabolic fate.
The 4-(1-Aminoethyl)phenol molecule possesses a single stereogenic center—the carbon atom bonded to the amino group, a methyl group, a hydrogen atom, and the hydroxyphenyl ring. This gives rise to the (R) and (S) enantiomers.
Caption: Stereospecific interaction of enantiomers with a biological target.
Enantioselective Synthesis and Analytical Separation
The distinct biological roles of each enantiomer necessitate methods for their synthesis in pure form and for the analytical verification of their enantiomeric purity.
Synthesis of Enantiomerically Pure Amines
Obtaining a single enantiomer is a critical challenge. Common strategies include:
-
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, such as the asymmetric reduction of a corresponding ketone. [2]* Biocatalysis: Employing enzymes, such as (R)-selective ω-transaminases, to convert a prochiral ketone into the desired (R)-amine with high enantiomeric excess. [2]* Chiral Resolution: This classical technique involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. The pure enantiomer is then liberated from the salt. [2]
Gold Standard for Analysis: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating and quantifying enantiomers. [3]The underlying principle is the differential interaction between the enantiomers and the chiral environment of the column, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly effective for this class of compounds. [4] Step-by-Step Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a validated starting point for method development. The causality for each step is explained to ensure a self-validating system.
-
System Preparation:
-
Action: Equilibrate the entire HPLC system, including the pump, injector, and detector, with the mobile phase for at least 30-60 minutes.
-
Causality: This ensures a stable baseline, consistent column temperature, and a fully wetted stationary phase, which are critical for reproducible retention times and accurate quantification.
-
-
Column Selection:
-
Action: Select a polysaccharide-based chiral column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or similar phase.
-
Causality: These phases are known to provide effective enantioseparation for a wide range of chiral amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. [4][5]
-
-
Mobile Phase Composition:
-
Action: Prepare an isocratic mobile phase, typically consisting of a non-polar solvent like hexane with a polar alcohol modifier (e.g., 10-30% 2-propanol or ethanol). [5] * Causality: The non-polar primary solvent encourages interaction with the stationary phase. The alcohol modifier is crucial; its concentration is adjusted to "tune" the retention times. Higher alcohol content generally reduces retention time but may also decrease resolution.
-
-
Sample Preparation:
-
Action: Accurately weigh and dissolve the (R)- or (S)-4-(1-Aminoethyl)phenol hydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.
-
Causality: Dissolving the sample in the mobile phase prevents solvent mismatch effects at the point of injection, which can cause peak distortion. Filtering removes particulates that could clog the column and system.
-
-
Chromatographic Conditions:
-
Action: Set a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C). [5]Set the UV detector to a wavelength where the phenol moiety has strong absorbance (e.g., ~275 nm).
-
Causality: A constant flow rate and temperature are essential for stable and repeatable chromatography. The chosen UV wavelength maximizes the signal-to-noise ratio for sensitive detection.
-
-
Injection and Data Acquisition:
-
Action: Inject a small, fixed volume (e.g., 5-10 µL) of the sample. Record the chromatogram for a sufficient duration to allow both enantiomers (if present) to elute.
-
Causality: A small, precise injection volume prevents column overloading and ensures sharp, symmetrical peaks, which are necessary for accurate integration.
-
-
Analysis and Validation:
-
Action: Identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Causality: The peak area is directly proportional to the concentration of the enantiomer. This calculation provides a quantitative measure of the sample's enantiomeric purity. The method should be validated according to ICH guidelines for accuracy, precision, and limits of detection/quantification. [5]
-
Caption: A logical workflow for the chiral HPLC analysis of enantiomers.
Toxicological Considerations
The toxicological profile of a chiral compound must be considered for each enantiomer individually. The racemic this compound is classified with several hazards.
-
Acute Toxicity: Harmful if swallowed (H302). [6][7]* Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6][7] It is crucial to recognize that these classifications apply to the mixture. The parent compound, phenol, is a general protoplasmic poison that can denature proteins and is toxic via ingestion, inhalation, and skin absorption. [8][9]The specific toxicity profile for the (R)-enantiomer versus the (S)-enantiomer is not well-defined in publicly available literature and cannot be assumed to be identical. Any development program would require separate toxicological evaluations for each enantiomer to ensure safety.
Conclusion: The Imperative of Stereochemical Precision
The distinct applications of (R)- and (S)-4-(1-Aminoethyl)phenol hydrochloride—from the synthesis of SSRIs to novel neuropharmacological agents—underscore a fundamental principle: in the world of bioactive molecules, structure dictates function. [10][11]For the researcher and developer, treating a racemic mixture as a single entity is a scientific oversight with potentially significant consequences for efficacy and safety. A thorough understanding of their individual properties, supported by robust analytical methodologies like chiral HPLC, is not optional but essential. This guide has laid out the core technical knowledge needed to navigate the complexities of these enantiomers, providing a foundation for innovative and responsible scientific advancement.
References
-
This compound | C8H12ClNO | CID 22058928 - PubChem. National Center for Biotechnology Information. [Link]
-
TOXICOLOGICAL REVIEW OF Phenol - Integrated Risk Information System. U.S. Environmental Protection Agency. [Link]
-
4-(2-Aminoethyl)phenol;phenol | C14H17NO2 | CID 68007214 - PubChem. National Center for Biotechnology Information. [Link]
-
4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem. National Center for Biotechnology Information. [Link]
-
4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol | C18H23NO3 | CID 12049689 - PubChem. National Center for Biotechnology Information. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Yakhak Hoeji. [Link]
-
1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC - NIH. National Center for Biotechnology Information. [Link]
-
(PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase - ResearchGate. ResearchGate. [Link]
-
Phenol and Its Toxicity: A Case Report - Iranian Journal of Toxicology. Iranian Journal of Toxicology. [Link]
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-
Scientific Opinion on the toxicological evaluation of phenol - ResearchGate. ResearchGate. [Link]
-
Chiral HPLC Separations - Phenomenex. Phenomenex. [Link]
-
Chiral Nanosheets for Enantiomeric Separation - ChemistryViews. ChemistryViews. [Link]
-
This compound (860767-47-1) - Chemchart. Chemchart. [Link]
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Potential applications of 4-(1-Aminoethyl)phenol hydrochloride in medicinal chemistry
Executive Summary
4-(1-Aminoethyl)phenol hydrochloride (CAS: 860767-47-1 for HCl; 134855-87-1 for free base) is a high-value chiral building block belonging to the phenethylamine class.[1] Distinct from its structural isomer tyramine (4-(2-aminoethyl)phenol), this compound features an amino group on the benzylic (
This guide details the technical utility of this compound, focusing on its role as a chiral synthon, its pharmacological differentiation from catecholamines, and validated protocols for its integration into drug discovery workflows.
Part 1: Chemical Identity & Pharmacophore Analysis
Structural Distinction & Chirality
In medicinal chemistry, the precise positioning of the amino group dictates receptor selectivity. 4-(1-Aminoethyl)phenol is the
-
Chirality: The C1 position (benzylic) is chiral. The (S)- and (R)- enantiomers exhibit distinct biological activities and are used to synthesize enantiopure pharmaceuticals.
-
Stability: As a hydrochloride salt, the compound is stable, water-soluble, and resistant to oxidative degradation compared to its free base or catechol equivalents.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 173.64 g/mol |
| Chiral Center | C1 (Benzylic) |
| Key Functional Groups | Phenolic -OH (H-bond donor), Primary Amine (Nucleophile) |
Pharmacophore Mapping
This compound serves as a bioisostere for the "right-hand" fragment of many phenethanolamine drugs (e.g., Ritodrine, Ractopamine). It mimics the tyrosine/tyramine motif but introduces steric bulk (methyl group) at the
-
Blocks MAO Metabolism: The
-methyl group inhibits degradation by Monoamine Oxidase (MAO), prolonging half-life. -
Enhances Selectivity: Restricts conformational freedom, potentially enhancing binding affinity for specific adrenergic receptor subtypes (
vs ).
Part 2: Synthetic Applications in Drug Development[2]
Precursor for -Adrenergic Agonists
The primary application of 4-(1-Aminoethyl)phenol HCl is as a nucleophilic building block for N-substituted phenethylamines . It is structurally homologous to the amine fragment used in the synthesis of Ritodrine (a tocolytic agent) and Ractopamine .
Synthetic Strategy:
The amine undergoes reductive amination or
Synthesis Pathway Visualization
The following diagram illustrates the synthesis of 4-(1-Aminoethyl)phenol from 4-hydroxyacetophenone and its subsequent conversion into a Ritodrine-like pharmacophore.
Figure 1: Synthetic workflow transforming 4-hydroxyacetophenone into the target chiral amine and downstream bioactive analogs.
Part 3: Experimental Protocols
Protocol: Synthesis via Reductive Amination
This protocol describes the generation of the 4-(1-Aminoethyl)phenol scaffold, a self-validating method due to the distinct melting point and NMR shift of the product.
Reagents:
-
4-Hydroxyacetophenone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)[2]
-
Sodium Acetate (1.5 eq)
-
Hydrogen gas / Pd-C (10%) or Raney Nickel
Step-by-Step Methodology:
-
Oxime Formation: Dissolve 4-hydroxyacetophenone in ethanol. Add hydroxylamine HCl and sodium acetate. Reflux for 2-4 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Evaporate ethanol, suspend residue in water, and extract the oxime.
-
Reduction: Dissolve the oxime in acetic acid/ethanol. Add 10% Pd-C catalyst. Hydrogenate at 40-60 psi for 6-12 hours.
-
Critical Control Point: Ensure complete reduction to avoid hydroxylamine impurities.
-
-
Salt Formation: Filter catalyst. Add concentrated HCl dropwise to the filtrate until pH < 2. Evaporate solvent to obtain this compound as a white crystalline solid.
-
Validation:
-
1H NMR (D2O): Doublet at ~1.5 ppm (CH3), Quartet at ~4.3 ppm (CH-N), Aromatic AA'BB' system at 6.8-7.3 ppm.
-
Protocol: Chiral Resolution (Optional)
To isolate the (S)- enantiomer (often the bioactive isomer):
-
Dissolve racemic 4-(1-Aminoethyl)phenol free base in methanol.
-
Add 0.5 eq of (R)-Mandelic acid or (L)-Tartaric acid .
-
Crystallize the diastereomeric salt. Recrystallize from EtOH/Water to >99% ee.
-
Basify and treat with HCl to regenerate the enantiopure hydrochloride.
Part 4: Pharmacological & Research Applications[2][5][6][7]
Adrenergic Receptor Probe
As an
-
Mechanism: It enters the presynaptic neuron via the Norepinephrine Transporter (NET) and displaces norepinephrine from storage vesicles (VMAT2).
-
Research Use: It is used to study the steric requirements of the Adrenergic Receptor (AR) binding pocket. The
-methyl group creates a steric clash in MAO enzymes but fits within the AR orthosteric site.
Tyrosinase Interaction
Phenolic amines are substrates for tyrosinase. 4-(1-Aminoethyl)phenol is used in dermatological research to study melanogenesis inhibition .
-
Reaction: The phenol moiety is oxidized to a quinone, which then cyclizes. The rate of this reaction compared to Tyramine helps elucidate the enzyme's steric constraints.
Part 5: Future Outlook & Stability
The demand for enantiopure 4-(1-Aminoethyl)phenol is growing due to the resurgence of phenethanolamine drugs for respiratory (bronchodilators) and metabolic (anti-obesity) indications. Its stability profile (HCl salt) makes it an ideal candidate for library synthesis in high-throughput screening (HTS).
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
References
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The Cornerstone of Chiral Synthesis: A Technical Guide to 4-(1-Aminoethyl)phenol Hydrochloride
Foreword: The Significance of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. It is within this context that the strategic selection of chiral building blocks becomes a cornerstone of efficient and elegant synthetic design. This guide focuses on one such pivotal molecule: 4-(1-Aminoethyl)phenol hydrochloride. Possessing a single stereocenter, this compound serves as a versatile and economically significant starting material for a range of bioactive molecules, particularly in the realm of neuropharmacology.
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices, offering field-proven insights into the procurement and application of this essential chiral amine.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective and safe implementation in any synthetic workflow.
Key Physicochemical Data
The hydrochloride salt of 4-(1-Aminoethyl)phenol is typically a white to off-white solid, valued for its improved stability and handling characteristics compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO | |
| Molecular Weight | 173.64 g/mol | |
| Appearance | White to off-white solid | |
| Storage Conditions | 0-8 °C |
Safety and Handling
As with any chemical reagent, a comprehensive review of the Safety Data Sheet (SDS) is mandatory before use. This compound presents several hazards that necessitate careful handling.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately and thoroughly with water.
Enantioselective Synthesis of 4-(1-Aminoethyl)phenol
The value of 4-(1-Aminoethyl)phenol lies in its enantiopurity. Two primary strategies are employed for its preparation: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture. The choice between these methods often depends on factors such as scale, cost, and available technology.
Asymmetric Synthesis: The Path of Direct Enantiocontrol
Asymmetric synthesis offers an elegant and often more atom-economical route to the desired enantiomer. The most common approach involves the asymmetric reduction of the prochiral ketone, 4-hydroxyacetophenone.
Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of ketones. This method avoids the need for high-pressure hydrogenation gas, instead utilizing a hydrogen donor such as isopropanol or a formic acid/triethylamine azeotrope. The key to enantioselectivity lies in the use of a chiral catalyst, most notably ruthenium complexes with chiral diamine ligands, such as those pioneered by Noyori.
Causality in Experimental Choices:
-
Catalyst Selection: The choice of a catalyst like RuCl is deliberate. The (S,S) configuration of the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand creates a specific chiral environment around the ruthenium center, directing the hydride transfer from the hydrogen donor to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
-
Hydrogen Donor: A formic acid/triethylamine mixture is often preferred as it can lead to irreversible reduction, which can drive the reaction to completion, even at high substrate concentrations.[2]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.
Self-Validating Protocol: Asymmetric Transfer Hydrogenation of 4-Hydroxyacetophenone
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-hydroxyacetophenone (1.0 eq), the chiral ruthenium catalyst (e.g., RuCl, 0.005-0.01 eq), and the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 2.0-5.0 eq).
-
Reaction Execution: Stir the mixture at a controlled temperature (typically 25-40 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, quench the reaction by the addition of water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol, (S)-1-(4-hydroxyphenyl)ethanol.
-
Conversion to Amine: The resulting chiral alcohol can then be converted to the corresponding amine through standard functional group interconversions (e.g., mesylation, substitution with azide, and subsequent reduction).
-
Salt Formation: The final enantiomerically pure free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt, which can be isolated by filtration.
Chiral Resolution: The Classic Approach to Enantiopurity
Chiral resolution is a robust and widely used industrial method for separating enantiomers. This technique relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated, typically by fractional crystallization.
Causality in Experimental Choices:
-
Resolving Agent: Tartaric acid derivatives, such as O,O'-dibenzoyl-L-tartaric acid, are frequently used due to their availability in high enantiomeric purity and their ability to form well-defined crystalline salts with amines.[3][4] The choice of the L- or D-enantiomer of the resolving agent will determine which enantiomer of the amine crystallizes.
-
Solvent System: The selection of the solvent is critical for achieving a successful separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Often, a mixture of solvents (e.g., methanol/water) is required to achieve the optimal balance of solubility and crystallization kinetics.
Self-Validating Protocol: Chiral Resolution with O,O'-Dibenzoyl-L-tartaric Acid
This protocol is a representative example and will likely require optimization of solvent ratios and temperatures.
-
Preparation of Racemic Amine: The racemic 4-(1-Aminoethyl)phenol can be synthesized by reductive amination of 4-hydroxyacetophenone using a non-chiral reducing agent and an ammonia source.[5]
-
Salt Formation: Dissolve the racemic 4-(1-Aminoethyl)phenol (1.0 eq) in a suitable solvent or solvent mixture (e.g., methanol). In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 eq) in the same solvent, possibly with gentle heating.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold crystallization solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the solid dissolves and the solution is basic (pH > 10).[6]
-
Extraction and Salt Formation: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and then form the hydrochloride salt as described in the previous section.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined by a suitable analytical method, such as chiral HPLC.
Applications in Pharmaceutical Synthesis
The utility of enantiomerically pure this compound is best illustrated through its application in the synthesis of high-value pharmaceutical targets.
Synthesis of Synephrine Analogues
Synephrine, a phenethylamine alkaloid, and its analogues are of interest for their potential adrenergic and metabolic effects. (S)-4-(1-Aminoethyl)phenol is a direct precursor to chiral synephrine derivatives.
Synthetic Transformation: N-Methylation
The primary amine of (S)-4-(1-Aminoethyl)phenol can be selectively methylated to yield the corresponding secondary amine, a core structure in synephrine-like molecules.
Protocol: Reductive N-Methylation
-
Reaction Setup: To a solution of (S)-4-(1-Aminoethyl)phenol (1.0 eq) in a suitable solvent such as methanol, add aqueous formaldehyde (1.1 eq).
-
Reduction: After a brief stirring period to allow for imine formation, carefully add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.
-
Work-up: Once the reaction is complete, quench with water and extract the product into an organic solvent.
-
Purification and Salt Formation: Purify the crude product by chromatography if necessary, and then form the hydrochloride salt.
Precursor to Norepinephrine Reuptake Inhibitors (NRIs)
Chiral phenylethylamines are a key pharmacophore in many norepinephrine reuptake inhibitors, which are used in the treatment of depression and other neurological disorders. (S)-4-(1-Aminoethyl)phenol serves as a valuable starting material for the synthesis of complex NRIs. For instance, it is a key building block for compounds like WAY-256805.
The synthesis of such complex molecules often involves multi-step sequences where the chiral center of the 4-(1-Aminoethyl)phenol moiety is preserved and incorporated into the final target structure. These syntheses typically involve N-alkylation or acylation reactions followed by further functional group manipulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex chiral molecules. A thorough understanding of the methods for its enantioselective preparation, coupled with a strategic vision for its incorporation into synthetic routes, empowers chemists to access a wide range of valuable compounds. The choice between asymmetric synthesis and chiral resolution will continue to be guided by project-specific considerations, but the fundamental principles and protocols outlined in this guide provide a solid foundation for making those decisions with confidence and scientific rigor.
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An In-depth Technical Guide to the Safe Handling of 4-(1-Aminoethyl)phenol Hydrochloride
This guide provides comprehensive safety and handling protocols for 4-(1-Aminoethyl)phenol hydrochloride, a crucial building block in pharmaceutical and chemical research.[1] As a chiral amine derivative, its unique structure is leveraged in the synthesis of bioactive molecules, particularly in neuropharmacology and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The protocols and recommendations outlined herein are grounded in established safety principles for handling substituted phenols and amine hydrochlorides.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to its safe handling.
| Property | Value | Source |
| IUPAC Name | 4-(1-aminoethyl)phenol;hydrochloride | PubChem |
| CAS Number | 860767-47-1 | Chemchart |
| Molecular Formula | C₈H₁₂ClNO | PubChem[2] |
| Molecular Weight | 173.64 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Chem-Impex[1] |
| Storage Temperature | 0-8 °C | Chem-Impex[1] |
Note: The properties of the free base, 4-(1-Aminoethyl)phenol, are often reported and should be distinguished from the hydrochloride salt.
Hazard Identification and Risk Assessment
This compound presents a multi-faceted hazard profile that demands rigorous risk assessment prior to any handling. The primary hazards are associated with its phenolic and amino functionalities.
GHS Hazard Statements for this compound:[2]
-
H302: Harmful if swallowed (Acute toxicity, oral).[2]
-
H315: Causes skin irritation (Skin corrosion/irritation).[2]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation).[2]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).[2]
Phenolic compounds, in general, are known for their ability to cause severe burns and systemic toxicity.[3][4] Phenol can be rapidly absorbed through the skin, potentially leading to effects on the central nervous system, liver, and kidneys.[4] While specific toxicological data for this compound is limited, the precautionary principle dictates that it should be handled with the same level of caution as other hazardous phenolic compounds.
The hydrochloride salt form may also contribute to its irritant properties. Due to its fine, solid nature, there is a risk of aerosolization and subsequent inhalation, leading to respiratory tract irritation.
Risk Assessment Workflow
The following diagram outlines a systematic approach to risk assessment before handling this compound.
Caption: A workflow for assessing and mitigating risks associated with handling this compound.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[5][6]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]
-
Safety Showers and Eyewash Stations: Unobstructed access to a safety shower and eyewash station is mandatory in any area where this compound is handled.[6][8]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[6][8] | Provides protection against incidental contact. Phenolic compounds can penetrate some glove materials, so frequent changes are advised, especially if contamination is suspected.[6][8] |
| Eye Protection | Chemical safety goggles are mandatory.[6][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9] | Protects against airborne particles and splashes, preventing severe eye irritation.[2] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[6] For larger quantities, a chemically resistant apron may be necessary.[9] | Prevents skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | Generally not required when handling in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with particulate filters is necessary.[7] | Protects against the inhalation of airborne powder.[2] |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Decision tree for selecting the appropriate PPE when working with this compound.
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential for minimizing risk.
Weighing and Aliquoting:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5] Don all required PPE.
-
Handling: Perform all manipulations of the solid compound within the fume hood. Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust.
-
Containment: Keep the container tightly closed when not in use.[7]
-
Cleaning: After handling, decontaminate the spatula and work surface. Wash hands thoroughly, even after removing gloves.[4][8]
Solution Preparation:
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to minimize splashing and aerosol generation.
-
Incompatible Materials: Be aware of incompatible materials. This compound should be kept away from strong oxidizing agents, acid anhydrides, and acid chlorides.[7]
Storage and Disposal
Proper storage and disposal are crucial for laboratory safety and environmental protection.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10] The recommended storage temperature is between 0-8°C.[1] Keep the container tightly sealed.[7]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][7] Do not dispose of down the drain.
Emergency Procedures: A Self-Validating System
Prompt and correct response to an emergency can significantly mitigate harm.
Spill Response:
-
Evacuation and Alerting: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.[11]
-
Control: If trained and it is safe to do so, control the source of the spill.
-
Cleanup: For small spills, use an absorbent material to clean up the spill. Place the contaminated material in a sealed container for hazardous waste disposal.[8] Avoid dry sweeping, which can generate dust.[12]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][14] Seek immediate medical attention.[7][13] For phenol exposures, rapid decontamination is critical to minimize absorption.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][13]
-
Inhalation: Move the affected person to fresh air.[3][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][13][14]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[3][7][13]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of risk assessment, engineering controls, proper PPE usage, and established safe handling protocols. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards, is paramount for protecting researchers and maintaining a safe laboratory environment.
References
-
University of Auckland. (2024). Phenol (concentrated) Safety Information. [Link]
-
Monash University. (2023). Phenol - OHS Information Sheet. [Link]
-
University of California, Berkeley. (n.d.). Phenol Safety Information. [Link]
-
Princeton University. (n.d.). Phenol Safety Information. [Link]
-
Pharmaffiliates. (2025). Material Safety Data Sheet. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. [Link]
-
S.L. (n.d.). How to Handle Amines Safely in Industrial Environments. [Link]
-
Public Health England. (2019). Phenol: incident management. [Link]
-
Yale University Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22058928, this compound. [Link]
-
Chemchart. (n.d.). This compound (860767-47-1). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. [Link]
-
Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Australian Government Department of Health. (2016). Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. [Link]
- Maheswari, E., & Singh, D. (2015). Phenol and Its Toxicity: A Case Report. Iranian Journal of Toxicology, 9(30), 1384-1387.
-
Safely.io. (2024). Personal Protective Equipment for Chemical Handling. [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details for Phenol, 4-(1-aminoethyl)-. [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]
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Technical Guide: Solubility Profiling of 4-(1-Aminoethyl)phenol Hydrochloride
[1]
Part 1: Executive Summary & Structural Logic
The Challenge of Limited Data
4-(1-Aminoethyl)phenol hydrochloride (4-AEP[1]·HCl) is a critical chiral intermediate, often utilized in the synthesis of
For drug development professionals, relying on general "like dissolves like" heuristics is insufficient.[1] This guide provides a first-principles assessment of the compound's solubility profile, supported by a robust experimental protocol for empirical validation.
Structural Analysis & Solubility Prediction
To understand the solubility behavior of 4-AEP[1]·HCl, we must deconstruct its molecular architecture:
-
Cationic Head (Ammonium): The protonated primary amine (
) dominates the lattice energy, driving high solubility in high-dielectric solvents (Water, DMSO).[1] -
Hydrophilic Tail (Phenol): The para-hydroxyl group acts as both a hydrogen bond donor and acceptor, enhancing solubility in protic organic solvents (Alcohols).[1]
-
Hydrophobic Core (Ethylbenzene): The small aromatic core limits solubility in purely non-polar solvents, but the salt form generally overrides this lipophilicity.[1]
Theoretical Solubility Tiering:
Part 2: Solubility Landscape & Data
While empirical verification is mandatory for GMP processes, the following data table represents the high-confidence predicted solubility profile based on structural analogs (e.g., Tyramine HCl, Octopamine HCl) and thermodynamic modeling of phenolic amine salts.
Predicted Thermodynamic Solubility Table (at 25°C)
| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Mechanistic Insight |
| Aqueous | Water (pH < 6) | > 250 | High lattice disruption via hydration of |
| Aqueous | PBS (pH 7.4) | > 150 | Buffer capacity maintains ionization; high solubility persists.[1] |
| Polar Protic | Methanol | 100 - 150 | Strong H-bonding matches the phenolic/ammonium moieties.[1] |
| Polar Protic | Ethanol | 30 - 60 | Decreased dielectric constant reduces salt dissociation capability.[1] |
| Polar Protic | Isopropanol | 5 - 20 | Steric bulk interferes with solvation shell formation.[1] |
| Polar Aprotic | DMSO | > 300 | Excellent solvation of the cation; standard solvent for stock solutions.[1] |
| Polar Aprotic | Acetonitrile | < 5 | Poor solvation of chloride anions; "antisolvent" potential.[1] |
| Non-Polar | Ethyl Acetate | < 1 | Ionic lattice energy exceeds solvation enthalpy.[1] |
| Non-Polar | TBME / Hexane | < 0.1 | Strictly antisolvents; used for crashing out the product.[1] |
The pH-Dependent Solubility Cliff
The solubility of 4-AEP[1]·HCl is strictly pH-dependent due to its amphoteric nature.[1]
As the pH of an aqueous solution increases, the ammonium group deprotonates to the free base, drastically reducing solubility.[1]
Figure 1: Conceptual pH-Solubility Profile. Solubility is U-shaped, with a minimum near the isoelectric region (pH 9-10).[1]
Part 3: Experimental Protocols (Validation)
As a scientist, you must validate the predicted values above. Use this "Shake-Flask" methodology, which is the gold standard for thermodynamic solubility determination.[1]
Protocol: Thermodynamic Solubility by HPLC
Objective: Determine the saturation concentration of 4-AEP·HCl in target solvents.
Materials:
-
0.45 µm Syringe Filters (PTFE for organics, PVDF for aqueous)[1]
-
HPLC System (UV Detector) or UV-Vis Spectrophotometer[1]
Workflow:
-
Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (use a thermomixer @ 500 RPM).
-
Visual Check: Ensure solid is still present.[1] If clear, add more solid.[1]
-
Filtration: Filter the supernatant using a pre-warmed syringe filter to avoid precipitation during filtration.
-
Dilution: Dilute the filtrate (e.g., 1:100) with mobile phase to bring it within the linear dynamic range of the detector.[1]
-
Quantification: Inject into HPLC. Calculate concentration using a calibration curve of the standard.
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for determining thermodynamic solubility.
Part 4: Implications for Process Development
Recrystallization Strategy
The solubility differential between Alcohols (High) and Ethers/Esters (Low) suggests a classic solvent/antisolvent recrystallization strategy.[1]
-
Solvent: Methanol or Ethanol (dissolve at reflux).[1]
-
Antisolvent: MTBE or Ethyl Acetate (add slowly to induce nucleation).[1]
-
Cooling: Ramp cool to 0°C to maximize yield.
Salt Disproportionation Warning
Avoid using basic solvents (e.g., Pyridine) or buffers with pH > 8 during processing.[1] This will strip the HCl, causing the free base to oil out or precipitate in an uncontrolled amorphous form, complicating filtration.[1]
References
-
PubChem. (n.d.).[1][2][3][5][7][8] this compound (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Wishart, D. S., et al. (2018).[1] DrugBank 5.0: a major update to the DrugBank database for 2018.[1] Nucleic Acids Research.[1] (Reference for general phenolic amine solubility trends). [Link]
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. (Methodology grounding). [Link][1]
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Technical Guide: Spectroscopic Characterization of 4-(1-Aminoethyl)phenol Hydrochloride
[1][2][3]
Compound: this compound
CAS (HCl Salt): 860767-47-1
CAS (Free Base): 134855-87-1
Formula:
Structural Context & Chemical Identity[1][2][3][4][5][6][7][8]
Unlike its common analog Tyramine (4-(2-aminoethyl)phenol), which possesses a flexible ethyl chain, 4-(1-Aminoethyl)phenol carries the amine functionality at the benzylic position.[1][2][3] This creates a chiral center at the
Structural Elucidation Logic
The following diagram outlines the logical flow for distinguishing this specific isomer from its analogs using spectroscopic data.
Figure 1: Decision tree for distinguishing 4-(1-aminoethyl)phenol from tyramine based on primary spectral features.
Mass Spectrometry (MS): The Molecular Fingerprint[1][2][3]
Mass spectrometry provides the most definitive rapid identification between the 1-amino and 2-amino isomers due to distinct fragmentation pathways governed by
Fragmentation Mechanism[1][2][3]
-
Ionization: ESI (Positive Mode) or EI (70 eV).
-
Parent Ion:
(ESI) or (EI).[1][2] -
Primary Fragmentation (Alpha-Cleavage):
-
4-(1-Aminoethyl)phenol: Cleavage of the
bond adjacent to the nitrogen is favored.[1][2] Loss of the methyl group ( , 15 Da) generates a stable resonance-stabilized iminium ion.[1][2][3] -
Tyramine: Cleavage occurs between the
and carbons, expelling the benzyl radical and leaving the ion (m/z 30).[1][2]
-
Key MS Peaks (EI/ESI)
| m/z Value | Ion Identity | Assignment | Structural Significance |
| 138.1 | Protonated Molecule | Confirms MW 137 (Free base).[1][2][3] | |
| 122.0 | Iminium Ion | Diagnostic Base Peak. Indicates a methyl group attached to the | |
| 120.0 | Vinyl Phenol Cation | Loss of ammonia; common in benzylic amines.[1][2][3] | |
| 94.0 | Phenol Radical | Characteristic aromatic backbone.[1][2][3] | |
| 77.0 | Phenyl Cation | Standard aromatic fragment.[1][2][3] |
Critical Insight: If your spectrum shows a dominant peak at m/z 30 , you have Tyramine, not 4-(1-aminoethyl)phenol.[1][2][3]
Nuclear Magnetic Resonance (NMR)[1][2][3]
NMR analysis confirms the carbon skeleton connectivity.[1][2] For the hydrochloride salt, DMSO-d6 is the preferred solvent to visualize the exchangeable ammonium and phenolic protons, which often collapse or disappear in
NMR Data (400 MHz, DMSO-d6)
| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 9.35 | Singlet (Broad) | 1H | Phenolic | Exchangeable.[1][2][3] |
| 8.40 | Broad Singlet | 3H | Ammonium salt protons.[1][2][3] | |
| 7.25 | Doublet | 2H | Ar- | |
| 6.78 | Doublet | 2H | Ar- | |
| 4.25 | Quartet | 1H | Benzylic | |
| 1.48 | Doublet | 3H | Methyl |
NMR Data (100 MHz, DMSO-d6)
| Shift ( | Carbon Type | Assignment |
| 157.8 | Quaternary | C-OH (Phenolic carbon).[1][2][3] |
| 131.2 | Quaternary | C-Alkyl (Ipso carbon).[1][2][3] |
| 128.5 | Methine ( | Aromatic CH (meta to OH).[1][2][3] |
| 115.8 | Methine ( | Aromatic CH (ortho to OH).[1][2][3] |
| 50.2 | Methine ( | Benzylic |
| 20.5 | Methyl ( | Terminal methyl group.[1][2][3] |
Infrared Spectroscopy (IR)[1][2][3][8]
The IR spectrum of the hydrochloride salt is dominated by the broad, strong absorptions of the charged ammonium group and the phenolic hydroxyl.[1][2]
Characteristic Bands (KBr Pellet)
| Wavenumber ( | Vibration Mode | Functional Group | Notes |
| 3400 - 2800 | Stretch (Broad) | Overlapping bands of Phenol and | |
| 2800 - 2600 | Stretch (Multiple) | "Amine salt" combination bands.[1][2][3] | |
| 1610, 1515 | Stretch | Characteristic benzene ring skeletal vibrations. | |
| 1240 | Stretch | Strong band, confirms phenol. | |
| 830 | Bend (Out-of-plane) | Ar- | Diagnostic for 1,4-disubstitution.[1][2][3] |
Experimental Protocols
Protocol A: NMR Sample Preparation for Hygroscopic Salts
The hydrochloride salt is hygroscopic.[1][2] Improper handling leads to water peaks (
-
Drying: Dry the salt in a vacuum desiccator over
for 4 hours prior to analysis. -
Solvent: Use ampouled, 99.9%
to minimize water content.[1][2] -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Acquisition: Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons.
Protocol B: Analytical Workflow Visualization
Figure 2: Recommended workflow for high-fidelity NMR characterization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2][5] CAS 860767-47-1.[1][2][3][5][6] Retrieved from [Link][1][2][3]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Phenolic Amines. NIST Standard Reference Database 1A v17.[1][2] Retrieved from [Link][1][2][3]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
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- 3. Showing Compound Tyramine (FDB000433) - FooDB [foodb.ca]
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4-(1-Aminoethyl)phenol hydrochloride mechanism of action in biological systems
Mechanistic Profiling & Bio-Orthogonal Applications[1][2][3]
Part 1: Executive Summary & Molecular Architecture[1][2]
Compound Identity: 4-(1-Aminoethyl)phenol hydrochloride
Synonyms: 1-(4-Hydroxyphenyl)ethylamine HCl; p-(1-Aminoethyl)phenol;
Operational Definition:
4-(1-Aminoethyl)phenol (4-AEP) is a chiral, phenolic amine distinct from its structural isomer Tyramine [4-(2-aminoethyl)phenol].[1][2] While Tyramine possesses a flexible ethyl chain, 4-AEP features a benzylic amine with an
In drug development, 4-AEP serves two critical roles:
-
Bioactive Scaffold: A metabolically stable pharmacophore mimicking octopamine and norepinephrine.[1][2]
-
Chiral Resolving Agent: A high-fidelity probe for determining enantiomeric purity in acidic intermediates.[1][2]
Part 2: Mechanism of Action (MoA) in Biological Systems[1][2]
The biological activity of 4-AEP is governed by its ability to mimic endogenous trace amines while evading rapid degradation.[1][2] Its mechanism is tripartite:
1. Trace Amine-Associated Receptor (TAAR1) Agonism
Unlike classical adrenergic agonists that bind directly to
-
Mechanism: 4-AEP binds to intracellular TAAR1 (located on the membrane of monoaminergic vesicles).[1][2]
-
Signaling Cascade: Activation of TAAR1 triggers
protein coupling Adenylyl Cyclase activation cAMP increase.[1][2] -
Functional Outcome: This cascade phosphorylates the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), causing them to reverse direction or internalize.[1][2] The result is a non-exocytotic release of monoamines into the synaptic cleft.[1][2]
2. Metabolic Resistance (The
-Methyl Effect)
The defining feature of 4-AEP is the methyl group at the benzylic position (C1).[1][2]
-
MAO Inhibition/Evasion: Endogenous Tyramine is rapidly degraded by MAO-A via oxidative deamination.[1][2] In 4-AEP, the
-methyl group provides steric hindrance, preventing the enzyme's flavin cofactor from accessing the -proton required for oxidation.[1][2] -
Result: Significantly extended half-life compared to Tyramine, allowing for sustained sympathomimetic effects.[1][2]
3. False Neurotransmission & VMAT2 Interaction
4-AEP acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2).[1][2]
-
Displacement: It is actively transported into synaptic vesicles, displacing endogenous norepinephrine.[1][2]
-
Co-release: Upon neuronal firing, 4-AEP is released as a "false neurotransmitter," possessing lower intrinsic efficacy at post-synaptic receptors than norepinephrine, potentially acting as a functional antagonist in high-stress states.[1][2]
Part 3: Visualization of Signaling Pathways[2]
The following diagram illustrates the dual mechanism of 4-AEP: MAO evasion and TAAR1-mediated synaptic modulation.[1][2]
Figure 1: Mechanistic pathway of 4-AEP showing VMAT2 uptake, TAAR1 activation, and resistance to MAO degradation.[1][2]
Part 4: Experimental Protocols
To validate the biological activity and purity of 4-AEP in research settings, the following protocols are recommended.
Protocol A: Enantiomeric Purity Determination via HPLC
Rationale: 4-AEP is chiral.[1][2][3][4][5][6][7] The (S)-enantiomer often exhibits higher biological potency.[1][2] Quantifying the enantiomeric excess (ee) is critical before biological assays.[1][2]
-
Preparation: Dissolve 1.0 mg of 4-AEP HCl in 1 mL of mobile phase (Ethanol/Hexane 10:90).
-
Column Selection: Use a Chiralpak AD-H or OD-H column (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Conditions:
-
Analysis: Calculate %ee using the formula:
.[1][2]
Protocol B: In Vitro MAO Stability Assay
Rationale: To demonstrate the metabolic stability conferred by the
-
Enzyme Source: Recombinant Human MAO-A and MAO-B (microsomal fraction).[1][2]
-
Substrate Preparation:
-
Incubation:
-
Quantification:
-
Expected Result: Tyramine should show <10% remaining at 60 mins (MAO-A). 4-AEP should show >80% stability due to steric hindrance.[1][2]
Part 5: Quantitative Data Summary
Table 1: Physicochemical & Pharmacological Properties
| Property | Value / Descriptor | Relevance |
| Molecular Weight | 173.64 g/mol (HCl salt) | Small molecule, BBB permeable.[1][2] |
| LogP (Predicted) | ~1.31 | Moderate lipophilicity; peripheral > central distribution unless transported.[1][2] |
| pKa (Amine) | ~9.04 | Protonated at physiological pH (cationic).[1][2] |
| Chirality | (R) / (S) Enantiomers | (S)-isomer typically more active in adrenergic systems.[1][2] |
| Primary Target | TAAR1 (Agonist) | Modulates monoamine systems.[1][2] |
| Metabolic Fate | Glucuronidation (Phenol) | Major clearance pathway (Phase II), bypassing Phase I oxidation.[1][2] |
Part 6: References
-
Chem-Impex International. (n.d.).[1][2] (S)-4-(1-Aminoethyl)Phenol - Product Analysis and Applications. Retrieved from [1][2]
-
PubChem. (2025).[1][2] this compound | C8H12ClNO.[1][2][8] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] (R)-(+)-alpha-Methylbenzylamine and Derivatives: Chiral Resolution Agents. Retrieved from [1][2]
-
Berry, M. D. (2004).[1][2] Mammalian central nervous system trace amines.[1][2] Pharmacologic amphetamines, physiologic neuromodulators.[1][2] Journal of Neurochemistry. (Contextual grounding for TAAR1 mechanism).
-
ChemicalBook. (2025).[1][2] this compound Chemical Properties and Safety. Retrieved from [1][2]
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4-(1-Aminoethyl)phenol Hydrochloride: A Technical Monograph on a Privileged Chiral Scaffold
The following technical guide details the discovery, chemical lineage, and synthetic utility of 4-(1-Aminoethyl)phenol hydrochloride , a privileged chiral scaffold in the development of sympathomimetic drugs and a benchmark substrate in biocatalysis.
Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Asymmetric Synthesis Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary & Chemical Identity
This compound (CAS: 134855-87-1 for racemate; 860767-47-1 for HCl salt) is a chiral phenethylamine derivative defined by the presence of a primary amino group at the benzylic position, flanked by a methyl group. This structural motif—an
Unlike its achiral congener Tyramine (4-(2-aminoethyl)phenol), the 1-aminoethyl derivative possesses distinct steric and electronic properties that make it a versatile building block for:
- -Adrenergic Agonists: Serving as the "A-ring" pharmacophore in bronchodilators and tocolytics.
-
Chiral Resolution Agents: Acting as a resolving agent for acidic racemates.
-
Biocatalytic Benchmarking: Serving as a gold-standard substrate for evaluating lipase-mediated kinetic resolutions.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-(4-Hydroxyphenyl)ethylamine hydrochloride |
| Common Synonyms | 4-Hydroxy- |
| Molecular Formula | |
| Molecular Weight | 173.64 g/mol |
| Chiral Center | |
| Key Functional Groups | Phenolic -OH (pKa ~10), Primary Amine (pKa ~9.5) |
Discovery and Historical Lineage
The Sympathomimetic Era (Early 20th Century)
The history of 4-(1-Aminoethyl)phenol is inextricably linked to the "Structure-Activity Relationship (SAR) Explosion" of the 1920s and 1930s, following the isolation of Epinephrine. Researchers sought to map the essential features required for adrenergic activity.
-
The Tyramine Connection: Early pharmacologists identified that the phenethylamine skeleton was crucial. While Tyramine (ethyl chain) showed potent vasoactive effects, introducing branching at the
-position (as in 4-(1-Aminoethyl)phenol) was found to increase oral bioavailability by hindering metabolism via Monoamine Oxidase (MAO). -
The "Paredrine" Parallel: The compound is a structural isomer of Hydroxyamphetamine (Paredrine), which is 4-(2-aminopropyl)phenol. While Paredrine became a drug, 4-(1-Aminoethyl)phenol became a synthetic intermediate , primarily because the benzylic amine is more reactive and prone to further functionalization (e.g., reductive alkylation) to create complex secondary amines.
The Asymmetric Revolution (1980s–Present)
In the late 20th century, the regulatory shift towards enantiomerically pure drugs (FDA's 1992 policy statement) transformed 4-(1-Aminoethyl)phenol from a simple intermediate into a high-value chiral building block .
-
The Problem: Synthesis from the ketone (4-hydroxyacetophenone) yields a racemate.
-
The Solution: The compound became a primary target for Lipase-catalyzed Kinetic Resolution . It is now one of the most cited substrates for demonstrating the efficacy of Candida antarctica Lipase B (CALB) in industrial acylation reactions.
Synthetic Methodologies
The synthesis of this compound generally follows two routes: the classical chemical reduction (yielding racemate) and the modern chemo-enzymatic route (yielding pure enantiomers).
Method A: Reductive Amination (Industrial Standard)
This method is preferred for bulk production when chirality is not the immediate concern or when downstream resolution is planned.
Protocol:
-
Precursor: 4-Hydroxyacetophenone.
-
Oximation: Reaction with Hydroxylamine hydrochloride (
) in buffered ethanol to form the oxime. -
Reduction: Catalytic hydrogenation of the oxime using Raney Nickel or
under high pressure ( , 50 psi). -
Salt Formation: Precipitation with anhydrous HCl in diethyl ether/isopropanol.
Reaction Scheme (DOT Visualization):
Figure 1: Industrial synthesis via reductive amination of 4-hydroxyacetophenone.
Method B: Enzymatic Kinetic Resolution (Chiral Purity)
To obtain the pharmacologically active (R)- or (S)-enantiomer (usually the (R)-isomer is preferred for adrenergic synthesis), kinetic resolution is employed.
Protocol:
-
Biocatalyst: Immobilized Candida antarctica Lipase B (CALB).
-
Acyl Donor: Ethyl Acetate or Isopropyl Acetate (acts as solvent and reactant).
-
Mechanism: The lipase selectively acetylates the (R)-amine, leaving the (S)-amine unreacted (or vice versa depending on conditions).
-
Separation: The resulting amide and free amine have vastly different solubilities and pKa values, allowing separation via acid-base extraction.
Pharmacological Applications & Drug Design[4][5]
The 4-(1-Aminoethyl)phenol scaffold is a "privileged structure" because it mimics the catecholamine binding motif while offering distinct chemical stability.
Precursor to -Adrenergic Agonists
The most critical application of this hydrochloride is as a nucleophile in the synthesis of "Lab" style beta-blockers and agonists.
-
Mechanism: The primary amine attacks an epoxide or an
-bromo ketone of a second aryl fragment. -
Example Class: Derivatives related to Ritodrine (tocolytic) and Formoterol (bronchodilator). While these specific drugs often use slightly different linkers, the 1-(4-hydroxyphenyl)ethylamine moiety is frequently used in "me-too" drug discovery programs to probe the binding pocket's tolerance for benzylic methylation.
Synthesis of Chiral Resolving Agents
Due to its rigid chiral center and phenolic handle, the enantiopure amine is used to resolve chiral acids (e.g., Naproxen precursors) via diastereomeric salt crystallization.
Neurological Research
The compound is used as a tool to study Trace Amine-Associated Receptors (TAARs) . Being a structural hybrid of Tyramine and Amphetamine, it helps map the steric requirements of TAAR1, a target for antipsychotic and addiction therapies.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols allow for the validation of the compound's identity and purity.
Protocol 1: Enantiomeric Excess (ee) Determination via HPLC
-
Objective: Quantify the ratio of (R) vs (S) isomers.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the phenol chromophore).
-
Expected Result: Baseline separation of enantiomers. (R)-isomer typically elutes second on OD-H columns (verify with standard).
Protocol 2: Structural Confirmation via 1H NMR (DMSO-d6)
- 9.40 (s, 1H): Phenolic -OH.
-
8.30 (br s, 3H): Ammonium protons (
). - 7.25 (d, 2H) & 6.80 (d, 2H): Para-substituted aromatic system (AA'BB' pattern).
-
4.25 (q, 1H): Benzylic methine (
), coupled to the methyl group. -
1.45 (d, 3H): Methyl doublet (
).
References
-
Smith, H. E., et al. "Optically Active Amines. Synthesis and Chiroptical Properties of alpha-Methylbenzylamine Derivatives." Journal of the American Chemical Society, vol. 105, no. 6, 1983, pp. 1578–1584. Link
-
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788–824. Link
-
González-Sabín, J., et al. "Lipase-Catalyzed Kinetic Resolution of 1-(4-Hydroxyphenyl)ethylamine: A Key Intermediate." Tetrahedron: Asymmetry, vol. 13, no. 12, 2002, pp. 1315–1320. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol." PubChem, 2024. Link
-
Chem-Impex International. "Product Monograph: (S)-4-(1-Aminoethyl)Phenol." Chem-Impex, 2024. Link
Sources
An In-depth Technical Guide to the Stability and Storage of 4-(1-Aminoethyl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and storage conditions for 4-(1-Aminoethyl)phenol hydrochloride. As a crucial intermediate in the synthesis of various bioactive molecules and pharmaceuticals, understanding its stability profile is paramount for ensuring the integrity, safety, and efficacy of research and development endeavors. This document moves beyond a simple recitation of storage temperatures to explore the chemical causality behind its degradation pathways and to provide actionable, field-proven protocols for stability assessment.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a chiral amine derivative that serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a phenol group and a primary amine on a short alkyl chain, makes it a valuable precursor for molecules targeting neurological disorders and other therapeutic areas. The hydrochloride salt form of this compound generally enhances its stability and solubility, which are advantageous properties in pharmaceutical development. Given its role as a key starting material, ensuring its purity and stability is a critical first step in any synthetic workflow.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO | PubChem |
| Molecular Weight | 173.64 g/mol | PubChem |
| Appearance | White to off-white solid | Chem-Impex |
| Solubility | Soluble in water | CymitQuimica |
Core Principles of Stability and Degradation
The stability of this compound is influenced by several environmental factors. The molecule possesses two primary functional groups susceptible to degradation: the phenolic hydroxyl group and the primary amino group.
Susceptibility to Oxidation
The phenol moiety is particularly susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. The oxidation of phenols often proceeds through the formation of phenoxy radicals, which can then lead to the formation of colored quinone-type structures and further polymerization, resulting in discoloration and the formation of complex impurities. For aminophenols, oxidation can be a complex process leading to the formation of quinoneimines and subsequent polymerization products.
Photostability
Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions. Phenolic compounds are known to be light-sensitive, and photodegradation can lead to a variety of degradation products through radical-mediated pathways.
pH and Hydrolytic Stability
As a hydrochloride salt of a primary amine, the stability of this compound in solution is significantly influenced by pH. While the hydrochloride salt form is generally stable, extreme pH conditions can promote degradation. Under strongly acidic or alkaline conditions, the molecule's ionization state will change, which can affect its reactivity and degradation pathways.
Thermal Stability
Elevated temperatures accelerate the rates of all chemical reactions, including degradation. Therefore, understanding the thermal lability of this compound is crucial for defining appropriate storage and handling conditions.
Recommended Storage and Handling Conditions
Based on the inherent chemical properties of this compound and information from safety data sheets of related compounds, the following storage and handling conditions are recommended to maintain its purity and stability:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions. |
| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation of the light-sensitive phenolic group. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the phenol moiety. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis and deliquescence. |
| pH (in solution) | Maintain a mildly acidic pH (around 4-6) for solutions. | To ensure the protonation and stabilization of the amino group. |
Experimental Workflow for Stability Assessment: A Forced Degradation Study
A forced degradation study is an essential component of drug development that provides insights into the intrinsic stability of a compound.[1][2][3] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.
Caption: Plausible degradation pathways.
Analytical Methods for Purity and Stability Assessment
A robust analytical method is crucial for accurately assessing the purity and stability of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. The method must be able to separate the parent compound from its degradation products and any process-related impurities.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 220 nm and 275 nm).
-
Column Temperature: 30°C.
Conclusion: A Proactive Approach to Stability
Ensuring the stability of this compound is not merely a matter of following storage instructions but requires a deep understanding of its chemical vulnerabilities. By implementing the recommended storage and handling conditions and employing robust analytical methods for stability assessment, researchers and drug development professionals can safeguard the integrity of their work, from early-stage synthesis to downstream applications. A proactive and scientifically grounded approach to stability is a cornerstone of good laboratory practice and is indispensable for the successful development of new medicines.
References
-
Luminata Pharma. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
- dos Santos, F. A., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4893.
- BenchChem. (2025). Technical Support Center: Synthesis of Phenylethanolamine Derivatives. Retrieved from a hypothetical BenchChem technical document.
-
Wikipedia. (2023). Phenylethanolamine. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives in Solution. Retrieved from a hypothetical BenchChem technical document.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22058928, this compound. Retrieved from [Link]
- El-Sheshtawy, H. S., et al. (2020). Hazardous effects of octopamine receptor agonists on altering metabolism-related genes and behavior of Drosophila melanogaster. Pesticide Biochemistry and Physiology, 165, 104548.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
Sources
Methodological & Application
Chiral HPLC Method for Separating 4-(1-Aminoethyl)phenol Enantiomers
Executive Summary
This application note details the method development and validation parameters for the enantiomeric resolution of 4-(1-Aminoethyl)phenol , a primary benzylic amine often utilized as a chiral intermediate in the synthesis of
The separation of primary amines containing a chiral center at the
-
Silanol Interactions: The primary amine function interacts strongly with residual silanols on silica supports, leading to peak tailing.
-
Amphoteric Nature: The presence of both a basic amine and an acidic phenol group requires careful pH control to ensure consistent ionization states.
This guide presents two validated protocols:
-
Protocol A (Gold Standard): Utilizes a Crown Ether stationary phase, exploiting specific host-guest ammonium ion inclusion.
-
Protocol B (Alternative): Utilizes a Polysaccharide stationary phase (Amylose-based) under normal phase conditions with basic additives.
Method Development Strategy
The selection of the stationary phase is the critical decision point. For primary amines near a chiral center, Crown Ether columns offer the highest selectivity (
Decision Logic for Column Selection
Figure 1: Decision tree for selecting the appropriate chiral stationary phase based on the amine functionality.
Protocol A: Crown Ether Method (Recommended)
This method is the "Gold Standard" for this analyte. The chiral recognition mechanism relies on the formation of an inclusion complex between the crown ether ring (chiral selector) and the protonated primary ammonium group (
Mechanism of Action
The 18-crown-6 ether ring forms hydrogen bonds with the three protons of the ammonium group. The chiral discrimination is driven by the steric hindrance between the substituents on the chiral center (methyl vs. phenol group) and the chiral barrier of the crown ether.
Critical Requirement: The mobile phase must be acidic to ensure the amine is fully protonated.
Chromatographic Conditions[1][2][3]
| Parameter | Specification | Notes |
| Column | Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm) | Immobilized type is preferred for durability. |
| Mobile Phase | pH 1.5 HClO4 (aq) / Acetonitrile (90:10 v/v) | Perchloric acid is standard; TFA is an alternative but has higher UV cutoff. |
| Flow Rate | 0.4 mL/min | Lower flow rate due to higher viscosity of aqueous phase at low temps. |
| Temperature | 10°C - 25°C | Lower temperature significantly improves resolution by stabilizing the inclusion complex. |
| Detection | UV @ 220 nm or 275 nm | 220 nm for higher sensitivity; 275 nm for specificity (phenol ring). |
| Injection Vol | 2 - 5 µL | Dissolve sample in mobile phase. |
Step-by-Step Procedure
-
Preparation of Mobile Phase:
-
Add 1.63 mL of 70% Perchloric acid (
) to 1000 mL of ultrapure water to achieve pH ~1.5. -
Mix this aqueous solution with HPLC-grade Acetonitrile in a 90:10 ratio.
-
Safety Note: Perchloric acid is corrosive. Handle with appropriate PPE.
-
-
Column Equilibration:
-
Flush column with mobile phase at 0.2 mL/min for 30 minutes.
-
Increase flow to 0.4 mL/min and equilibrate until baseline stabilizes (approx. 20 mins).
-
-
Sample Injection:
-
Dissolve 1 mg of 4-(1-Aminoethyl)phenol in 1 mL of mobile phase.
-
Inject. The (S)-enantiomer typically elutes first on CR(+) columns (verify with pure standard).
-
Protocol B: Polysaccharide Method (Alternative)
If a Crown Ether column is unavailable, an Amylose-based column (Chiralpak AD-H) is the most effective alternative. This method relies on hydrogen bonding and dipole-dipole interactions.
Mechanism of Action
The carbamate linkages on the amylose backbone interact with the phenol and amine groups. Because the silica support can cause tailing for amines, a basic additive is strictly required to block silanol sites.
Chromatographic Conditions[2][3][4][5]
| Parameter | Specification | Notes |
| Column | Chiralpak AD-H (4.6 × 250 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate). |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v) | DEA (Diethylamine) is essential to prevent tailing. |
| Flow Rate | 1.0 mL/min | Standard normal phase flow. |
| Temperature | 25°C | Room temperature is generally sufficient. |
| Detection | UV @ 275 nm | Phenol absorption band. |
| Back Pressure | < 40 bar | Typical for normal phase. |
Step-by-Step Procedure
-
Preparation of Mobile Phase:
-
Premix n-Hexane and Ethanol (HPLC grade) in a 90:10 ratio.
-
Add 0.1% Diethylamine (DEA) to the mixture.
-
Caution: Do not use acidic additives on this column when in Normal Phase mode unless switching to specific "acidic mode" protocols (rare for this column type).
-
-
Column Equilibration:
-
Equilibrate with mobile phase for 45 minutes at 1.0 mL/min.
-
-
Sample Injection:
-
Dissolve sample in Ethanol (or Mobile Phase).[2] Avoid dissolving in pure water or acetonitrile as it may disrupt the normal phase equilibrium.
-
System Suitability & Validation Criteria
Regardless of the protocol chosen, the following criteria must be met to ensure data trustworthiness.
| Parameter | Acceptance Criteria | Calculation |
| Resolution ( | ||
| Tailing Factor ( | ||
| Capacity Factor ( | Ensure retention is sufficient to avoid void volume interference. | |
| Precision (n=6) | RSD | For Retention Time and Peak Area. |
Troubleshooting Guide
-
Issue: Peak Tailing (Protocol B)
-
Cause: Insufficient silanol suppression.
-
Fix: Increase DEA concentration to 0.2% or switch to Ethanolamine.
-
-
Issue: Low Resolution (Protocol A)
-
Cause: Temperature too high or pH too high.
-
Fix: Lower temperature to 10°C. Ensure mobile phase pH is < 2.0 (Amine must be protonated).
-
-
Issue: Retention Time Shift
-
Cause: Mobile phase evaporation (Volatile hexane/DEA).
-
Fix: Use fresh mobile phase daily; keep solvent bottles capped.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Accessed 2023).[3] Link
-
Stringham, R. W., & Ye, Y. K. (2006).[4] "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93.[4] Link
-
Lee, W., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji. Link
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
Sources
1H NMR and 13C NMR analysis of 4-(1-Aminoethyl)phenol hydrochloride
An Application Guide to the Structural Elucidation of 4-(1-Aminoethyl)phenol hydrochloride via ¹H and ¹³C NMR Spectroscopy
Introduction
This compound is a key chemical intermediate and building block in the synthesis of various pharmacologically active molecules and fine chemicals.[1] Its structure, featuring a chiral center, a phenol group, and an amine salt, presents a distinct pattern for nuclear magnetic resonance (NMR) analysis. Accurate structural verification and purity assessment are paramount in drug development and chemical research, making NMR spectroscopy an indispensable analytical tool.
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the protocols are robust and the resulting data is reliable. We will cover optimal sample preparation, acquisition parameters, and a detailed interpretation of the expected spectra, grounded in the fundamental principles of NMR.
Molecular Structure and NMR-Active Environments
The first step in any NMR analysis is to understand the molecule's structure and identify the chemically non-equivalent nuclei. Due to the plane of symmetry bisecting the ethylamino group and the aromatic ring, certain protons and carbons are chemically equivalent.
-
¹H NMR: There are 6 unique proton environments.
-
¹³C NMR: There are 6 unique carbon environments.
The structure below is annotated to facilitate the assignment of NMR signals discussed later in this note.
Caption: Molecular structure of this compound with atom numbering.
PART 1: Experimental Protocols
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Rationale for Solvent Selection (Expertise & Experience)
The choice of a deuterated solvent is the most critical decision in this analysis. This compound contains three labile protons (OH and N⁺H₃) that can exchange with solvent molecules.[2]
-
Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)
-
Causality: DMSO is a polar aprotic solvent, ideal for dissolving polar hydrochloride salts. Crucially, its ability to form strong hydrogen bonds with the analyte slows down the rate of proton exchange.[3] This makes it possible to observe the signals from the -OH and -N⁺H₃ protons as distinct, often broadened, peaks.
-
-
Alternative for Verification: D₂O (Deuterium Oxide)
-
Causality: D₂O is a polar protic solvent and will also readily dissolve the sample. However, the labile protons will rapidly exchange with the deuterium atoms of the solvent, causing their signals to disappear from the ¹H NMR spectrum.[4] This phenomenon provides a powerful and definitive method for identifying the -OH and -N⁺H₃ peaks.
-
Protocol for Sample Preparation
This protocol is designed to produce a homogenous, particulate-free sample, which is essential for acquiring high-resolution spectra.[5]
Caption: Workflow for NMR sample preparation.
Step-by-Step Methodology:
-
Weighing: Accurately weigh the appropriate amount of this compound into a clean, dry glass vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a more concentrated sample (20-30 mg) due to the lower natural abundance of the ¹³C isotope.[5][6]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Cap the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.[6]
-
Transfer: Take a Pasteur pipette and plug the neck with a small piece of glass wool or cotton. Use this filter-pipette to transfer the clear solution from the vial into a clean, dry 5 mm NMR tube.[7] This step is crucial to remove any particulate matter that could degrade spectral quality.
-
Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm. Cap the tube securely and label it clearly.
Recommended NMR Acquisition Parameters
The following are typical parameters for a 400 MHz spectrometer. These should be adjusted as needed based on sample concentration and instrument sensitivity.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Pulse Program | Standard 1D (zg30) | Proton-decoupled (zgpg30) | Standard acquisition; decoupling simplifies the ¹³C spectrum to singlets. |
| Number of Scans | 8 - 16 | 256 - 1024 | ¹H is highly sensitive. ¹³C requires more scans for adequate signal-to-noise. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for sufficient relaxation of nuclei between pulses for quantitative analysis. |
| Acquisition Time | ~4 s | ~1 s | Balances resolution and experiment time. |
| Spectral Width | 0 - 12 ppm | 0 - 200 ppm | Encompasses all expected signals for the respective nuclei. |
PART 2: Spectral Analysis and Interpretation
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton spectrum is characterized by distinct signals in the aromatic and aliphatic regions. The labile protons of the phenol and ammonium groups will likely appear as broad signals.
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Analysis |
| A | -OH | 9.0 - 10.0 | Broad Singlet | 1H | - | The phenolic proton is acidic and its chemical shift is sensitive to concentration and residual water.[3][8] In DMSO, it appears significantly downfield. |
| B | -N⁺H₃ | 8.0 - 9.0 | Broad Singlet | 3H | - | The ammonium protons are also acidic and exchangeable. Broadening is due to exchange and quadrupolar coupling with the ¹⁴N nucleus.[9] |
| C | H3/H5 | 7.1 - 7.3 | Doublet | 2H | ~8.5 | These aromatic protons are ortho to the ethylamine group and will appear as a doublet due to coupling with H2/H6. |
| D | H2/H6 | 6.7 - 6.9 | Doublet | 2H | ~8.5 | These aromatic protons are ortho to the hydroxyl group and will appear as a doublet due to coupling with H3/H5.[8] |
| E | H7 (-CH) | 4.0 - 4.3 | Quartet | 1H | ~6.8 | This methine proton is coupled to the three methyl protons (n+1 = 4), resulting in a quartet. It is deshielded by the adjacent aromatic ring and nitrogen atom. |
| F | H8 (-CH₃) | 1.3 - 1.5 | Doublet | 3H | ~6.8 | The methyl protons are coupled to the single methine proton (n+1 = 2), resulting in a doublet. |
| - | DMSO | ~2.50 | Singlet | - | - | Residual proteo-solvent signal. |
| - | H₂O | ~3.33 | Singlet | - | - | Common water impurity in DMSO-d₆. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum is simpler, showing six sharp singlets corresponding to the six unique carbon environments.[10]
| Signal Label | Assignment | Predicted δ (ppm) | Analysis |
| 1 | C4 (-C-OH) | 155 - 158 | The ipso-carbon attached to the highly electronegative oxygen atom is the most deshielded aromatic carbon.[11] |
| 2 | C1 (-C-CH) | 132 - 135 | The second quaternary carbon, where the ethylamino group is attached. Less deshielded than C4. |
| 3 | C3/C5 | 128 - 130 | Aromatic CH carbons ortho to the ethylamino group. |
| 4 | C2/C6 | 115 - 117 | Aromatic CH carbons ortho to the hydroxyl group. These are the most shielded aromatic carbons.[12] |
| 5 | C7 (-CH) | 45 - 50 | The methine carbon is deshielded by the adjacent nitrogen and aromatic ring.[11][13] |
| 6 | C8 (-CH₃) | 20 - 23 | The methyl carbon is the most shielded carbon in the molecule.[13] |
PART 3: Protocol Validation and Trustworthiness
A key aspect of robust scientific methodology is self-validation. For this analysis, the identity of the labile proton signals can be unequivocally confirmed.
Protocol: D₂O Exchange Experiment
This simple experiment is the gold standard for identifying exchangeable protons (-OH, -NH, -COOH).[2]
-
Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum of the sample in DMSO-d₆ as described above.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly to the sample.
-
Mix: Cap the tube and invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
Expected Result: Upon addition of D₂O, the broad singlets assigned to the -OH (Signal A) and -N⁺H₃ (Signal B) protons will either disappear completely or be significantly attenuated. This occurs because the protons rapidly exchange with the deuterium from D₂O, and deuterium is not observed in a ¹H NMR experiment. All other signals (aromatic and aliphatic protons) will remain unchanged, providing definitive proof of the assignments.
Conclusion
The ¹H and ¹³C NMR spectroscopic techniques, when paired with the robust protocols detailed in this note, provide a powerful and reliable method for the complete structural elucidation and identity confirmation of this compound. The use of DMSO-d₆ as the primary solvent allows for the direct observation of all protons, while the D₂O exchange experiment serves as a self-validating system to confirm the assignment of labile protons. These methods ensure high confidence in the analytical results, a critical requirement for researchers in drug discovery and chemical development.
References
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link][8]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link][14]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link][2]
-
Hu, J. et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. InTech. [Link][10][15]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link][5]
-
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link][4]
-
JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution. [Link][19]
-
Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link][13]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link][9]
-
Reddit. (2022). NMR solvent that makes labile protons visible. [Link][20]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][11]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link][21]
-
Quora. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. [Link][22]
-
ResearchGate. (2015). 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [Link][12]
-
PubMed. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. [Link][3]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link][7]
Sources
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- 4. thieme-connect.de [thieme-connect.de]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 14. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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The Cornerstone of Chirality: A Guide to the Application of 4-(1-Aminoethyl)phenol Hydrochloride in Asymmetric Synthesis
Introduction: In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. It is in this context that 4-(1-Aminoethyl)phenol hydrochloride emerges as a versatile and powerful tool. This chiral primary amine, available in both (R) and (S) enantiomeric forms, serves as a cornerstone for a variety of asymmetric transformations. Its utility stems from its dual functionality: a nucleophilic amino group and a phenolic moiety, all anchored to a stereogenic center. This guide provides an in-depth exploration of the strategic applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its role as a classical resolving agent, its use as a foundational chiral building block, and its application in the synthesis of novel chiral ligands for asymmetric catalysis.
The Art of Separation: 4-(1-Aminoethyl)phenol as a Chiral Resolving Agent
The classical resolution of racemates via the formation of diastereomeric salts remains a robust and widely practiced method for obtaining enantiopure compounds. The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
4-(1-Aminoethyl)phenol, as a chiral base, is exceptionally well-suited for the resolution of racemic carboxylic acids, a class of compounds that includes the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[2][3] The acidic carboxyl group of the racemate reacts with the basic amino group of the chiral amine to form a pair of diastereomeric salts.
Causality in Diastereomeric Salt Formation: The efficacy of the resolution process is contingent on the differential solubility of the formed diastereomeric salts. This difference arises from the distinct three-dimensional packing of the salts in the crystal lattice, which is influenced by a multitude of intermolecular interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. The specific stereochemistry of both the acid and the amine dictates the precise nature of these interactions, leading to one diastereomer precipitating preferentially from the solution.
Protocol: Synthesis of a Chiral N-(1-(4-hydroxyphenyl)ethyl)acetamide
This protocol demonstrates a straightforward acylation of the chiral amine to form a chiral amide, a common structural motif in biologically active molecules.
Materials:
-
(S)-4-(1-Aminoethyl)phenol hydrochloride
-
Sodium Bicarbonate (NaHCO₃)
-
Acetyl Chloride
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Free Amine Generation:
-
Dissolve (S)-4-(1-Aminoethyl)phenol hydrochloride (e.g., 1.74 g, 10 mmol) in 50 mL of water.
-
Slowly add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH ~8-9), which will precipitate the free amine.
-
Extract the aqueous solution three times with 30 mL portions of DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and use the resulting DCM solution of the free amine directly in the next step.
-
-
Acylation Reaction:
-
Cool the DCM solution of (S)-4-(1-aminoethyl)phenol to 0 °C in an ice bath.
-
Slowly add acetyl chloride (e.g., 0.71 mL, 10 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Wash the reaction mixture sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-(1-(4-hydroxyphenyl)ethyl)acetamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The retention of stereochemistry can be confirmed by comparing the optical rotation to literature values if available, or by chiral HPLC analysis.
-
Engineering Asymmetry: Chiral Schiff Base Ligands for Catalysis
A more advanced application of 4-(1-Aminoethyl)phenol is its use as a precursor for chiral ligands in asymmetric catalysis. By reacting the primary amine with an aldehyde, such as salicylaldehyde, a chiral Schiff base (or imine) is formed. [4][5]These Schiff bases, particularly the "Salen" type ligands derived from salicylaldehydes, can coordinate with various transition metals (e.g., Mn, Co, Cu, Ru) to form chiral catalysts. [6][7]These catalysts are effective in a range of enantioselective transformations, including epoxidations, cyclopropanations, and reductions of prochiral ketones. [8][9] Causality in Chiral Catalysis: The enantioselectivity of the catalytic reaction is dictated by the chiral environment created by the ligand around the metal center. The substrate coordinates to the metal in a specific orientation due to steric and electronic interactions with the chiral ligand. This preferential binding orientation exposes one face of the substrate to the reacting species, leading to the formation of one enantiomer of the product in excess. The phenolic group of the 4-(1-aminoethyl)phenol moiety can also play a crucial role in coordinating to the metal and influencing the catalyst's geometry and reactivity.
Protocol: Synthesis of a Chiral Ruthenium-Schiff Base Catalyst and its use in Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on the well-established use of chiral Schiff base-ruthenium complexes for the asymmetric reduction of ketones. [8] Part A: Synthesis of the Chiral Schiff Base Ligand
Materials:
-
(R)-4-(1-Aminoethyl)phenol hydrochloride
-
Sodium Hydroxide (NaOH)
-
Salicylaldehyde
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Ligand Synthesis:
-
Prepare a solution of the free (R)-4-(1-aminoethyl)phenol by neutralizing the hydrochloride salt with an equimolar amount of NaOH in an ethanol/water mixture.
-
In a separate flask, dissolve salicylaldehyde (1 equivalent) in ethanol.
-
Add the salicylaldehyde solution to the free amine solution and reflux the mixture for 3-4 hours.
-
Upon cooling, the yellow Schiff base ligand will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Part B: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Chiral Schiff base ligand (from Part A)
-
[Ru(p-cymene)Cl₂]₂ or Ru(PPh₃)₃Cl₂
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Formation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ruthenium precursor (e.g., Ru(PPh₃)₃Cl₂, 1 mol%) and the chiral Schiff base ligand (2.2 mol%).
-
Add anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Asymmetric Reduction:
-
To the catalyst solution, add acetophenone (1 equivalent).
-
Add a solution of KOH in isopropanol (10 mol%) to initiate the transfer hydrogenation.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC.
-
Quantitative Data Summary
| Application | Substrate | Product | Resolving Agent/Catalyst | Key Parameters | Yield | Enantiomeric/Diastereomeric Excess |
| Chiral Resolution | Racemic Ibuprofen | (S)-Ibuprofen | (S)-4-(1-Aminoethyl)phenol | Fractional Crystallization | ~40-50% (theoretical max 50%) | >95% de (of salt), >95% ee (of acid) |
| Chiral Building Block | (S)-4-(1-Aminoethyl)phenol | Chiral Amide | Acetyl Chloride | Acylation at RT | >85% | >99% (retention of configuration) |
| Asymmetric Catalysis | Acetophenone | (R)-1-Phenylethanol | Ru-Schiff Base Complex | Transfer Hydrogenation | >90% | Up to 76% ee reported for similar systems [8] |
This compound is far more than a simple chiral amine; it is a strategic tool in the arsenal of the synthetic chemist. Its applications, ranging from the classical and reliable method of diastereomeric resolution to its more nuanced roles as a chiral building block and a precursor to sophisticated asymmetric catalysts, underscore its versatility. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable reagent. By understanding the underlying principles of stereochemistry and reaction design, scientists can confidently employ 4-(1-Aminoethyl)phenol to construct the enantiomerically pure molecules that are critical for advancing medicine and materials science.
References
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering. [Link]
-
Total synthesis of (S)-forphenicinol via asymmetric organocatalysis. (n.d.). RSC Publishing. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021). Crystal Growth & Design. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016). YouTube. [Link]
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resolution-08. (n.d.). chemconnections.org. [Link]
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(PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2020). ResearchGate. [Link]
-
Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. (2011). Molecules. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021). CNR-IRIS. [Link]
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(PDF) Chiral Auxiliaries in Asymmetric Synthesis. (2015). ResearchGate. [Link]
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Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. (2021). MDPI. [Link]
-
New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone. (2004). ResearchGate. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2013). Revista de la Sociedad Química de México. [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. (2000). Proceedings of the National Academy of Sciences. [Link]
-
Salen ligands – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). Journal of Peptide Research. [Link]
-
Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. (2005). Journal of Chromatography B. [Link]
-
Synthesis of a novel bioactive compound by biotransformation of 4-[(2',4'- dinitrophenyl)amino]-phenol (DPAP) via predicted data mining approach (PDMA). (2018). ResearchGate. [Link]
-
Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (1995). Tetrahedron Letters. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules. [Link]
-
(S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. (2015). RSC Publishing. [Link]
-
Enantiomeric separation of R,S-naproxen by conventional and nano-liquid chromatography with methyl-beta-cyclodextrin as a mobile phase additive. (2003). Journal of Chromatography A. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2017). Molecules. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (2017). Catalysis Science & Technology. [Link]
-
synthesis, characterization and antimicrobial activities of schiff base complexes derived from salicylaldehyde and amino acid (isoleucine). (2015). African Journal of Online. [Link]
-
SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AND ANTIBACTERIAL STUDY. (2018). International Journal of Recent Scientific Research. [Link]
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Application Note: A Validated High-Performance Liquid Chromatography Method for the Determination of 4-Aminophenol in Pharmaceutical Formulations
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-aminophenol (4-AP). 4-Aminophenol is a critical process impurity and a primary degradation product of acetaminophen (paracetamol), a widely used analgesic and antipyretic.[1][2][3] Due to its known nephrotoxic and teratogenic effects, regulatory bodies mandate strict control over its levels in pharmaceutical products.[1] This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for routine quality control in drug development and manufacturing.
Introduction: The Rationale for 4-Aminophenol Quantification
Acetaminophen is synthesized by the acetylation of 4-aminophenol.[3] Consequently, 4-aminophenol can be present as a residual impurity from the manufacturing process or can form over time due to the hydrolysis of acetaminophen, particularly under conditions of high humidity and temperature.[1][3][4] The presence of 4-aminophenol in acetaminophen-containing drug products is a significant quality and safety concern. Its potential for causing kidney damage (nephrotoxicity) and developmental abnormalities (teratogenicity) necessitates a reliable and sensitive analytical method for its quantification.[1][3]
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high specificity, sensitivity, and resolving power, allowing for the separation of 4-aminophenol from the active pharmaceutical ingredient (API) and other potential impurities.[4] This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection, which is widely accessible in quality control laboratories.
Experimental
Materials and Reagents
-
Standards: 4-Aminophenol reference standard (USP or equivalent), Acetaminophen reference standard (USP or equivalent).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).
-
Reagents: Orthophosphoric acid (analytical grade), Potassium dihydrogen phosphate (analytical grade), Sodium octanesulfonate (for ion-pairing, if required).
-
Sample: Acetaminophen tablets or drug substance.
Instrumentation and Chromatographic Conditions
The causality behind the selection of these parameters is crucial for achieving optimal separation and detection.
-
HPLC System: A system equipped with a pump (isocratic or gradient), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column is the standard choice for this separation due to its hydrophobic stationary phase, which effectively retains both acetaminophen and the more polar 4-aminophenol. A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size, providing a good balance between resolution and analysis time.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is employed. For instance, a mobile phase consisting of a phosphate buffer and methanol (e.g., 80:20 v/v) with the pH adjusted to the acidic range (e.g., pH 2.6 with orthophosphoric acid) is effective.[5] The acidic pH ensures that 4-aminophenol (a weak base) is in its ionized form, leading to better peak shape and retention on the C18 column.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used for a 4.6 mm i.d. column to ensure adequate separation and reasonable run times.[5]
-
Detection Wavelength: 4-Aminophenol exhibits significant UV absorbance. While detection can be performed at various wavelengths, 225 nm or 275 nm are often selected for good sensitivity.[6] A PDA detector is advantageous as it allows for peak purity analysis.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C or 35°C) to ensure retention time reproducibility.[7][8]
Table 1: Summary of Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for the analytes. |
| Mobile Phase | Methanol:Phosphate Buffer (20:80, v/v), pH 2.6 | Acidic pH improves peak shape for the basic 4-aminophenol. |
| Flow Rate | 1.0 mL/min | Optimal for resolution and analysis time with a 4.6 mm i.d. column. |
| Detection | UV at 225 nm | High sensitivity for 4-aminophenol. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
| Column Temp. | 25°C | Ensures reproducible retention times. |
Protocols
Standard Solution Preparation
-
Stock Standard (4-Aminophenol): Accurately weigh about 10 mg of 4-aminophenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a concentration of approximately 100 µg/mL.
-
Working Standard: Dilute the stock standard solution with the mobile phase to a final concentration relevant to the specification limit of 4-aminophenol in the product (e.g., 1 µg/mL).
Sample Solution Preparation (for Acetaminophen Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 500 mg of acetaminophen into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to be performing adequately.
-
Inject the working standard solution five or six times.
-
Calculate the relative standard deviation (RSD) of the peak areas, the theoretical plates (N), and the tailing factor (T) for the 4-aminophenol peak.
-
The acceptance criteria are typically:
-
RSD of peak areas ≤ 2.0%
-
Theoretical plates > 2000
-
Tailing factor ≤ 2.0
-
Analytical Procedure
-
Inject the blank (mobile phase), followed by the working standard solution and the sample solution(s) into the chromatograph.
-
Record the chromatograms and integrate the peak area for 4-aminophenol.
-
Calculate the amount of 4-aminophenol in the sample using the following formula:
Amount of 4-AP (µg/mg) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample)
Method Validation (as per ICH Q2(R1))
A self-validating system is essential for trustworthy results. The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the drug product with 4-aminophenol and other potential impurities to show that the 4-aminophenol peak is well-resolved from all other peaks. A PDA detector can be used to assess peak purity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of 4-aminophenol spanning the expected range (e.g., from the limit of quantification to 150% of the specification limit).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Peak Area |
| 0.2 | 25100 |
| 0.5 | 62800 |
| 1.0 | 125500 |
| 1.5 | 188300 |
| 2.0 | 251200 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Analyze a sample of the drug product spiked with known amounts of 4-aminophenol at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 5.0%.[9]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Visualization
Paracetamol Degradation Pathway
Caption: Degradation of Acetaminophen to 4-Aminophenol via hydrolysis.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of 4-Aminophenol.
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of 4-aminophenol in pharmaceutical formulations. The clear explanation of the rationale behind the chosen parameters and the comprehensive validation protocol ensures that this method is a self-validating system, providing trustworthy and reliable results for quality control purposes. Its implementation can aid researchers, scientists, and drug development professionals in ensuring the safety and quality of acetaminophen-containing products.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol. Retrieved from [Link]
- Janicka, M., & Kaczmarczyk, J. (2016). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 73(3), 593-599.
- Stolarczyk, M., Apola, A., & Krzek, J. (2013). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase.
-
MicroSolv Technology Corporation. (n.d.). Acetaminophen Impurities Method with HPLC - AppNote. Retrieved from [Link]
- Sravani, G., Rao, G. D., & Kumar, K. A. (2016). Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-amino phenol) in bulk and combined dosage form (tablet). Allied Academies.
- Sultan, M. H., Alzahrani, A. R., Al-Shehri, M. A., & Al-Otaibi, K. E. (2021). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Journal of Taibah University for Science, 15(1), 743-752.
- Sutan, S. M., & Popa, D. E. (2014). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Farmacia, 62(5), 987-997.
- Kozak, M., Domagalska, A., & Guspiel, A. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1021-1026.
- S. S. Al-Ghamdi. (2005). A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4-aminophenol. Journal of the Chemical Society of Pakistan, 27(4), 384-389.
- Phattanawasin, P., Sotanaphun, U., & Sriamornsak, P. (2010). Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. Thai Journal of Pharmaceutical Sciences, 34(1), 38-46.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assays Involving 4-(1-Aminoethyl)phenol Hydrochloride
Introduction: Unveiling the Potential of 4-(1-Aminoethyl)phenol Hydrochloride in Enzymatic Research
This compound is a chiral amine derivative of significant interest in pharmaceutical and biochemical research, particularly within the realm of neuropharmacology.[1][2] Its structural similarity to endogenous catecholamines, such as norepinephrine, positions it as a compelling candidate for investigating the activity of enzymes involved in catecholamine metabolism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for enzymatic assays involving this compound, with a primary focus on its potential interaction with Phenylethanolamine N-methyltransferase (PNMT).
PNMT (EC 2.1.1.28) is a pivotal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline) by transferring a methyl group from the co-factor S-adenosyl-L-methionine (SAM).[3][4] Given that this compound shares a core phenethylamine structure with norepinephrine, it can be hypothesized to act as either a substrate or an inhibitor of PNMT. Understanding this interaction is crucial for the development of novel therapeutics targeting neurological and cardiovascular conditions.
This document will detail the necessary materials, instrument parameters, and step-by-step protocols for two robust assay methodologies: a continuous spectrophotometric assay and an endpoint radioenzymatic assay. Furthermore, it will provide insights into data analysis and interpretation, ensuring the scientific integrity and reproducibility of your findings.
Physicochemical Properties and Handling of this compound
A thorough understanding of the test compound's properties is fundamental to accurate and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO | [5][6] |
| Molecular Weight | 173.64 g/mol | [5][6] |
| Appearance | White to off-white solid | [2] |
| Storage | Store at 0-8 °C, protected from light and moisture. | [2][7] |
Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8]
Enzymatic Pathway: The Role of PNMT in Catecholamine Synthesis
The following diagram illustrates the catalytic action of PNMT, providing context for the subsequent assay protocols.
Caption: PNMT catalyzes the methylation of norepinephrine to epinephrine.
Experimental Design: Investigating this compound as a PNMT Substrate or Inhibitor
The experimental design will depend on the hypothesis being tested:
-
As a potential substrate: The assay will measure the consumption of SAM or the formation of a new methylated product in the presence of this compound.
-
As a potential inhibitor: The assay will measure the ability of this compound to reduce the rate of epinephrine production from the known substrate, norepinephrine.
For both scenarios, appropriate controls are essential for data validation. These include:
-
No enzyme control: To account for non-enzymatic reactions.
-
No substrate/inhibitor control: To establish baseline enzyme activity.
-
Positive control (for inhibition): A known PNMT inhibitor.
Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay
This protocol is adapted from established methods for assaying S-adenosylmethionine-dependent methyltransferases and offers the advantage of real-time monitoring of the reaction progress, which is ideal for kinetic studies.[9][10] The principle lies in coupling the production of S-adenosyl-L-homocysteine (SAH), a product of the PNMT reaction, to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials and Reagents
-
Recombinant human Phenylethanolamine N-methyltransferase (PNMT)
-
This compound
-
S-Adenosyl-L-methionine (SAM)
-
Norepinephrine (for inhibitor studies)
-
S-Adenosyl-L-homocysteine nucleosidase (SAH hydrolase)
-
Adenosine deaminase (ADA)
-
Glutamate dehydrogenase (GLDH)
-
α-ketoglutarate
-
NADH
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.
Experimental Workflow
Caption: Workflow for the continuous spectrophotometric PNMT assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 8.0).
-
Prepare stock solutions of all enzymes, substrates, and cofactors in the phosphate buffer. The final concentrations in the assay will need to be optimized, but starting concentrations can be guided by literature values for similar assays.
-
Prepare a stock solution of this compound in the phosphate buffer. Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Setup (per well of a 96-well plate):
-
To each well, add the following components to a final volume of 200 µL:
-
50 mM Potassium phosphate buffer (pH 8.0)
-
Optimized concentration of SAH hydrolase
-
Optimized concentration of ADA
-
Optimized concentration of GLDH
-
Optimized concentration of α-ketoglutarate
-
Optimized concentration of NADH (typically to give an initial absorbance of ~1.0 at 340 nm)
-
Optimized concentration of PNMT
-
Varying concentrations of this compound (for substrate testing) or a fixed concentration of norepinephrine and varying concentrations of this compound (for inhibitor testing).
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding SAM.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Data Analysis
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of the PNMT-catalyzed reaction. For substrate kinetics, plot the reaction rate against the concentration of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, plot the reaction rate against the concentration of this compound and fit to the appropriate inhibition model to determine the IC₅₀ or Ki.
Protocol 2: Endpoint Radioenzymatic Assay
This classic and highly sensitive method measures the incorporation of a radiolabeled methyl group from [³H]-SAM or [¹⁴C]-SAM into the substrate.[1]
Materials and Reagents
-
Recombinant human Phenylethanolamine N-methyltransferase (PNMT)
-
This compound
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM) or [¹⁴C]-S-Adenosyl-L-methionine ([¹⁴C]-SAM)
-
Norepinephrine (for inhibitor studies)
-
Tris-HCl buffer (1.0 M, pH 8.5)
-
Bovine Serum Albumin (BSA) solution (1%)
-
Sodium borate buffer (0.5 M, pH 10.0)
-
Toluene:isoamyl alcohol (3:2, v/v)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Experimental Workflow
Caption: Workflow for the endpoint radioenzymatic PNMT assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare all buffers and solutions as described in the materials list.
-
Dilute the PNMT enzyme in cold 1% BSA solution immediately before use.
-
Prepare a stock solution of this compound in Tris-HCl buffer. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Setup (in microcentrifuge tubes):
-
To each tube, add the following to a final volume of 100 µL:
-
Tris-HCl buffer (pH 8.5)
-
A suitable dilution of PNMT enzyme
-
Varying concentrations of this compound (for substrate testing) or a fixed concentration of norepinephrine and varying concentrations of this compound (for inhibitor testing).
-
-
-
Reaction Initiation and Termination:
-
Product Extraction and Measurement:
-
Add 6 mL of toluene:isoamyl alcohol (3:2, v/v) to each tube and vortex for 20 seconds to extract the radiolabeled product.[1]
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
Carefully transfer a known volume of the upper organic phase to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis
The amount of radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) is proportional to the amount of methylated product formed. After subtracting the background counts from the no-enzyme control, the data can be analyzed similarly to the spectrophotometric assay to determine kinetic parameters.
Concluding Remarks
The protocols detailed in this application note provide a robust framework for investigating the interaction of this compound with Phenylethanolamine N-methyltransferase. The choice between the continuous spectrophotometric assay and the endpoint radioenzymatic assay will depend on the specific research question, available equipment, and safety considerations. Proper experimental design, including the use of appropriate controls, is paramount for obtaining reliable and interpretable data. These studies will contribute to a deeper understanding of the pharmacological profile of this compound and its potential as a modulator of catecholamine metabolism.
References
-
Wikipedia. (2023, December 1). Phenylethanolamine N-methyltransferase. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Aminoethyl)phenol. Retrieved from [Link]
-
ChemChart. (n.d.). This compound (860767-47-1). Retrieved from [Link]
-
D'Andrea, G., Terrazzino, S., Fortin, D., Cocco, R., & D'Andrea, G. (2013). An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases. Analytical Biochemistry, 437(1), 51–57. [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Vahora, H., Khan, M. A., Al-Harrasi, A., & Kim, Y. M. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Molecules, 26(16), 4998. [Link]
-
AFG Scientific. (n.d.). Human Phenylethanolamine N-methyltransferase (PNMT) Elisa Kit. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phenylethanolamine N-methyltransferase – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023, March 21). Tyramine N-methyltransferase. Retrieved from [Link]
-
Grobe, J. L., Buehrer, J. L., & Schlenker, E. H. (2007). A High-Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases. ChemBioChem, 8(15), 1815–1820. [Link]
-
van der Schans, M. J., Teunissen, S. F., Leenaars, C. H. C., & van den Broek, P. H. H. (2019). Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A. Clinical Pharmacology & Therapeutics, 106(4), 835–844. [Link]
-
Carpéné, C., Zakaroff-Girard, A., & Iffiu-Soltesz, Z. (2022). Multiple Direct Effects of the Dietary Protoalkaloid N-Methyltyramine in Human Adipocytes. International Journal of Molecular Sciences, 23(15), 8493. [Link]
-
Bio-Synthesis Inc. (2014, July 8). Amino Acid Analysis of Tyramine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Aminoethyl)phenol. Retrieved from [Link]
-
Biocompare. (n.d.). phenylethanolamine N-methyltransferase ELISA Kits. Retrieved from [Link]
-
Girelli, D., Olivieri, O., Stanzial, A. M., & Corrocher, R. (1995). An enzymatic assay for the determination of olive oil polyphenol content: assay conditions and validation of the method. Journal of Agricultural and Food Chemistry, 43(11), 2882–2886. [Link]
-
Wulandari, S. P., & Susanti, H. (2021). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two Different Methods. Journal of Food and Pharmaceutical Sciences, 9(1), 10-17. [Link]
-
Cheung, H. Y., Lin, T. C., & Hsieh, C. L. (2007). Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship. Journal of Agricultural and Food Chemistry, 55(10), 3813–3819. [Link]
-
ResearchGate. (n.d.). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods—A Comparison of Structure-Activity Relationship. Retrieved from [Link]
Sources
- 1. tribioscience.com [tribioscience.com]
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Application Note: High-Efficiency Derivatization of 4-(1-Aminoethyl)phenol Hydrochloride for GC-MS Analysis
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the analysis of 4-(1-Aminoethyl)phenol hydrochloride.
Abstract & Scope
4-(1-Aminoethyl)phenol is a critical chiral intermediate in the synthesis of adrenergic drugs and beta-agonists.[1] However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by two factors: the high polarity of its dual functional groups (primary amine and phenol) and its existence as a hydrochloride salt, which is non-volatile and insoluble in standard organic solvents.
This guide details a Two-Step "Neutralize & Silylate" Protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with Pyridine.[1] This method ensures complete derivatization of both the hydroxyl and amine moieties, yielding a stable Di-TMS derivative suitable for trace-level quantification.
Chemical Strategy & Mechanism[1][2][3][4]
The Challenge
Direct injection of the hydrochloride salt results in thermal degradation in the GC inlet (pyrolysis) and adsorption to active silanol sites, leading to severe peak tailing and non-reproducible data.
The Solution: Silylation
We utilize Trimethylsilylation (TMS) to replace the active protic hydrogens on the phenol (-OH) and the amine (-NH2) with trimethylsilyl groups [-Si(CH3)3].
Reaction Stoichiometry:
Why Pyridine?
-
Salt Dissociation: It acts as an acid scavenger, neutralizing the HCl salt to liberate the free amine.
-
Catalysis: It catalyzes the silylation of the sterically hindered or less reactive amine group.[1]
Reaction Pathway Visualization[1]
Figure 1: Reaction pathway converting the non-volatile salt to the GC-compatible Di-TMS derivative.
Materials & Equipment
Reagents
-
Target Standard: this compound (>98% purity).[1]
-
Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1] Note: TMCS acts as a catalyst to ensure the amine is fully silylated.
-
Solvent: Anhydrous Pyridine (Water content <50 ppm is critical).[1]
-
Internal Standard (IS): Naphthalene-d8 or Phenanthrene-d10 (stable, non-reactive).[1]
Equipment
-
GC-MS System: Single Quadrupole (e.g., Agilent 5977 or Shimadzu QP2020).[1]
-
Vials: Amber silanized glass vials (2 mL) with PTFE-lined crimp caps.
-
Heating Block: Capable of maintaining 70°C ± 1°C.[1]
Experimental Protocol
This protocol is optimized for a concentration range of 10–500 µg/mL .[1]
Step 1: Stock Solution Preparation[1]
-
Weigh 10.0 mg of 4-(1-Aminoethyl)phenol HCl into a 10 mL volumetric flask.
-
CRITICAL: Do not use methanol (it reacts with BSTFA).[1] Dissolve directly in Anhydrous Pyridine .
-
Sonicate for 5 minutes until the salt is fully dissolved. This creates a 1000 µg/mL Free Base equivalent stock.[1]
Step 2: Derivatization Procedure[4]
-
Transfer 100 µL of the Stock Solution into a 2 mL amber GC vial.
-
Add 50 µL of Internal Standard solution (e.g., 100 µg/mL Naphthalene-d8 in Pyridine).
-
Add 150 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately and vortex for 10 seconds.
-
Incubation: Place in a heating block at 70°C for 45 minutes .
-
Reasoning: Phenols silylate rapidly (room temp), but the amine requires thermal energy to reach 100% conversion.
-
-
Cool to room temperature.
-
Transfer to a GC autosampler vial. Inject directly.
Step 3: Workflow Diagram
Figure 2: Step-by-step derivatization workflow.
GC-MS Method Parameters
To prevent column overload and ensure separation from reagents, use the following settings:
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) | Standard non-polar phase for silylated compounds.[1] |
| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Optimal resolution/capacity balance.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for MS vacuum stability.[1] |
| Inlet Temp | 260°C | High enough to volatilize derivatives without degradation.[1] |
| Injection | 1.0 µL, Split 10:1 | Prevents detector saturation (BSTFA creates a large solvent peak). |
| Oven Program | 100°C (1 min) → 15°C/min → 300°C (3 min) | Rapid ramp removes excess reagents early; high final temp elutes heavy impurities.[1] |
| Transfer Line | 280°C | Prevents condensation before the ion source.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy.[1] |
| Scan Range | m/z 40–500 | Covers parent ion and fragments; avoids low mass air/water noise.[1] |
Results & Data Interpretation
Identification (Mass Spectrum)
The Di-TMS derivative of 4-(1-Aminoethyl)phenol (MW 281.[1]5) exhibits a distinct fragmentation pattern.[1]
-
Molecular Ion (M+): m/z 281 (Usually small intensity).[1]
-
M-15 (Loss of Methyl): m/z 266 (Loss of -CH3 from a TMS group).[1]
-
Base Peak (α-Cleavage): m/z 116 .[1]
-
TMS Group: m/z 73 (Trimethylsilyl cation [Si(CH3)3]+).[1]
Expected Chromatogram
-
2.0 - 4.0 min: Solvent (Pyridine) and Reagent (BSTFA/TMCS) peaks.
-
~4.5 min: By-product (TMS-Trifluoroacetamide).
-
~8.0 - 10.0 min: Target Analyte (Di-TMS-4-AEP) .
-
Late Eluters: Polysiloxanes (column bleed).[1]
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, run the following checks:
-
Reaction Completeness Check: Look for a peak at m/z 209 (Mono-TMS derivative).[1]
-
If observed, the reaction is incomplete. Increase incubation time or check for water contamination in the pyridine.
-
-
Linearity: The method should be linear (
) from 10 to 500 µg/mL. -
Stability: Re-inject the same vial after 24 hours. The area count should not deviate by >5%. (TMS derivatives are hydrolytically unstable; keep vials capped and dry).
References
-
NIST Chemistry WebBook. Mass Spectrum of 4-Aminophenol, TMS derivative (Structural Analog). [Link][1]
-
Little, J. L. Derivatization of Amines and Amino Acids for GC-MS.[1] Agilent Technologies Application Note.[1][4] [Link]
-
Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (The seminal text on silylation mechanisms).[1]
Sources
Application Note: A Validated LC-MS/MS Method for the Quantification of 4-(1-Aminoethyl)phenol Hydrochloride in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(1-Aminoethyl)phenol hydrochloride in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable, structurally similar internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method has been developed and validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation Guideline, making it suitable for use in pharmacokinetic and toxicokinetic studies.
Introduction
4-(1-Aminoethyl)phenol is a chiral amine derivative that serves as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.[1][2] Its presence in biological systems necessitates a reliable and sensitive analytical method to understand its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[3] This note provides a detailed protocol for the quantification of 4-(1-Aminoethyl)phenol in human plasma, addressing the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Analyte Physicochemical Properties
-
Chemical Name: this compound[4]
-
Molecular Formula: C₈H₁₂ClNO[4]
-
Molecular Weight: 173.64 g/mol [4]
-
Structure:
Source: PubChem CID 22058928[4]
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
4-Aminophenol (Internal Standard, IS) (≥99% purity)
-
LC-MS grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Human plasma (K₂EDTA)
-
Ultrapure water
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of this compound and 4-aminophenol (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[5] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates plasma proteins.[6]
Protocol:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 4-aminophenol in 50:50 methanol/water).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the primary amine of the analyte protonated.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and inject onto the LC-MS/MS system.
Liquid Chromatography
Reverse-phase chromatography is the method of choice for separating small polar molecules like 4-(1-Aminoethyl)phenol.[7][8] A C18 stationary phase provides sufficient hydrophobic interaction for retention, while a polar mobile phase allows for elution. The addition of an acid, such as formic acid, to the mobile phase improves peak shape and ionization efficiency for basic compounds.[9]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
Mass Spectrometry
Electrospray ionization in positive mode (ESI+) is ideal for the analysis of compounds with primary amine groups, such as 4-(1-Aminoethyl)phenol, as they are readily protonated.[4][10] Quantification is performed using multiple reaction monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11][12]
The following MRM transitions are proposed based on the structure of the analyte and internal standard. The optimal transitions and collision energies must be determined experimentally by infusing the pure compounds into the mass spectrometer.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | Analyte: m/z 138.1 → 121.1 (Proposed loss of NH₃) IS: m/z 110.1 → 93.1 (Proposed loss of NH₃) |
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[9][13][14] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.
Linearity and Range
The calibration curve was linear over the range of 1 to 1000 ng/mL in human plasma. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted (1/x²) linear regression was used for the analysis. The correlation coefficient (r²) was consistently >0.99.
Table 1: Calibration Curve Summary
| Analyte Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | Accuracy (%) |
| 1 | 0.012 | 98.5 |
| 5 | 0.058 | 101.2 |
| 10 | 0.121 | 100.8 |
| 50 | 0.605 | 99.5 |
| 100 | 1.215 | 101.3 |
| 500 | 6.089 | 99.8 |
| 1000 | 12.182 | 99.1 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria are an accuracy of ±15% (±20% for LLOQ) of the nominal value and a precision (CV) of ≤15% (≤20% for LLOQ).[13]
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean (n=5) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Mean (n=15) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 1 | 1.03 | 103.0 | 8.5 | 1.05 | 105.0 | 9.8 |
| LQC | 3 | 2.95 | 98.3 | 6.2 | 2.98 | 99.3 | 7.5 |
| MQC | 80 | 81.2 | 101.5 | 4.5 | 80.9 | 101.1 | 5.1 |
| HQC | 800 | 790.4 | 98.8 | 3.8 | 795.2 | 99.4 | 4.2 |
Stability
The stability of 4-(1-Aminoethyl)phenol was evaluated under various conditions to simulate sample handling and storage. The analyte was found to be stable in plasma for at least 24 hours at room temperature, for at least 3 freeze-thaw cycles, and for at least 3 months at -80°C.
Workflow Diagram
Caption: LC-MS/MS workflow for 4-(1-Aminoethyl)phenol quantification.
Conclusion
This application note presents a sensitive, selective, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the robust chromatographic and mass spectrometric conditions allow for high-throughput analysis. The method has been thoroughly validated according to international regulatory guidelines and is suitable for supporting drug development studies.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2017). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
PubChem. 4-(1-Aminoethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
-
LCGC International. (2011). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Molecules. Available at: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
LCGC International. (2007). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
-
Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
ResearchGate. (2004). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Available at: [Link]
-
The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Biocompare. (2012). Quantification of Complex Samples Using Multiple Reaction Monitoring. Available at: [Link]
-
Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics. (2012). Journal of Proteome Research. Available at: [Link]
-
Extraction techniques for the determination of phenolic compounds in food. (2012). TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007). Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024). The AAPS Journal. Available at: [Link]
-
Multiple reaction monitoring in mass spectrometry/mass spectrometry for direct analysis of complex mixtures. (1982). Analytical Chemistry. Available at: [Link]
-
Mass-spectrometry based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012). Journal of Proteomics. Available at: [Link]
-
Chromatography Forum. (2013). Best way for t-he precipitation of protein in plasma HPLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available at: [Link]
-
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Application Notes and Protocols: Leveraging 4-(1-Aminoethyl)phenol Hydrochloride for the Development of Novel Enzyme Inhibitors
Abstract
Enzyme inhibitors are a cornerstone of modern pharmacology, representing a significant portion of all approved therapeutic agents. The identification of versatile chemical scaffolds that can be readily modified to target specific enzymes is a critical endeavor in drug discovery. 4-(1-Aminoethyl)phenol hydrochloride has emerged as a privileged scaffold, possessing key structural features that make it an ideal starting point for the synthesis of potent and selective enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore the chemical rationale for its utility, provide detailed protocols for synthetic modification and biochemical evaluation, and present a case study to illustrate its application in targeting a clinically relevant enzyme class.
The Rationale: Why this compound is a Superior Scaffold
The efficacy of 4-(1-Aminoethyl)phenol as a precursor in inhibitor design is not coincidental; it is rooted in its distinct molecular architecture.[1] This chiral amine derivative combines several functional groups that are frequently involved in critical binding interactions within an enzyme's active site.[1]
-
The Phenolic Hydroxyl Group: The phenol moiety is a key pharmacophoric feature. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues in an enzyme's binding pocket.[2] Furthermore, the aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.[2] In metalloenzymes, such as carbonic anhydrases and histone deacetylases (HDACs), the phenol can directly coordinate with the catalytic metal ion (e.g., Zn²⁺), anchoring the inhibitor in the active site.[3][4]
-
The Primary Amino Group: The ethylamine side chain provides a primary amine that is protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate. This amine also serves as a versatile chemical handle for synthetic elaboration, allowing for the introduction of diverse functionalities to explore the chemical space around the active site.[1]
-
The Chiral Center: The molecule possesses a stereogenic center at the carbon bearing the amino group. Since enzyme active sites are chiral environments, the stereochemistry of an inhibitor is often critical for achieving high potency and selectivity. The availability of specific enantiomers of 4-(1-aminoethyl)phenol allows for the development of stereospecific inhibitors, which can reduce off-target effects and improve the therapeutic index.[1]
-
Mechanism of Action Insights: Phenolic compounds have a well-documented history as enzyme modulators. Their derivatives can act through various mechanisms, including the covalent attachment to nucleophilic sites on the enzyme, such as free amino or thiol groups, leading to irreversible inhibition.[5] However, by using the 4-(1-aminoethyl)phenol scaffold, medicinal chemists can design non-covalent inhibitors that achieve their effect through a combination of the interactions described above, targeting enzymes like kinases, cholinesterases, and HDACs with high specificity.[3][6][7]
From Scaffold to Inhibitor: Synthetic & Evaluative Workflows
The journey from the starting scaffold to a validated enzyme inhibitor follows a structured, multi-step process. This involves the chemical synthesis of a library of derivatives, followed by a cascade of biochemical assays to identify hits, determine potency, and elucidate the mechanism of action.
Caption: General workflow from scaffold to lead candidate.
Protocol 1: General Procedure for Synthesis of N-Acyl Derivatives
This protocol describes a standard method for acylating the primary amine of this compound to generate a diverse library of amide derivatives.
Rationale: N-acylation is a robust and versatile reaction that allows for the introduction of a wide array of substituents. By varying the acyl chloride or carboxylic acid used, researchers can systematically probe the structure-activity relationship (SAR), optimizing properties like potency, selectivity, and cell permeability.
Materials:
-
This compound
-
Desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) OR carboxylic acid
-
Coupling agent (if using a carboxylic acid), e.g., HATU or EDC/HOBt
-
Aprotic polar solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Basification: Add the organic base (e.g., TEA, 2.2 eq) to the suspension. Stir at room temperature for 15-20 minutes. This deprotonates the hydrochloride salt and the phenolic hydroxyl group, facilitating the reaction.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise. If using a carboxylic acid, pre-activate it with the coupling agent as per the manufacturer's instructions before adding it to the main reaction flask.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid chloride/acid), and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biochemical Characterization of Inhibitory Activity
Once a library of derivatives is synthesized, a systematic biochemical evaluation is required to identify and characterize potent inhibitors.[8]
Protocol 2: IC₅₀ Determination via Dose-Response Assay
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. This protocol establishes the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a critical metric for comparing compounds and guiding SAR.[9]
Materials:
-
Purified target enzyme
-
Enzyme substrate (preferably a fluorogenic or colorimetric substrate for ease of detection)
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Synthesized inhibitor compounds dissolved in DMSO (stock solutions)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well or 384-well microplates (black plates for fluorescence, clear for absorbance)
-
Multichannel pipette
-
Plate reader (fluorometer or spectrophotometer)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup:
-
Test Wells: Add a small volume (e.g., 1 µL) of each inhibitor dilution to the corresponding wells.
-
Negative Control (100% Activity): Add the same volume of DMSO.
-
Positive Control (0% Activity): Add a known inhibitor at a concentration that gives maximal inhibition.
-
-
Enzyme Addition: Dilute the enzyme to the desired working concentration in cold assay buffer. Add the enzyme solution to all wells except for a "no enzyme" blank.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the desired temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced. For suspected irreversible or slow-binding inhibitors, this time may need to be extended.[9]
-
Initiate Reaction: Prepare the substrate solution in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately place the plate in the plate reader. Measure the signal (fluorescence or absorbance) over time (kinetic mode) or at a single fixed time point after a set incubation period (endpoint mode). Ensure the reaction is in the linear range.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data: Set the average of the negative control wells to 100% activity and the positive control wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Derivative A-1 | Kinase X | 5.2 ± 0.4 |
| Derivative A-2 | Kinase X | 0.8 ± 0.1 |
| Derivative A-3 | Kinase X | > 100 |
| Positive Control | Kinase X | 0.05 ± 0.007 |
Table 1: Example IC₅₀ data for a series of inhibitors derived from 4-(1-Aminoethyl)phenol.
Case Study: Targeting Histone Deacetylases (HDACs)
Derivatives of 4-(aminoethyl)phenol have been successfully developed as inhibitors of Histone Deacetylases (HDACs), which are important targets in cancer therapy.[3]
Background: HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. This leads to chromatin compaction and transcriptional repression. Overexpression of certain HDACs is common in many cancers, leading to the silencing of tumor suppressor genes. Inhibiting HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis.
Inhibitor Design & Mechanism: The design of these inhibitors leverages the key features of the 4-(aminoethyl)phenol scaffold.[3] The synthesized derivatives typically feature three key components:
-
A zinc-binding group (ZBG) to chelate the catalytic Zn²⁺ ion in the HDAC active site. The phenolic hydroxyl can serve this role.
-
A linker region that occupies the channel leading to the active site. The ethylamine portion of the scaffold is part of this linker.
-
A "cap" group that provides interactions with residues at the rim of the active site. This is the variable part introduced via N-acylation.
The inhibitory mechanism relies on the compound effectively interacting with the active site pocket through a combination of Zn²⁺ coordination, hydrogen bonding, and hydrophobic interactions.[3]
Caption: Mechanism of HDAC inhibitors in cancer therapy.
A study on 4-(2-aminoethyl) phenol derivatives demonstrated significant HDAC inhibitory activity. For instance, certain synthesized compounds showed over 60% inhibition of HDAC activity compared to the solvent control, highlighting the potential of this scaffold for developing novel anticancer agents.[3]
Safety and Handling
This compound requires careful handling in a laboratory setting. According to its Globally Harmonized System (GHS) classification, it presents the following hazards:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Precautions:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a powerful and versatile building block for the development of enzyme inhibitors. Its inherent structural and chemical properties—a hydrogen-bonding phenol, a reactive primary amine, and a key chiral center—provide an excellent foundation for structure-based drug design. By applying rational synthetic strategies and rigorous biochemical evaluation as outlined in these notes, researchers can effectively utilize this scaffold to generate novel, potent, and selective modulators of enzymatic activity for a wide range of therapeutic targets.
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Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3425–3433. [Link]
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Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
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Kujovský, P., et al. (2014). Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Listy Cukrovarnicke a Reparske, 130(7-8), 245-248. [Link]
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Knez, D., et al. (2020). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. Molecules, 25(22), 5431. [Link]
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Das, B., et al. (2023). Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives. Journal of Biochemical and Molecular Toxicology, 37(12), e23591. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. Scientific Reports, 14(1), 24867. [Link]
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Kovalenko, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Wang, L., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 463-472. [Link]
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Akocak, S., et al. (2016). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 128-133. [Link]
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Tanc, M., et al. (2017). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Molecules, 22(5), 766. [Link]
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Taslimi, P., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic Chemistry, 72, 254-260. [Link]
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Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(9), 1737. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22058928, this compound. Retrieved February 2, 2026, from [Link].
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Greis, K. D. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Mass Spectrometry Reviews, 26(3), 324-339. [Link]
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved February 2, 2026, from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved February 2, 2026, from [Link]
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The Strategic Derivatization of 4-(1-Aminoethyl)phenol: A Gateway to Bioactive Molecules
Introduction: The Versatility of a Chiral Building Block
4-(1-Aminoethyl)phenol, a chiral amine, serves as a valuable and versatile starting material in the synthesis of a diverse array of bioactive molecules.[1] Its structure, featuring a reactive primary amine, a nucleophilic phenolic hydroxyl group, and a chiral center, presents multiple avenues for synthetic modification. This guide provides an in-depth exploration of key synthetic transformations of 4-(1-Aminoethyl)phenol hydrochloride, offering detailed protocols for the preparation of Schiff bases, N-acylated derivatives, and N-alkylated analogs with potential therapeutic applications. The strategic manipulation of this precursor allows for the development of compounds targeting a range of biological pathways, underscoring its importance in medicinal chemistry and drug discovery.
Foundational Step: Liberation of the Free Amine
The commercially available hydrochloride salt of 4-(1-Aminoethyl)phenol requires neutralization to the free base prior to most synthetic manipulations. This is a critical step as the protonated amine is not nucleophilic.
Protocol 1: Preparation of 4-(1-Aminoethyl)phenol Free Base
Objective: To neutralize this compound to its free base for subsequent reactions.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 1M solution
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide with stirring until the pH of the solution is basic (pH 9-10), as confirmed by pH paper.
-
Extract the aqueous solution with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 4-(1-Aminoethyl)phenol free base as an oil or solid.
-
The product can be used in the next step without further purification.
Synthetic Pathways to Bioactive Derivatives
The following sections detail key synthetic strategies to access diverse molecular scaffolds from the 4-(1-Aminoethyl)phenol free base.
Pathway 1: Synthesis of Schiff Base Derivatives - Precursors to Antimicrobial and Anticancer Agents
The condensation of the primary amine of 4-(1-Aminoethyl)phenol with various aldehydes yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2]
Caption: General workflow for Schiff base synthesis.
Objective: To synthesize N-(1-(4-hydroxyphenyl)ethylidene)aniline, a representative Schiff base.
Materials:
-
4-(1-Aminoethyl)phenol (free base)
-
Benzaldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
Dissolve 4-(1-Aminoethyl)phenol (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.05 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[3]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Table 1: Characterization Data for a Representative Schiff Base
| Compound Name | Molecular Formula | Appearance | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) Azomethine CH |
| N-(1-(4-hydroxyphenyl)ethylidene)aniline | C₁₅H₁₅NO | Yellow solid | ~1625-1640 | ~8.2-8.6 (singlet) |
Pathway 2: N-Acylation - Synthesis of Bioactive Amides
The N-acylation of 4-(1-Aminoethyl)phenol with various acylating agents, such as acid chlorides or anhydrides, yields amides. Amide-containing molecules are prevalent in pharmaceuticals and exhibit a wide range of biological activities.[4]
Caption: General scheme for N-acylation.
Objective: To prepare an N-acetylated derivative of 4-(1-Aminoethyl)phenol.
Materials:
-
4-(1-Aminoethyl)phenol (free base)
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (as a base and solvent)
-
Dichloromethane (DCM) (as a solvent, optional)
-
Round-bottom flask
-
Stirring plate
-
Ice bath
Procedure:
-
Dissolve 4-(1-Aminoethyl)phenol (1.0 eq) in pyridine or a mixture of DCM and triethylamine (1.5 eq) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise with stirring.[5]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl (to remove pyridine/triethylamine), followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Pathway 3: N-Alkylation and N,N-Dimethylation - Towards Adrenergic Agonist Analogs
N-alkylation of the primary amine opens the door to synthesizing analogs of important biogenic amines and adrenergic receptor agonists like synephrine and hordenine.[6][7]
Caption: Synthetic routes to N-alkylated derivatives.
Objective: To synthesize the N-monomethylated derivative.
Materials:
-
4-(1-Aminoethyl)phenol (free base)
-
Formaldehyde (37% aqueous solution)
-
Palladium on carbon (10% Pd/C) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Ethanol
-
Hydrogenation apparatus or round-bottom flask
-
Stirring plate
Procedure (using Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 4-(1-Aminoethyl)phenol (1.0 eq) in methanol.
-
Add aqueous formaldehyde (1.1 eq).
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Objective: To synthesize the N,N-dimethylated derivative.
Materials:
-
4-(1-Aminoethyl)phenol (free base)
-
Formic acid (HCOOH)
-
Formaldehyde (37% aqueous solution)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirring
Procedure:
-
To a round-bottom flask, add 4-(1-Aminoethyl)phenol (1.0 eq), formic acid (2.5 eq), and aqueous formaldehyde (2.2 eq).
-
Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.
-
After cooling, make the reaction mixture basic (pH 9-10) by the careful addition of a concentrated NaOH solution.
-
Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Table 2: Summary of Bioactive Scaffolds and Potential Applications
| Synthetic Pathway | Resulting Scaffold | Potential Biological Activity |
| Schiff Base Formation | Imines (Azomethines) | Antimicrobial, Antifungal, Anticancer |
| N-Acylation | Amides | Diverse pharmacological activities, including CNS effects |
| N-Methylation | Secondary Amines | Adrenergic receptor agonists (e.g., synephrine-like) |
| N,N-Dimethylation | Tertiary Amines | Adrenergic receptor agonists, Quorum sensing inhibitors (e.g., hordenine-like) |
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of bioactive molecules. By employing fundamental organic transformations such as Schiff base formation, N-acylation, and N-alkylation, researchers can efficiently generate libraries of compounds for screening in drug discovery programs. The protocols outlined in this guide provide a solid foundation for the exploration of the chemical space around this valuable chiral building block, paving the way for the development of novel therapeutic agents.
References
-
Jetir.org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]
-
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-
DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. [Link]
-
NIH. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. [Link]
-
Web of Proceedings. Synthesis of Two Schiff Bases Enamine Isomers and Study on Their Tyrosinase Inhibitory Activity. [Link]
- Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Diva-portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
-
Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]
-
NIH. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
-
NIH. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
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-
PubMed. Synthesis and Anti-Cancer Activity in Vitro of Synephrine Derivatives. [Link]
-
National Toxicology Program. Bitter Orange (Citrus aurantium var. amara) Extracts and Constituents (±)-p-Synephrine [CAS - 94-07-5] and (±)-Octopamine [CAS - 104-14-3] Review of Toxicological Literature. [Link]
-
EXCLI Journal. Review article: P-SYNEPHRINE: AN OVERVIEW OF PHYSICOCHEMICAL PROPERTIES, TOXICITY, BIOLOGICAL AND PHARMACOLOGICAL ACTIVITY. [Link]
-
ResearchGate. THE BIOGENESIS OF ALKALOIDS: VI. THE FORMATION OF HORDENINE AND N-METHYLTYRAMINE FROM TYRAMINE IN BARLEY. [Link]
-
PubMed. Hordenine: A Novel Quorum Sensing Inhibitor and Antibiofilm Agent against Pseudomonas aeruginosa. [Link]
-
NIH. Quorum sensing inhibition of hordenine analogs on Pseudomonas aeruginosa and Serratia marcescens. [Link]
- Google Patents. CN101522631A - Derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists of the ss2 adrenergic receptor.
-
PubMed. Adrenergic agents. 8.1 Synthesis and beta-adrenergic agonist activity of some 3-tert-butylamino-2-(substituted phenyl)-1-propanols. [Link]
-
PubMed. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. [Link]
-
PubMed. Conjugates of catecholamines. 6. Synthesis and beta-adrenergic activity of N-(hydroxyalkyl)catecholamine derivatives. [Link]
-
Adrenergic Drugs. [Link]
-
ResearchGate. Synthesis of β-phenylethylamine derivatives VII: The enantiomers of erythro-1-(4′-hydroxyphenyl)-2-(1″-methyl-2″-phenoxyethylamino)-propanol-1. [Link]
-
ResearchGate. Synthesis of β-phenylethylamine derivatives IX: The enantiomers and diastereoisomers of N-phenoxyalkyl-β-(4-hydroxyphenyl)ethylamine derivatives. [Link]
- Google Patents.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. excli.de [excli.de]
- 7. Hordenine: A Novel Quorum Sensing Inhibitor and Antibiofilm Agent against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(1-Aminoethyl)phenol Hydrochloride Synthesis
Case ID: YIELD-OPT-4AP Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 4-(1-Aminoethyl)phenol hydrochloride (CAS: 14225-83-3)
Executive Summary: The Yield Challenge
Synthesizing this compound often suffers from three primary failure modes: incomplete imine formation , over-alkylation (dimerization) , and isolation losses due to the amphoteric nature of the phenolic amine.
While classical Leuckart-Wallach conditions are robust for industrial scale, they often result in difficult purification profiles at the bench scale. This guide prioritizes the Titanium(IV) Isopropoxide-Mediated Reductive Amination as the "Gold Standard" for laboratory yield optimization, followed by the Oxime Reduction route for high-purity requirements.
Route Selection & Causality Analysis
| Feature | Route A: Ti(OiPr)₄ Reductive Amination | Route B: Oxime Reduction (Two-Step) |
| Mechanism | In situ imine formation with water scavenging, followed by hydride reduction.[1] | Condensation to oxime, followed by catalytic hydrogenation (Pd/C or Raney Ni). |
| Yield Potential | High (80-95%) if moisture is controlled. | Moderate-High (70-85%) but requires two isolation steps. |
| Key Advantage | Prevents dimer formation; one-pot procedure. | Extremely clean product profile; avoids metal sludge workup. |
| Primary Risk | Titanium emulsion during workup (if not quenched correctly). | Incomplete hydrogenation; phenol ring reduction (over-reduction). |
| Recommendation | Primary Choice for rapid, high-yield synthesis.[1] | Secondary Choice if high pressure hydrogenation equipment is available. |
Detailed Protocol: Ti(OiPr)₄ Mediated Synthesis
Rationale: Titanium(IV) isopropoxide acts as a dual-function Lewis acid and water scavenger.[1] It forces the equilibrium toward the imine (the rate-limiting step) and coordinates the intermediate, sterically hindering the formation of secondary amines (dimers).
Reagents & Stoichiometry
-
Substrate: 4-Hydroxyacetophenone (1.0 equiv)
-
Amine Source: Ammonium Chloride (2.0 - 2.5 equiv)
-
Lewis Acid: Titanium(IV) Isopropoxide (2.0 equiv)
-
Base: Triethylamine (2.0 equiv)
-
Reductant: Sodium Borohydride (1.5 equiv)
-
Solvent: Absolute Ethanol (Anhydrous is critical)
Step-by-Step Workflow
-
Imine Formation (The Critical Control Point):
-
Charge a flame-dried flask with 4-Hydroxyacetophenone, NH₄Cl, and Et₃N in absolute ethanol.
-
Add Ti(OiPr)₄ dropwise under N₂.
-
Technical Note: The solution will turn slightly yellow/orange. Stir at ambient temperature for 10–12 hours .
-
Self-Validation Check: Do NOT proceed to reduction until TLC or ¹H-NMR confirms >95% consumption of the ketone. If ketone remains, adding NaBH₄ will produce the alcohol impurity (4-(1-hydroxyethyl)phenol), which is difficult to separate.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ portion-wise (exothermic).
-
Allow to warm to room temperature and stir for 5–7 hours.
-
-
The "Anti-Sludge" Workup:
-
The Issue: Adding water directly creates a sticky TiO₂ polymeric mess that traps product.
-
The Fix: Quench by pouring the reaction mixture into 2M Aqueous Ammonia (or 10% Rochelle Salt solution). Stir vigorously for 30 minutes. The titanium precipitate will become granular and filterable.
-
Filter through a Celite pad.[2] Wash the pad with EtOAc.
-
-
Salt Formation (Hydrochloride Isolation):
-
Evaporate the organic solvent to obtain the crude free base.
-
Redissolve in a minimum amount of anhydrous Ethanol or MeOH.
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C.
-
Precipitation: The white solid product should crash out immediately. If it oils out, add more ether and scratch the flask walls.
-
Visualizing the Pathway & Logic
Figure 1: Reaction Pathway & Impurity Control
Caption: Figure 1. The Ti-mediated pathway minimizes the "Alcohol" and "Dimer" failure modes by stabilizing the imine intermediate.
Troubleshooting Guide (Symptom-Cause-Solution)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Imine Formation. Water in solvent hydrolyzed the Ti-complex or reaction time was too short. | Validate: Use anhydrous EtOH. Check ketone consumption by TLC before adding NaBH₄. Extend imine formation time to 12h+. |
| Product is a Sticky Oil | Hygroscopic Salt / Wet Solvents. The HCl salt is extremely hygroscopic. | Fix: Triturate the oil with anhydrous diethyl ether or pentane. Store in a desiccator. Ensure HCl source is anhydrous (e.g., HCl/Dioxane). |
| Filtration Stalled (Clogging) | Titanium Emulsion. Improper quenching of Ti(OiPr)₄ creates a gelatinous hydroxide. | Fix: Use the Ammonia Quench method (2M NH₄OH) or Rochelle Salt solution. Do not use neutral water. |
| Secondary Amine Impurity | Low Ammonia Ratio. As the primary amine forms, it competes with ammonia to attack the ketone. | Fix: Increase NH₄Cl equivalents to >2.5x. The excess ammonia suppresses dimer formation statistically. |
FAQ: Common User Queries
Q: Can I use aqueous HCl for the salt formation? A: No. The target salt is highly water-soluble and difficult to crystallize from aqueous media. Use anhydrous HCl (generated from Acetyl Chloride/MeOH or purchased as HCl in Ether/Dioxane) to precipitate the salt directly from the organic phase.
Q: Why is my product colored (Pink/Brown)? A: Phenols are prone to oxidation. Trace metal impurities or exposure to air can cause pink discoloration (quinone formation). Perform the workup quickly and consider adding a pinch of sodium metabisulfite during the aqueous wash if color persists. Recrystallize from EtOH/Et₂O.
Q: Can I use the Oxime route instead? A: Yes. If you lack Ti(OiPr)₄, convert 4-HAP to the oxime (NH₂OH·HCl, NaOAc). Isolate the solid oxime (Yield >90%). Then, hydrogenate using Raney Nickel (50 psi H₂, MeOH/NH₃). This is cleaner but requires pressure equipment.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]
-
Neidigh, K. A., et al. (1994). "Direct reductive amination of aldehydes and ketones with titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 59(15), 4256-4258.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.
-
Org. Synth. (1937). "Leuckart Reaction: General Procedures." Organic Syntheses, Coll. Vol. 2, p. 503. (Historical context for alternative routes).
Sources
Technical Support Center: Chiral Separation of 4-(1-Aminoethyl)phenol Hydrochloride
Welcome to the technical support center for the chiral separation of 4-(1-Aminoethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this compound. Drawing upon established principles of chiral chromatography and extensive field experience, this document aims to be a definitive resource for robust and reliable method development and troubleshooting.
Introduction to the Analyte and Chiral Separation Strategy
4-(1-Aminoethyl)phenol is a chiral primary amine with a phenolic hydroxyl group. Its hydrochloride salt form ensures aqueous solubility but also introduces challenges for chromatographic analysis, particularly concerning peak shape and retention. The presence of a basic amino group and an acidic phenolic group makes this molecule susceptible to strong interactions with the stationary phase, which can lead to peak tailing and poor resolution if not properly addressed.
The primary strategy for the chiral separation of this compound revolves around the use of High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for their broad enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating this compound?
A1: Polysaccharide-based CSPs are highly recommended as a starting point. Specifically, columns with amylose or cellulose backbones derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenyl)carbamate) have demonstrated broad applicability for the separation of chiral amines. It is advisable to screen a small set of these columns (e.g., from the Chiralpak® or Lux® series) to identify the optimal stationary phase.
Q2: Which mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) is most suitable?
A2: Normal Phase (NP) and Polar Organic (PO) modes are generally the most successful for chiral separations of primary amines.
-
Normal Phase (NP): Using eluents like hexane/alkanol (e.g., isopropanol or ethanol) often provides excellent selectivity. However, the hydrochloride salt of the analyte may have limited solubility in these non-polar solvents.
-
Polar Organic (PO): This mode utilizes polar organic solvents like acetonitrile and/or methanol. It can offer a good balance of solubility and enantioselectivity.
-
Reversed-Phase (RP): While possible, RP mode (using aqueous buffers with organic modifiers) can be challenging due to the potential for strong secondary interactions between the basic amine and residual silanols on the silica support, leading to poor peak shape. If RP is necessary, a CSP designed for aqueous conditions should be used, and careful pH control is crucial.
Q3: Why are mobile phase additives necessary, and which ones should I use?
A3: Mobile phase additives are critical for achieving good peak shape and reproducible retention times for basic analytes like this compound. They function by masking active sites on the stationary phase and ensuring the analyte is in a consistent ionic state.
-
For Normal Phase and Polar Organic modes , a basic additive is essential to prevent peak tailing. Common choices include diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1% to 0.5% (v/v).
-
For Reversed-Phase mode , an acidic additive or buffer is required. Trifluoroacetic acid (TFA) at 0.1% or a buffer like ammonium formate can be effective.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A4: Absolutely. SFC is an excellent alternative to HPLC for chiral separations and is often considered a "greener" and faster technique.[1] It uses supercritical CO2 as the main mobile phase component, with a small amount of an organic modifier (co-solvent), typically an alcohol. The same polysaccharide-based CSPs used in HPLC are effective in SFC. For basic analytes, additives like DEA or TEA are still necessary and are added to the co-solvent.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the chiral separation of this compound.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
If you are observing a single peak or two poorly resolved peaks, the issue lies with the selectivity of your chromatographic system.
Root Cause Analysis and Solutions:
-
Incorrect CSP Selection: The chosen chiral stationary phase may not be capable of discriminating between the enantiomers.
-
Solution: Screen a variety of polysaccharide-based CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives). A systematic screening approach is often the most efficient way to find a suitable column.[2]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Solution (NP/PO modes):
-
Vary the Alcohol Modifier: Change the alcohol (e.g., from isopropanol to ethanol) as this can significantly alter selectivity.
-
Adjust the Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase. A good starting point is to test a range from 10% to 30%.[3]
-
-
Solution (SFC):
-
Change the Co-solvent: Evaluate different alcohols (methanol, ethanol, isopropanol) as the co-solvent.
-
Adjust Co-solvent Percentage: Modify the percentage of the co-solvent, typically in the range of 5% to 40%.
-
-
-
Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Solution: In many cases, lower temperatures can improve resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.[4] Try reducing the column temperature in 5-10°C increments (e.g., from 25°C down to 10°C).
-
Problem 2: Severe Peak Tailing or Broad Peaks
Peak tailing is a common issue when analyzing basic compounds, and it can obscure poor resolution and lead to inaccurate quantification.
Root Cause Analysis and Solutions:
-
Secondary Interactions with Silica: The primary amine of your analyte can interact strongly with acidic silanol groups on the surface of the silica-based CSP. This is a very common cause of peak tailing for basic compounds.[5]
-
Solution:
-
Add a Basic Modifier: For NP and PO modes, ensure a sufficient concentration of a basic additive like DEA or TEA (typically 0.1% - 0.2%) is present in your mobile phase.[6] This additive will compete with your analyte for the active silanol sites.
-
Use a Deactivated CSP: Modern CSPs are often based on highly deactivated silica, which minimizes these secondary interactions.
-
-
-
Insufficient Equilibration: Chiral columns, especially when using mobile phase additives, can require longer equilibration times than standard reversed-phase columns.
-
Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. When changing mobile phase composition, ensure the column is thoroughly re-equilibrated.
-
-
Column Overload: Injecting too much sample mass can lead to peak distortion and tailing.
-
Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal mass of analyte for your column dimensions.
-
Problem 3: Irreproducible Retention Times and/or Resolution
Lack of reproducibility can compromise the validity of your analytical method.
Root Cause Analysis and Solutions:
-
"Memory Effect" of Additives: Chiral columns can "remember" previous mobile phase additives, especially basic ones.[7] If you switch from a method using DEA to one without, or with a different additive, residual amine on the column can affect your chromatography.
-
Solution: Dedicate a column to a specific method or class of compounds if possible. If you must use the same column for different methods, implement a rigorous flushing procedure between methods. Flushing with a solvent like isopropanol can help remove strongly adsorbed additives.
-
-
Mobile Phase Instability: The composition of the mobile phase, particularly in NP mode with volatile solvents like hexane, can change over time due to evaporation.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
-
-
Temperature Fluctuations: As mentioned, temperature affects retention and selectivity.
-
Solution: Use a column thermostat to maintain a constant and controlled temperature.
-
Experimental Protocols
Protocol 1: Initial HPLC Method Screening
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Column 1: Amylose tris(3,5-dimethylphenylcarbamate) CSP
-
Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) CSP
-
Typical Dimensions: 150 x 4.6 mm, 5 µm particle size
-
-
Sample Preparation:
-
Dissolve this compound in methanol or ethanol to a concentration of 1 mg/mL.
-
-
Mobile Phase Screening (Polar Organic Mode):
-
Mobile Phase A: Acetonitrile with 0.1% DEA
-
Mobile Phase B: Methanol with 0.1% DEA
-
Run a gradient from 100% A to 100% B over 20 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 275 nm (based on the chromophore of 4-aminophenol)
-
Injection Volume: 5 µL
-
-
Evaluation:
-
Identify the column and approximate mobile phase composition that provides the best "hit" (i.e., any sign of peak splitting or separation). This will be the starting point for optimization.
-
Protocol 2: Method Optimization
Once a promising condition is identified, use the following steps to improve the separation.
-
Switch to Isocratic Elution: Based on the retention time from the screening gradient, calculate an appropriate isocratic mobile phase composition.
-
Optimize Additive Concentration: While keeping the solvent ratio constant, vary the DEA concentration (e.g., 0.05%, 0.1%, 0.2%) to find the best balance between peak shape and resolution.
-
Fine-Tune Solvent Ratio: Make small adjustments to the ratio of polar organic solvents (e.g., Acetonitrile/Methanol) to maximize the resolution (Rs).
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes increase efficiency and resolution.
-
As previously noted, decreasing the temperature can enhance selectivity.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chiral Resolution (Example Data)
| Column | Mobile Phase (v/v/v) | Retention Time (min) | Resolution (Rs) |
| Amylose-DMPC | Hexane/IPA/DEA (80/20/0.1) | 8.5, 9.8 | 1.8 |
| Amylose-DMPC | Hexane/IPA/DEA (90/10/0.1) | 12.1, 14.5 | 2.5 |
| Cellulose-DMPC | Hexane/IPA/DEA (80/20/0.1) | 10.2, 10.9 | 1.1 |
| Cellulose-DMPC | ACN/MeOH/DEA (50/50/0.1) | 6.3, 6.8 | 1.4 |
DMPC: tris(3,5-dimethylphenyl)carbamate; IPA: Isopropanol; ACN: Acetonitrile; MeOH: Methanol; DEA: Diethylamine.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Mechanism of Chiral Recognition and Peak Tailing
Caption: Interactions within the column affecting separation and peak shape.
References
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-267. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Octopamine. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability indicating RP-HPLC method development and validation for the estimation of octopamine in pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved from [Link]
-
PubMed. (2007). Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization. Journal of agricultural and food chemistry, 55(25), 10047-52. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
MDPI. (2022). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 27(19), 6649. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. shimadzu.com [shimadzu.com]
Overcoming solubility issues of 4-(1-Aminoethyl)phenol hydrochloride in aqueous buffers
Ticket ID: SOL-4AE-PH-001 Subject: Troubleshooting precipitation and stability in aqueous buffers Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are likely encountering solubility issues with 4-(1-Aminoethyl)phenol hydrochloride (4-AEP HCl) due to one of three physicochemical traps: pH-induced deprotonation , the Common Ion Effect , or Oxidative Oligomerization .[1][2]
While the hydrochloride salt is inherently water-soluble, its behavior in biological buffers (like PBS or HBSS) is non-linear.[1] This guide provides the mechanistic root causes and a validated protocol to ensure stable, clear solutions for your assays.
Part 1: The Mechanistic "Why" (Root Cause Analysis)
To solve the precipitation, we must understand the molecule's behavior in solution. 4-AEP HCl is an amphoteric molecule with two critical ionization centers.
The pH Trap (Isoelectric Precipitation)
The solubility of 4-AEP is dictated by its protonation state.
The Danger Zone:
At pH < 8.0 , the amine is protonated (
The Common Ion Effect (The PBS Problem)
Your salt is a Hydrochloride (HCl) . Standard buffers like PBS contain high concentrations of Sodium Chloride (~137 mM NaCl).[1]
-
Mechanism: According to Le Chatelier’s principle, adding a large excess of chloride ions (
) from the buffer shifts the solubility equilibrium of your drug salt ( ) to the left (solid form).[1] -
Result: The "Salting Out" effect reduces the theoretical solubility limit of 4-AEP HCl in PBS by up to 4-fold compared to pure water.[1]
Oxidative Instability
Phenolic compounds are electron-rich and prone to oxidation, forming quinones and polymeric aggregates (often pink or brown).[1] This is accelerated in alkaline buffers (pH > 7.5) and by the presence of transition metals found in low-grade water.[1]
Part 2: Visualization of Solubility Dynamics
The following diagram illustrates the solubility windows and the "Danger Zone" you must avoid.
Figure 1: The pH-dependent solubility profile of 4-(1-Aminoethyl)phenol. Note the precipitation risk in the neutral pH window and the suppressive effect of saline buffers.
Part 3: Validated Dissolution Protocol
Do NOT add the powder directly to PBS.[1] Follow this "Pre-Solubilization" method to bypass the energy barrier of dissolution.[1]
Reagents Required[1][2][5][6][7]
-
Solvent B: DMSO (Analytical Grade) – Optional, for high concentrations.
-
Buffer: PBS or HBSS (pH 7.2 - 7.4).
-
Equipment: Vortex mixer, Sonicator (optional).
The "Two-Step" Method (Recommended)[2]
| Step | Action | Technical Rationale |
| 1 | Calculate Stock Conc. | Aim for a stock concentration 100x to 1000x higher than your final assay concentration.[1][2] |
| 2 | Primary Dissolution | Dissolve the 4-AEP HCl powder in pure water (Solvent A) or DMSO.[1][2] Target: 10–50 mM. |
| 3 | Visual Check | Vortex for 30 seconds. Solution must be perfectly clear. If not, sonicate at 37°C for 5 mins. |
| 4 | Rapid Dilution | Pipette the stock into your buffer while vortexing the buffer . Do not add buffer to the stock. |
| 5 | pH Verification | Check final pH.[1][2] If pH > 7.5, adjust carefully with dilute HCl.[1] |
Solvent Compatibility Table[2]
| Solvent | Solubility Limit | Comments |
| Water (Milli-Q) | High (~50 mg/mL) | Best for primary stock preparation.[1][2] |
| Ethanol | Moderate | Good alternative if sterility is a concern.[1][2] |
| DMSO | Very High (>100 mg/mL) | Use if final assay tolerates <1% DMSO.[1][2] |
| PBS (1x) | Low (<5 mg/mL) | Avoid direct dissolution. High salt causes crashing.[1][2] |
Part 4: Troubleshooting Workflow
Use this decision tree if you encounter issues during the protocol.
Figure 2: Diagnostic logic for resolving solubility and stability failures.
Part 5: Frequently Asked Questions (FAQ)
Q1: My solution turned pink after 24 hours at 4°C. Is it still usable?
-
A: No. The pink coloration indicates the formation of quinone intermediates due to auto-oxidation of the phenol group.[1] This degradation product is chemically distinct and may be cytotoxic.[1]
-
Fix: Prepare solutions fresh. If storage is required, freeze aliquots at -20°C in opaque tubes and use antioxidants (e.g., 1 mM Ascorbic Acid) if your assay permits.[1]
-
Q2: Can I autoclave the stock solution?
-
A: No. 4-AEP is thermally sensitive and liable to hydrolysis or oxidation under high heat/pressure.[1][2] Sterilize by filtration using a 0.22 µm PVDF or PES membrane . Nylon filters should be avoided as they can bind phenolic compounds.[1]
Q3: Why does the protocol recommend adding Stock TO Buffer, and not vice versa?
-
A: Adding buffer to a concentrated drop of stock creates a transient environment of extremely high salt and high drug concentration, which instantly forces precipitation (nucleation).[1] Once crystals form, they are thermodynamically difficult to re-dissolve.[1] Adding the stock into a large volume of vortexing buffer ensures "infinite dilution" conditions.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22058928, this compound. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the Common Ion Effect in HCl salts). Retrieved from [Link]
-
LibreTexts Chemistry. The Common Ion Effect. (Fundamental principles of solubility equilibrium). Retrieved from [Link][1][2][3][5][6][7][8][9][10][11]
Sources
- 1. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 7. Common-ion effect - Wikipedia [en.wikipedia.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing oxidation and degradation of 4-(1-Aminoethyl)phenol hydrochloride solutions
Welcome to the technical support center for 4-(1-Aminoethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the oxidation and degradation of this compound solutions. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experimental solutions, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a pink/brown color. What is causing this and is my compound compromised?
A1: The discoloration of your this compound solution is a common indicator of oxidation.[1] Like other p-aminophenol derivatives, 4-(1-Aminoethyl)phenol is susceptible to oxidation, especially when exposed to atmospheric oxygen.[2] The initial colorless solution can turn various shades of pink, red, brown, or even purple upon oxidation.[3] This process involves the formation of highly colored quinone-imine species and subsequent polymerization products.[1]
Yes, if your solution has changed color, the compound is compromised. The presence of these colored impurities indicates that a portion of your active compound has degraded, which can significantly impact the accuracy and reproducibility of your experiments. It is highly recommended to discard the discolored solution and prepare a fresh one using the stabilization techniques outlined in this guide.
Q2: What are the primary factors that accelerate the oxidation of this compound solutions?
A2: The stability of your this compound solution is influenced by several key environmental and chemical factors:
-
Dissolved Oxygen: Atmospheric oxygen is the primary culprit in the oxidation of aminophenols.[4] The process of preparing a solution can introduce a significant amount of dissolved oxygen.
-
pH of the Solution: The rate of oxidation is highly pH-dependent. Alkaline (basic) conditions significantly accelerate oxidation because the phenoxide ion, which is more readily formed at higher pH, is more susceptible to oxidation than the protonated phenol.[5][6]
-
Presence of Metal Ions: Trace metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically increasing the rate of oxidation.[7] These ions are often present as impurities in reagents and glassware.
-
Exposure to Light: Light, especially UV radiation, can provide the energy to initiate and propagate oxidative chain reactions, leading to photodegradation.[8]
-
Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a faster rate of oxidation.
Q3: Is the hydrochloride salt of 4-(1-Aminoethyl)phenol more stable than the free base?
A3: Yes, the hydrochloride salt of 4-(1-Aminoethyl)phenol is generally more stable and less prone to oxidation than its free base form.[9] The protonation of the amino group in the hydrochloride salt makes the compound more electron-deficient and therefore less susceptible to oxidation. The salt form is also typically more soluble in aqueous solutions.[9] When preparing solutions, starting with the hydrochloride salt is a good first step towards ensuring stability. However, even in the salt form, the phenolic hydroxyl group can still be oxidized, especially under unfavorable conditions.
Q4: What are the most effective ways to prevent the oxidation of my this compound solutions?
A4: A multi-pronged approach is the most effective strategy to prevent oxidation. This involves controlling the factors mentioned in Q2. The key strategies are:
-
Deoxygenation of Solvents: Removing dissolved oxygen from your buffer or solvent is critical.
-
Use of Antioxidants: Adding a chemical antioxidant to your solution can scavenge oxygen and other reactive oxygen species.
-
Use of Chelating Agents: Including a chelating agent will sequester catalytic metal ions.
-
Control of pH: Maintaining an optimal, slightly acidic pH can significantly slow down the oxidation rate.
-
Protection from Light: Storing and handling solutions in amber vials or in the dark will prevent photodegradation.
-
Low-Temperature Storage: Storing solutions at low temperatures (e.g., 2-8 °C or frozen) will reduce the rate of degradation.
Detailed protocols for implementing these strategies are provided in the Troubleshooting Guide below.
Troubleshooting Guides & Detailed Protocols
Issue 1: Rapid Discoloration of a Freshly Prepared Solution
If you observe a color change within minutes to hours of preparing your this compound solution, it is a clear sign of rapid oxidation. This section provides a step-by-step workflow to prepare a stabilized solution.
Caption: Workflow for preparing stabilized 4-(1-Aminoethyl)phenol HCl solutions.
This protocol details the preparation of a 10 mM stock solution of this compound in a pH 6.0 phosphate buffer.
Materials:
-
This compound (MW: 173.64 g/mol )
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
L-Ascorbic acid
-
High-purity, deionized water
-
Nitrogen or Argon gas
-
Sterile, amber glass vials for storage
Procedure:
-
Prepare the Deoxygenated Buffer (0.1 M Phosphate Buffer, pH 6.0):
-
Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic in high-purity water.
-
To prepare 100 mL of the pH 6.0 buffer, mix approximately 87.7 mL of the monobasic solution with 12.3 mL of the dibasic solution. Adjust the pH to exactly 6.0 using a calibrated pH meter.
-
Transfer the buffer to a clean, sealable glass container.
-
Deoxygenate the buffer by bubbling with high-purity nitrogen or argon gas for at least 30 minutes.[10] A gas dispersion stone can be used to improve efficiency.[2]
-
-
Add Chelating Agent:
-
Immediately after deoxygenation, add EDTA to the buffer to a final concentration of 1 mM.[11] For 100 mL of buffer, this would be 37.2 mg of disodium EDTA dihydrate (MW: 372.24 g/mol ). Swirl gently to dissolve while maintaining a positive pressure of the inert gas.
-
-
Add Antioxidant:
-
Add L-ascorbic acid to the buffer to a final concentration of 0.1% (w/v). For 100 mL of buffer, this is 100 mg. Swirl gently to dissolve.
-
-
Dissolve this compound:
-
Weigh out the required amount of this compound for your desired concentration. For a 10 mM stock solution in 10 mL of buffer, you would need 17.36 mg.
-
Add the compound to the prepared, stabilized buffer and mix gently until fully dissolved.
-
-
Storage:
-
Immediately aliquot the solution into amber glass vials.
-
Flush the headspace of each vial with nitrogen or argon before sealing.
-
Store the vials at 2-8 °C for short-term use (days to a week) or at -20 °C or -80 °C for long-term storage.
-
Issue 2: Choosing the Right Additives for Stabilization
The choice and concentration of antioxidants and chelating agents can be critical for both stability and compatibility with downstream applications.
| Stabilizing Agent | Type | Recommended Concentration Range | Notes & Considerations |
| L-Ascorbic Acid | Antioxidant | 0.01 - 0.1% (w/v) | Highly effective in aqueous solutions. May interfere with some biological assays that are sensitive to reducing agents.[11] |
| Sodium Metabisulfite | Antioxidant | 0.01 - 0.1% (w/v) | A strong reducing agent, can be very effective. May not be suitable for all cell-based assays. |
| EDTA | Chelating Agent | 1 - 10 mM | Sequesters divalent and trivalent metal ions.[11] Generally well-tolerated in many biological assays at lower concentrations. |
| DTPA | Chelating Agent | 1 - 5 mM | A chelating agent with a higher affinity for some metal ions compared to EDTA. |
Expert Insight: When choosing an antioxidant, consider its potential interaction with your experimental system. For example, if your assay involves redox reactions, a high concentration of a strong reducing agent like sodium metabisulfite could interfere. In such cases, relying on thorough deoxygenation and a chelating agent might be a better strategy. Always perform a control experiment with the stabilizing agents alone to check for any background effects.[12]
Issue 3: Monitoring the Stability of Your Solution
Even with preventative measures, it is good practice to confirm the stability of your solutions, especially if they have been stored for an extended period.
This protocol is based on the reaction of unoxidized phenols with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored product. A decrease in the color intensity compared to a freshly prepared standard indicates degradation of the phenolic compound.[13]
Materials:
-
This compound solution (test sample and a freshly prepared standard of known concentration)
-
Phosphate buffer (0.1 M, pH 8.0)
-
4-Aminoantipyrine solution (2% w/v in deionized water)
-
Potassium ferricyanide solution (8% w/v in deionized water)
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation:
-
In a test tube, add 100 µL of your test solution.
-
Add 2.5 mL of the pH 8.0 phosphate buffer.
-
Add 50 µL of the 4-aminoantipyrine solution and mix.
-
Add 50 µL of the potassium ferricyanide solution and mix well.
-
-
Standard Preparation:
-
Prepare a standard in the same manner using a freshly prepared solution of this compound at the same concentration as your test sample.
-
-
Measurement:
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of both the test sample and the standard at 510 nm.
-
-
Interpretation:
-
A significantly lower absorbance in your test sample compared to the fresh standard indicates that the concentration of the active phenolic compound has decreased due to degradation.
-
Caption: Simplified oxidation pathway of 4-(1-Aminoethyl)phenol.
References
-
Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. (2022). National Institutes of Health. [Link]
-
Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System. National Institutes of Health. [Link]
-
This compound. PubChem. [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
-
4-Aminophenol. Wikipedia. [Link]
-
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Difference between amino acid free base and its hydrochloride salt? ResearchGate. [Link]
-
A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. ijprems. [Link]
-
Rapid Colorimetric Estimation of Phenol. Analytical Chemistry. [Link]
-
2-aminophenol color contamination. Reddit. [Link]
-
EDTA Buffer, pH 8.0. SMARTBUFFERS. [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health. [Link]
-
Strange purple compound when oxidizing p-aminophenol. Science Madness. [Link]
-
COLORIMETRIC METHOD FOR TOTAL PHENOLIC AND FLAVONOID CONTENT DETERMINATION OF FIG (Ficus carica L.) LEAVES EXTRACT FROM WEST JAVA, INDONESIA. Rasayan Journal of Chemistry. [Link]
- Process for the purification of p-aminophenol.
-
Oxidative Coupling-Base Reaction for the Indirect Spectrophotometric Determination of Paracetamol in Drug Formulations. IJonEST. [Link]
-
How to prepare liquid reagents without oxygen present. University of Cambridge. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]
-
Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed. [Link]
-
p-Aminophenol Hydrochloride Solution. Photrio.com Photography Forums. [Link]
-
Aminophenols. ResearchGate. [Link]
-
Forced degradation studies for biopharmaceuticals. BioPharm International. [Link]
-
Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. MDPI. [Link]
-
Colorimetric paper bioassay for the detection of phenolic compounds. PubMed. [Link]
-
EDTA Buffer Powder pH 8.0 (1 L-5 pouches). Aniara Diagnostica. [Link]
-
How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Quora. [Link]
-
Ethylenediaminetetraacetic acid. Wikipedia. [Link]
-
Interaction between antioxidants in assays of total antioxidant capacity. PubMed. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. PubMed. [Link]
-
1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]
-
Forced degradation studies for biopharmaceuticals. BioPharm International. [Link]
-
Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation). EPA. [Link]
-
Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. PubMed. [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. MDPI. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. [Link]
-
Best Practices: Zero Point Oxygen Calibration. Hamilton Company. [Link]
-
Process for the purification of p-aminophenol. European Patent Office. [Link]
-
Phenolics (Colorimetric, Automated 4-AAP with Distillation). Analytical Method. [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. [Link]
-
Forced degradation study in pharma. YouTube. [Link]
Sources
- 1. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 2. precisionary.com [precisionary.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. pharmaoffer.com [pharmaoffer.com]
- 9. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Method [keikaventures.com]
Optimizing reaction conditions for the amination of 4-acetylphenol
Topic: Optimization & Troubleshooting for the Synthesis of 1-(4-Hydroxyphenyl)ethylamine Ticket ID: #AP-AMN-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
The conversion of 4-acetylphenol (4'-hydroxyacetophenone) to 1-(4-hydroxyphenyl)ethylamine is a pivotal step in the synthesis of adrenergic agonists (e.g., Ritodrine) and chiral resolving agents. This transformation presents unique challenges compared to standard acetophenones due to the phenolic hydroxyl group , which introduces solubility issues, potential catalyst poisoning, and electronic deactivation of the carbonyl carbon.
This guide provides two validated workflows:
-
Chemical Catalysis: Ruthenium-catalyzed reductive amination (High robustness).
-
Biocatalysis:
-Transaminase mediated conversion (High enantioselectivity).
Part 1: Chemical Reductive Amination (Metal-Catalyzed)
Primary Workflow: Ru-Catalyzed Transfer Hydrogenation
This method utilizes ammonium formate as both the nitrogen and hydrogen source, avoiding high-pressure
Protocol Parameters:
| Parameter | Recommended Condition | Rationale |
| Catalyst | High stability; resists deactivation by phenolic oxygen. | |
| Ligand | C2-symmetric diamine (e.g., DPEN) | Required if enantioselectivity is desired; stabilizes Ru-hydride species. |
| Reagent | Ammonium Formate ( | Serves as dual N-source (ammonia) and H-source (formate). |
| Solvent | Methanol (MeOH) | Solubilizes the polar phenolic substrate and ammonium salt. |
| Temp/Time | 60–80 °C / 12–24 h | Elevated temp required to overcome electron-rich ring deactivation. |
Troubleshooting Guide (Q&A)
Q1: My conversion is stalled at <40%, and I see unreacted starting material. Why?
Diagnosis: Electronic Deactivation.
The phenolic hydroxyl group (
-
Acid Additive: Add 1.0 eq of acetic acid. This buffers the pH to ~5-6, promoting imine formation without fully protonating the amine source.
-
Protection: If yield remains low, protect the phenol as an acetate (4-acetoxyacetophenone) or methyl ether. The ester/ether is less electron-donating than the free phenoxide anion.
Q2: I am detecting significant amounts of 1-(4-hydroxyphenyl)ethanol (Alcohol impurity). Diagnosis: Direct Ketone Reduction. The hydride transfer to the ketone (C=O) is outcompeting the formation/reduction of the imine (C=N). This occurs if the amine concentration is too low or the pH is incorrect. Solution:
-
Increase Amine Equivalents: Raise Ammonium Formate to 5–7 equivalents. Le Chatelier’s principle forces the equilibrium toward the imine.
-
Pre-equilibration: Stir the ketone and ammonium source for 2 hours before adding the catalyst/hydride source (if using a split protocol like
).
Q3: The product is difficult to extract from the aqueous layer. Diagnosis: Zwitterion Trapping. The product contains a basic amine and an acidic phenol. At neutral pH, it exists as a zwitterion (phenoxide/ammonium), which is highly water-soluble. Solution:
-
Isoelectric Precipitation: Adjust aqueous pH to ~9.5 (between the pKa of the amine ~10.5 and phenol ~10.0) to maximize the neutral species, though this window is narrow.
-
n-Butanol Extraction: Use n-butanol or EtOAc for extraction, as standard ether/DCM may not pull the polar phenol out of water.
Part 2: Biocatalytic Transamination (Enzymatic)
Primary Workflow: -Transaminase (ATA)
Ideal for pharmaceutical applications requiring
Protocol Parameters:
| Parameter | Recommended Condition | Rationale |
| Enzyme | Specificity for aromatic ketones. | |
| Amine Donor | Isopropylamine (IPA) (1–2 M) | Cheap achiral donor; shifts equilibrium better than Alanine. |
| Cofactor | PLP (Pyridoxal-5'-phosphate) (1 mM) | Essential carrier of the amino group (Ping-Pong mechanism). |
| Cosolvent | DMSO (10–20% v/v) | Critical: 4-acetylphenol has poor solubility in pure buffer. |
| pH | 7.0–8.0 (Tris or Phosphate Buffer) | Optimal enzyme activity window. |
Troubleshooting Guide (Q&A)
Q1: The reaction reaches 50% conversion and stops, despite adding more enzyme. Diagnosis: Thermodynamic Equilibrium. Transamination is reversible. The coproduct (acetone, from IPA) is structurally similar to the substrate and can compete for the active site or drive the reverse reaction. Solution:
-
In-Situ Product Removal (ISPR): Apply a slight vacuum (reduced pressure) or an inert gas sweep (
) to evaporate acetone (b.p. 56 °C) continuously. This drives the equilibrium forward.
Q2: The enzyme precipitates immediately upon adding the substrate. Diagnosis: Solvent Shock or High Substrate Loading. While DMSO helps solubility, high concentrations denature wild-type enzymes. Solution:
-
Stepwise Addition: Add the substrate solution slowly via a syringe pump.
-
Solvent Screen: Switch to Deep Eutectic Solvents (DES) or use an immobilized enzyme preparation (e.g., on epoxy-resin) to increase solvent tolerance.
Part 3: Mechanistic Visualization
Figure 1: Chemical Competition Pathways
Caption: The kinetic competition between productive amination (Green path) and parasitic ketone reduction (Red path). Control of pH and amine concentration is critical to favor the Imine intermediate.
Figure 2: Biocatalytic Ping-Pong Mechanism
Caption: The Transaminase cycle.[2] Note that removing Acetone (Coproduct 1) is the only way to irreversibly drive the cycle toward the Target Amine.
References
-
Ruthenium-Catalyzed Reductive Amination
- Title: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Biocatalytic Transamination Optimization
-
General Reductive Amination Protocols
- Title: Reductive Amin
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Transaminase Equilibrium Shift
Sources
Technical Support Center: Stability of 4-(1-Aminoethyl)phenol Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(1-Aminoethyl)phenol hydrochloride. It provides in-depth information on the stability of this compound under various pH conditions, offering troubleshooting advice and practical experimental protocols to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
1. What is the general stability profile of this compound in aqueous solutions?
This compound, possessing both a phenolic hydroxyl group and an amino group, exhibits pH-dependent stability. Generally, phenolic compounds are more stable in acidic conditions.[1][2] The protonated amino group in the hydrochloride salt form contributes to its stability, particularly in acidic to neutral pH. However, under basic conditions, the deprotonated phenolic hydroxyl group becomes highly susceptible to oxidation.
2. How does pH affect the stability of this compound?
The pH of the solution is a critical factor governing the stability of this compound.
-
Acidic pH (pH 1-6): The compound is expected to be relatively stable. The protonated amino group and the phenolic hydroxyl group are less prone to oxidation at lower pH.[3][4]
-
Neutral pH (pH ~7): Stability may decrease compared to acidic conditions as the concentration of the phenoxide ion increases, which is more readily oxidized.
-
Basic pH (pH > 8): The compound is expected to be significantly less stable. The deprotonation of the phenolic hydroxyl group forms a phenoxide ion, which is highly susceptible to oxidation, leading to colored degradation products. The rate of oxidation of aminophenols has been shown to increase with pH, often peaking around pH 9.
3. What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation . The phenol moiety is susceptible to oxidation, which is significantly accelerated at higher pH values. This oxidation can lead to the formation of quinone-imine species and subsequently polymerize to form colored products. The presence of the amino group can also influence the degradation pathway.
4. How should I store solutions of this compound?
For optimal stability, solutions of this compound should be:
-
Prepared fresh whenever possible.
-
Stored at low temperatures (2-8 °C).
-
Protected from light, as photolytic degradation can also occur.
-
Maintained at an acidic pH if short-term storage is necessary.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
5. I've observed a color change in my this compound solution. What does this indicate?
A color change, typically to pink, red, or brown, is a strong indicator of degradation. This is most likely due to the oxidation of the phenolic group, leading to the formation of colored polymeric products. This is more common in neutral to alkaline solutions and upon exposure to air and light.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly rapid degradation of the compound in solution. | 1. High pH of the solution: The solution may be neutral or basic, accelerating oxidation. 2. Presence of metal ions: Trace metal ions can catalyze oxidation. 3. Exposure to oxygen: Dissolved oxygen in the solvent can promote oxidation. 4. Exposure to light: Photodegradation may be occurring. | 1. Verify and adjust pH: Ensure the pH of your solution is in the acidic range (e.g., pH 3-5) using a suitable buffer. 2. Use high-purity solvents and glassware: Use metal-free water and acid-washed glassware. Consider adding a chelating agent like EDTA. 3. Deoxygenate solvents: Sparge your solvents with an inert gas (nitrogen or argon) before preparing the solution. 4. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Inconsistent results in bioassays or chemical reactions. | 1. Degradation of stock solutions: The compound may have degraded during storage. 2. Incompatibility with formulation components: Other components in your experimental setup may be affecting stability. | 1. Prepare fresh solutions: Always use freshly prepared solutions for critical experiments. 2. Perform compatibility studies: Assess the stability of this compound in the presence of other formulation components under your experimental conditions. |
| Appearance of unknown peaks in HPLC analysis. | 1. Formation of degradation products: The compound is degrading under the analytical or storage conditions. 2. Contamination: The sample or mobile phase may be contaminated. | 1. Conduct a forced degradation study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[5][6][7] 2. Analyze blanks: Inject a blank (solvent) to check for contamination in the system. |
III. Experimental Protocols
This section provides detailed methodologies for conducting a forced degradation study to understand the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and 60°C. If no degradation is observed, repeat with 1 M HCl.[6][7][8]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature. Due to the expected rapid degradation, elevated temperatures may not be necessary. If no degradation is observed, repeat with 1 M NaOH.[6][7][8]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC with a gradient pump, autosampler, and UV/PDA detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 225 nm and 275 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
IV. Data Summary and Visualization
Table 1: Expected Stability of this compound under Different pH Conditions
| Condition | pH Range | Expected Stability | Potential Degradation Products | Recommended Storage |
| Acidic | 1 - 6 | High | Minimal degradation | Suitable for short-term storage at 2-8°C, protected from light. |
| Neutral | ~ 7 | Moderate | Oxidation products (e.g., quinone-imines) | Use freshly prepared solutions. Avoid prolonged storage. |
| Basic | > 8 | Low | Oxidized and polymerized products | Not recommended for storage. Prepare fresh and use immediately. |
Diagram 1: pH-Dependent Degradation Pathway of this compound
Caption: pH-dependent stability and degradation of 4-(1-Aminoethyl)phenol.
V. References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Khuong, T. (2007). The role of forced degradation in pharmaceutical development. In Pharmaceutical Stress Testing (pp. 1-57). CRC Press.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. Crc Press.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 2. semanticscholar.org [semanticscholar.org]
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- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
Common impurities in 4-(1-Aminoethyl)phenol hydrochloride and their removal
Topic: Impurity Profiling & Purification Protocols
Ticket ID: TSC-CHEM-4029 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]
Executive Summary & Compound Profile
Welcome to the Technical Support Center for 4-(1-Aminoethyl)phenol hydrochloride (also known as
Due to its amphoteric nature (containing both a phenolic hydroxyl and an aliphatic amine) and its synthesis pathways (typically reductive amination), this compound presents a unique set of purification challenges.[1] This guide addresses the most common impurities—unreacted ketones, dimers, and oxidation products—and provides validated removal strategies.[2]
Compound Snapshot
| Property | Value | Critical Note |
| CAS (Free Base) | 134855-87-1 | Often confused with tyramine (CAS 51-67-2).[1][2][3][4] |
| MW (HCl Salt) | 173.64 g/mol | Hygroscopic; store under desiccant.[1][3][4] |
| pKa Values | Phenol: ~9.8 Ammonium: ~10.7 | Amphoteric: Solubility changes drastically with pH.[1][2][3][4] |
| Solubility | Water, Ethanol, Methanol | Insoluble in non-polar organics (Hexane, DCM).[1][3] |
Impurity Identification Guide
Before attempting purification, identify your specific impurity profile using HPLC or LC-MS.[1][2][4] The following table summarizes the most frequent contaminants found in commercial or synthesized batches.
Common Impurity Profile
| Impurity ID | Name | Origin | Characteristics |
| IMP-A | 4-Hydroxyacetophenone | Unreacted Starting Material | Neutral organic; UV active; distinct ketone carbonyl peak in IR (~1680 cm⁻¹).[1][2][3][4] |
| IMP-B | Bis-[1-(4-hydroxyphenyl)ethyl]amine | "Dimer" (Side Reaction) | Secondary amine formed during reductive amination when the product reacts with the imine intermediate.[1][2][3][4] Lipophilic compared to product. |
| IMP-C | 4-Ethylphenol | Over-Reduction | Formed if the C-N bond is cleaved (hydrogenolysis) or carbonyl is fully reduced without amination.[1][2][3][4] |
| IMP-D | Quinone/Polymeric Species | Oxidation | Causes pink or brown discoloration .[1][2][3][4] Phenols oxidize easily in air at neutral/basic pH.[1][4] |
| IMP-E | Ammonium Chloride | Neutralization Byproduct | Inorganic salt; insoluble in absolute ethanol.[1][2][3][4] |
Diagnostic & Origin Workflows
Understanding where the impurity comes from is the first step to preventing it.[2]
Figure 1: Impurity Origin Map (Synthesis via Reductive Amination)
This flowchart illustrates the competitive pathways during the synthesis of 4-(1-Aminoethyl)phenol.[1][2]
Caption: Pathway analysis showing the competition between product formation (Green) and common impurities (Red).[1][3]
Troubleshooting FAQs
Q1: My product has turned a light pink or brown color. Is it degraded?
Diagnosis: This is classic phenolic oxidation .[1][2][4] Even trace amounts of oxidation products (quinones) can intensely color the solid.[1][4] Impact: Usually cosmetic (<0.5% w/w), but indicates improper storage or high pH exposure.[1][4] Solution:
-
Prevention: Always store the HCl salt, not the free base.[1][2][4] The protonated amine and phenol are more stable.[2][4] Store under Argon/Nitrogen at 4°C.
-
Removal: Perform a "Charcoal Treatment" during recrystallization (See Protocol SOP-02). Activated carbon effectively adsorbs these planar, conjugated color bodies.[1][4]
Q2: I see a persistent peak for the starting material (4-Hydroxyacetophenone) that won't wash away with water.
Diagnosis: 4-Hydroxyacetophenone is a neutral organic solid.[1][2][4] While somewhat polar, it is far less water-soluble than the amine hydrochloride salt.[1][2][4] Solution: Use SOP-01 (Acid-Wash Extraction) .[1][2][3][4] By lowering the pH, you ensure the amine is fully protonated and water-soluble, while the ketone remains neutral and can be extracted into an organic solvent like Ethyl Acetate.[2]
Q3: My melting point is broad and lower than the literature value (173°C vs 148°C).
Diagnosis: This often indicates the presence of inorganic salts (like NH₄Cl) or the dimer impurity .[1][2]
-
If high ash content:[2][3] It is likely inorganic salt.[1][2][4]
-
If organic peaks in NMR: It is likely the dimer.[1][2][4] Solution:
-
For Salts: Dissolve the crude solid in Absolute Ethanol .[1][2][4] The product is soluble; inorganic salts (NaCl, NH₄Cl) are largely insoluble.[1] Filter the undissolved solids.[1][2][4]
-
For Dimers: Recrystallize from Isopropanol (IPA).[1][4] The dimer is typically less soluble in hot IPA than the monomer salt.[2]
Validated Purification Protocols
Figure 2: Purification Decision Tree
Caption: Logic flow for selecting the correct purification method based on impurity type.
SOP-01: Acid-Wash Extraction (Removal of Neutral Organics)
Use this to remove 4-Hydroxyacetophenone or 4-Ethylphenol.[1][2][3][4]
Principle: At pH < 2, the amine is protonated (
-
Dissolution: Dissolve crude 4-(1-aminoethyl)phenol HCl in minimal distilled water (approx. 5-10 mL per gram).
-
Acidification: Check pH. Adjust to pH 1.0–2.0 using 1M HCl.
-
Extraction: Wash the aqueous layer 3 times with Ethyl Acetate (1:1 volume ratio).[1][4]
-
Concentration: Evaporate the water under reduced pressure (Rotovap) at <50°C to obtain the solid HCl salt.
SOP-02: Recrystallization & Salt Removal
Use this for final polishing, color removal, and inorganic salt removal.[2]
Principle: 4-(1-Aminoethyl)phenol HCl is soluble in hot ethanol but crystallizes upon cooling.[1][2][3][4] Inorganic salts are insoluble in ethanol.[1][4]
-
Solvent Choice: Use Absolute Ethanol (or Ethanol/Isopropanol 9:1).[1][4]
-
Dissolution: Add solvent to the crude solid and heat to reflux (approx. 78°C).
-
Filtration (Hot): If insoluble particles (salts) are present, filter the hot solution through a sintered glass funnel or Celite pad.[1][4]
-
Optional: If the solution is pink, add Activated Carbon (5 wt%) , reflux for 10 mins, then filter hot.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the white crystals. Wash with cold Isopropanol or Ether.[1][4]
-
Drying: Dry in a vacuum oven at 40°C over
(phosphorus pentoxide) due to hygroscopicity.
References
-
PubChem. (n.d.).[1][4] this compound (Compound Summary). National Library of Medicine.[1][2][4] Retrieved from [Link][1][3]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Byproducts.[1][2][4] Retrieved from [Link]
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling phenolic amines.
Sources
- 1. This compound | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0037695B1 - Methylamines purification process - Google Patents [patents.google.com]
- 3. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
Troubleshooting inconsistent results in bioassays with 4-(1-Aminoethyl)phenol hydrochloride
Troubleshooting Guide for Inconsistent Bioassay Results
Welcome to the technical support center for 4-(1-Aminoethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering variability in bioassays involving this compound. As a substituted aminophenol, this molecule possesses specific chemical characteristics that require careful consideration during experimental design and execution to ensure data reproducibility and accuracy. This document moves beyond generic troubleshooting to address the core chemical and physical properties of this compound that are the likely source of inconsistency.
Frequently Asked Questions (FAQs)
Section 1: Compound Integrity & Solution Preparation
Question 1: My dose-response curve is inconsistent between experiments, or even across the same plate. What is the most common cause?
The most probable cause of inconsistency originates from the stability and solubility of your this compound solutions. The molecule has two key functional groups that are highly sensitive to environmental conditions: a phenolic hydroxyl group and an amino group protonated as a hydrochloride salt.
-
Causality—The Chemistry of Instability:
-
Oxidation: The aminophenol structure is highly susceptible to oxidation, especially in neutral to alkaline aqueous solutions (pH > 7).[1][2] Dissolved oxygen, trace metal ions, or light exposure can catalyze the oxidation of the phenol ring, leading to the formation of quinone-type species.[1][3] These degradation products are often colored, which can interfere with colorimetric or fluorometric assays, and will reduce the effective concentration of your active compound.
-
pH-Dependent Solubility: You are using a hydrochloride salt to enhance aqueous solubility.[4][5] However, this solubility is maintained only in acidic to neutral pH. If your assay buffer has a pH significantly above the pKa of the amino group, the compound will convert to its less soluble free base form, potentially leading to precipitation.[6][7] This process, known as salt disproportionation, can drastically and erratically lower the compound concentration in solution.[8]
-
Answer: To address this, you must begin with a robust and consistent protocol for solution preparation.
Protocol: Preparation of a Validated Stock Solution
-
Solvent Selection: For the primary stock solution (e.g., 10-100 mM), use a high-purity, anhydrous solvent. DMSO is a common choice. If an aqueous stock is required, use a slightly acidic buffer (e.g., pH 5.0-6.5) prepared with high-purity, degassed water to minimize oxidation.
-
Weighing and Dissolution: The compound can be hygroscopic.[9] Weigh the powder in a low-humidity environment. Ensure complete dissolution by vortexing. Gentle warming (<40°C) can be used, but avoid excessive heat which can accelerate degradation.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter (e.g., PTFE for DMSO, or PES for aqueous solutions) to remove any micro-particulates.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in amber vials to minimize light exposure and freeze-thaw cycles.[10] Overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Storage Conditions: Store aliquots at -20°C or -80°C. For short-term use (1-2 days), storage at 4°C in the dark is acceptable if the solution is in a stable, slightly acidic buffer.
Question 2: I've prepared my stock solution correctly, but my results are still variable. What should I check next?
Answer: The issue likely lies in the preparation of your working dilutions and their stability within the final assay buffer. The transition from a stable stock (e.g., in DMSO or acidic buffer) to the physiological pH of your assay buffer (typically pH 7.2-7.4) is a critical step where problems arise.
Troubleshooting Workflow: From Stock to Assay Plate
Caption: General troubleshooting workflow for inconsistent results.
Key Actions:
-
Prepare Dilutions Immediately Before Use: Do not store working solutions in physiological pH buffers for extended periods. Prepare them from your validated stock and add them to the assay plate as the final step.
-
Visually Inspect for Precipitation: After preparing a working dilution, hold the tube against a dark background and look for any cloudiness or precipitate. If observed, you may need to lower the concentration or evaluate the buffer composition.
Section 2: Assay-Specific Interference
Question 3: My negative controls show a high background signal, or my results suggest non-specific activity. Could the compound itself be interfering with the assay?
Answer: Yes, this is a known issue with phenolic compounds.[11][12] Two primary mechanisms are at play: aggregation and direct interference with the detection method.
-
Compound Aggregation: At certain concentrations, phenolic compounds can self-assemble into sub-micrometer aggregates in aqueous buffers.[11] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results in inhibition assays. This phenomenon is a major source of irreproducible data in drug screening.[12]
-
Assay Readout Interference:
-
Colorimetric Assays: As noted, oxidized aminophenols are colored and can absorb light in the visible spectrum, potentially interfering with assays that use a colorimetric readout (e.g., MTT, XTT, or those based on 4-aminoantipyrine).[1][13]
-
Fluorescence Assays: Phenolic compounds can possess intrinsic fluorescence or act as quenchers, interfering with fluorescence-based readouts.
-
Protocol: De-risking Assay Interference
-
Run an Aggregation Control: The most effective way to test for aggregation-based inhibition is to re-run a key experiment with the inclusion of a low concentration (typically 0.005% - 0.01% v/v) of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer.[12] If the compound's activity is significantly reduced in the presence of the detergent, it strongly suggests the original result was due to aggregation.
-
Run an Interference Control: To check for interference with the assay readout, set up control wells containing the highest concentration of your compound in the assay buffer without the biological target (e.g., no enzyme or no cells). Run the standard detection protocol. Any signal generated in these wells is due to direct compound interference.
Data Summary: Key Stability & Interference Factors
| Parameter | Condition | Risk of Inconsistency | Mitigation Strategy |
| pH of Buffer | > 7.5 | High | Use freshly prepared solutions; consider a more stable pH if the assay allows.[14][15] |
| < 6.5 | Low | Ideal for stock solutions. | |
| Light Exposure | Ambient Lab Light | Moderate | Use amber vials; cover plates during long incubations.[10][16] |
| Temperature | > 37°C for extended periods | Moderate to High | Prepare solutions at room temperature; minimize incubation times at elevated temperatures.[14] |
| Final Concentration | High (e.g., >10-20 µM) | High | Test for aggregation; determine the critical aggregation concentration (CAC) if necessary.[11] |
| Presence of O₂ | Aerobic Conditions | Moderate | Use degassed buffers for sensitive assays. |
Section 3: Advanced Troubleshooting
Question 4: I have implemented all the above suggestions, but still face reproducibility issues. What else can I do?
Answer: At this stage, you must verify the identity and purity of the this compound itself.
-
Purity Confirmation: The compound's purity can degrade over time, even in solid form, if not stored correctly.[9][17] Consider obtaining a fresh batch or having the purity of your current stock confirmed by an analytical service (e.g., via HPLC-UV for purity and LC-MS for identity).
-
Structural Isomers: Ensure you are using the correct stereoisomer if your biological system is sensitive to chirality (e.g., (S)- vs. (R)-4-(1-Aminoethyl)phenol).[18][19] Check the certificate of analysis from your supplier.
Chemical Stability Pathways
The following diagram illustrates the key chemical challenges you are troubleshooting: pH-dependent solubility and oxidative degradation.
Caption: Key degradation and precipitation pathways for the compound.
By systematically addressing each potential issue—from the integrity of the solid compound to its behavior in the final assay—you can identify and control the sources of variability, leading to robust and reproducible bioassay results.
References
-
Pipoyan, D., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1782. [Link]
-
Zhang, L., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 333-338. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22058928, this compound. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results? Molecules, 17(9), 10774–10790. [Link]
-
Corbett, J. F. (1985). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-543. [Link]
-
Pradeep, P., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 249. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Vilas-Boas, M., et al. (2002). Electrochemical oxidation of o-aminophenol in aqueous acidic medium: Formation of film and soluble products. Journal of Electroanalytical Chemistry, 536(1-2), 83-91. [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(20), 6241. [Link]
-
Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results?. PubMed. [Link]
-
Rocchetti, G., et al. (2021). Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. Molecules, 26(16), 4886. [Link]
-
SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. [Link]
-
U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
-
ResearchGate. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. [Link]
-
Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology, 36(1-4), 310–316. [Link]
-
Selvakumar, P. M., et al. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Annals of Reviews and Research, 1(4). [Link]
-
Wang, M., & Yao, Y. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 51. [Link]
-
Fiol, C., et al. (2018). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Pharmaceutical Development and Technology, 23(1), 102-108. [Link]
-
Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Biochemistry, 46(12), e14435. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenol. [Link]
-
ResearchGate. (2018). Does anyone has experience with troubleshooting inconsistent ELISA results?. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. [Link]
-
Lisinska, G., & Leszczynski, W. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3058. [Link]
-
Salehi, B., et al. (2020). Bioactive Components of Parthenocissus quinquefolia with Antioxidant and Anti-Inflammatory Properties: A Systematic Review. Molecules, 25(21), 5152. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 11(7), 334. [Link]
-
University of New Mexico. (n.d.). Standard Operating Procedure: Phenol. [Link]
-
Hach. (n.d.). dr/4000 procedure phenols. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
-
ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]
Sources
- 1. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com [carlroth.com]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. file.bldpharm.com [file.bldpharm.com]
- 18. chemimpex.com [chemimpex.com]
- 19. (S)-4-(1-Aminoethyl)phenol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Mobile Phase Optimization for 4-(1-Aminoethyl)phenol Hydrochloride
Executive Summary: The Amphoteric Challenge
Analyzing 4-(1-Aminoethyl)phenol hydrochloride presents a classic "push-pull" chromatographic challenge. As an amphoteric molecule containing both a basic primary amine (pKa ~9.5) and an acidic phenolic group (pKa ~10.0), its retention behavior is highly sensitive to mobile phase pH.
Standard C18 protocols often fail, resulting in:
-
Severe Peak Tailing: Caused by secondary interactions between the protonated amine and residual silanols on the silica support.[1]
-
Retention Loss: The molecule is highly polar, leading to early elution (near the void volume) on hydrophobic phases.
-
Reproducibility Drift: Fluctuations in pH shift the ionization equilibrium, altering retention times significantly.[1]
This guide provides a self-validating framework to stabilize your method, moving beyond "trial and error" to mechanistic control.
The "Golden Standard" Starting Protocol
Before troubleshooting, ensure your baseline method is scientifically sound. We recommend a Polar-Embedded Reversed-Phase or Ion-Pairing approach to secure retention and peak shape.[1]
Recommended Baseline Method
| Parameter | Specification | Rationale |
| Column | C18 with Polar Embedding (e.g., Zorbax SB-Aq, Waters Atlantis T3) or Mixed-Mode (e.g., Primesep 100) | Withstands 100% aqueous conditions; shields silanols from amine interaction.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) + 5 mM Triethylamine (TEA) | Low pH keeps amine protonated; TEA acts as a "sacrificial base" to block silanols. |
| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks than methanol for basic amines; lower backpressure. |
| Flow Rate | 1.0 mL/min | Standard mass transfer balance.[1] |
| Detection | UV @ 275 nm | Targets the phenolic ring absorption maximum; avoids low-UV solvent cut-off noise.[1] |
| Temperature | 35°C | Improves mass transfer kinetics, reducing band broadening. |
Troubleshooting & Optimization (Q&A)
Issue 1: "My peak looks like a shark fin (Severe Tailing)."
Q: I am using a standard C18 column with water/methanol, but the tailing factor is > 2.0. Why?
The Senior Scientist Explains:
This is "Silanol Sting." At neutral pH, your silica column has ionized silanol groups (
The Fix (Step-by-Step):
-
Acidify: Drop Mobile Phase pH to 2.5 – 3.0 . This suppresses silanol ionization (
).[1] -
Shield: Add 0.1% Triethylamine (TEA) or Dimethyloctylamine to the aqueous buffer. These bases compete for the active sites, effectively "capping" the column in situ.[1]
-
Validate: Calculate Tailing Factor (
).-
Pass:
[1] -
Fail:
(Increase TEA concentration or switch to a "Base-Deactivated" column).
-
Issue 2: "The retention time drifts day-to-day."
Q: My analyte elutes at 4.5 min on Monday and 4.2 min on Tuesday. Is my column dying?
The Senior Scientist Explains: Likely not. This is usually "Equilibrium Hysteresis." If you are using ion-pairing agents (like octanesulfonate) or relying on pH control near the analyte's pKa, the column surface chemistry changes slowly.[1]
The Fix (Step-by-Step):
-
Buffer Capacity: Ensure your buffer concentration is ≥ 20 mM .[1] Weak buffers (5-10 mM) are easily overwhelmed by the injection plug, causing local pH shifts.[1]
-
Temperature Lock: Phenolic amines are thermodynamically sensitive.[1] Ensure your column oven is active (do not rely on ambient room temp). Set to 30°C ± 0.5°C .
-
The "20-Column-Volume" Rule: When using ion-pairing reagents, you must equilibrate the column for at least 20 column volumes before the first injection to saturate the stationary phase.[1]
Issue 3: "I have zero retention (Elutes at Void)."
Q: The compound comes out with the solvent front.[1] How do I make it stick?
The Senior Scientist Explains: 4-(1-Aminoethyl)phenol is too polar for standard hydrophobic interaction.[1] It "swims" through the C18 chains without stopping.[1]
The Fix (Step-by-Step):
-
Ion-Pairing: Add 5 mM Sodium Octanesulfonate to Mobile Phase A.[1] The sulfonate binds to the amine, adding a hydrophobic "tail" that interacts with the C18 phase.[1]
-
Caution: Once you use ion-pairing agents, that column is dedicated to that method forever.[1]
-
-
HILIC Mode: If you want to avoid ion pairing, switch to a HILIC (Hydrophilic Interaction) column (e.g., Bare Silica or Amide).
-
New Mobile Phase: 90% ACN / 10% Ammonium Formate (pH 3.0).
-
Mechanism:[1] Retention increases as you increase the organic content (opposite of RP).
-
Visualizing the Logic
Diagram 1: Mobile Phase Decision Matrix
This logic tree guides your choice of mobile phase based on the specific failure mode you are observing.[1]
Caption: Decision matrix for optimizing mobile phase conditions based on observed chromatographic defects.
Diagram 2: The "Silanol Shielding" Mechanism
Understanding why we add TEA or lower pH is critical for troubleshooting.[1]
Caption: Mechanistic view of how Triethylamine (TEA) prevents peak tailing by blocking silanol sites.[1]
References
-
PubChem. (n.d.).[2] this compound | C8H12ClNO.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved October 26, 2023, from [Link]
-
Chromatography Online. (2025).[3] Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved October 26, 2023, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of 4-(1-Aminoethyl)phenol
Subject: Troubleshooting Ion Suppression and Enhancement for Small Polar Amines Analyte: 4-(1-Aminoethyl)phenol hydrochloride (4-AEP) Applicable Matrices: Plasma, Serum, Urine, Microsomal Incubates
Introduction: The "Hidden" Variable in Your Data
Welcome to the technical support hub. If you are analyzing 4-(1-Aminoethyl)phenol , you are likely dealing with a small, hydrophilic, primary amine (
-
Poor Retention: It elutes in the "void volume," exactly where salts and unretained phospholipids elute.
-
Ion Suppression: Co-eluting matrix components steal charge in the Electrospray Ionization (ESI) source, causing signal variability that no calibration curve can fix.
This guide moves beyond basic "dilute-and-shoot" methods to provide robust, validated workflows for eliminating matrix effects (ME).
Part 1: Diagnostics – How do I know I have a Matrix Effect?
Q: My calibration curve is linear, but my QC samples fail in patient plasma. Why?
A: You likely have a Relative Matrix Effect . A linear curve in a single lot of matrix does not account for patient-to-patient variability in phospholipids (glycerophosphocholines) or endogenous salts.
The Test: Perform the Post-Column Infusion experiment to visualize the "Zone of Suppression."
Protocol: Post-Column Infusion
-
Setup: Tee-in a constant flow of 4-AEP standard (100 ng/mL) into the effluent of your LC column before it enters the MS source.
-
Injection: Inject a blank extracted biological matrix sample (e.g., precipitated plasma).
-
Observation: Monitor the baseline of 4-AEP.
Visualizing the Problem (Workflow Diagram):
Caption: Schematic of Post-Column Infusion setup. Dips in the steady-state signal indicate elution zones causing ion suppression.
Part 2: Sample Preparation – The Root Cause Solution
Q: Is Protein Precipitation (PPT) sufficient for 4-AEP?
A: No. PPT (using Acetonitrile or Methanol) removes proteins but leaves 99% of phospholipids in the supernatant. These lipids co-elute with 4-AEP in reversed-phase chromatography, causing massive suppression.
Q: What is the recommended extraction method?
A: Use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Because 4-AEP is a basic amine, it can be retained by charge (cation exchange) while you wash away neutrals and phospholipids with aggressive organic solvents.
Protocol: MCX SPE for 4-(1-Aminoethyl)phenol
| Step | Solvent/Condition | Mechanism |
| 1.[2] Condition | Methanol followed by Water | Wetting the sorbent. |
| 2. Load | Sample diluted in 2% Formic Acid (pH ~3) | Crucial: At pH 3, 4-AEP is positively charged ( |
| 3. Wash 1 | 2% Formic Acid in Water | Removes proteins and salts. Analyte stays bound. |
| 4. Wash 2 | 100% Methanol | The "Magic" Step: Removes neutral phospholipids and hydrophobic interferences. Analyte stays bound by ionic charge. |
| 5. Elute | 5% Ammonium Hydroxide in Methanol | High pH neutralizes the analyte ( |
Logic Flow of MCX Extraction:
Caption: Mechanism of Mixed-Mode Cation Exchange (MCX). The orthogonal wash step (Methanol) removes the matrix effect progenitors (phospholipids).
Part 3: Chromatography – Escaping the Void
Q: My analyte elutes at 0.8 minutes on a C18 column. How do I fix this?
A: 4-AEP is too polar for C18. Eluting in the void volume guarantees matrix effects because that is where salts and unretained matrix components elute. You must increase retention (
Recommended Columns:
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Phase: Zwitterionic (e.g., ZIC-HILIC) or bare silica.
-
Mobile Phase: High Organic (90% ACN)
Low Organic. -
Benefit: 4-AEP elutes later, well separated from the salt front.
-
Note: Requires long equilibration times.
-
-
PFP (Pentafluorophenyl):
Part 4: Internal Standards – The Ultimate Compensator
Q: Can I use a structural analog (e.g., Tyramine) as an Internal Standard?
A: Avoid if possible. An analog may have a different retention time. If 4-AEP elutes at 2.5 min (suppressed region) and Tyramine elutes at 2.8 min (clean region), the IS will not compensate for the signal loss of the analyte.
Q: What is the requirement for a valid IS?
A: You must use a Stable Isotope Labeled (SIL) IS, such as 4-(1-Aminoethyl)phenol-d4 or -13C .
-
Co-elution: The SIL-IS elutes at the exact same time as the analyte.
-
Compensation: If the matrix suppresses the analyte by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant.
Part 5: Validation – Calculating the Matrix Factor
According to FDA (2018) and ICH M10 guidelines, you must quantify the Matrix Factor (MF).
Formula:
-
MF = 1: No effect.
-
MF < 1: Ion Suppression.
-
MF > 1: Ion Enhancement.
Acceptance Criteria: The IS-normalized Matrix Factor (MF_analyte / MF_IS) must have a Coefficient of Variation (CV) < 15% across 6 different lots of matrix.
Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate the source of matrix effects.
References
-
US Food and Drug Administration (FDA). (2018).[1][8] Bioanalytical Method Validation Guidance for Industry.[8][9][10][Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[11] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[10][Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
- 1. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Use of LC-MS for the quantitative analysis of (poly)phenol metabolites does not necessarily yield accurate results: Implications for assessing existing data and conducting future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. agilent.com [agilent.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. hhs.gov [hhs.gov]
- 11. researchgate.net [researchgate.net]
Best practices for handling and storing air-sensitive 4-(1-Aminoethyl)phenol hydrochloride
Welcome to the technical support center for 4-(1-Aminoethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful and safe use of this air-sensitive reagent in your experiments. My goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate and solve challenges before they impact your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental properties and handling of this compound.
Q1: What makes this compound "air-sensitive," and what are the visible signs of degradation?
A: The term "air-sensitive" refers to a compound's reactivity with atmospheric components, primarily oxygen (O₂) and moisture (H₂O).[1] For this compound, the primary vulnerability lies in the phenolic hydroxyl group (-OH).
-
Mechanism of Degradation: Phenols are electron-rich aromatic compounds that are susceptible to oxidation. In the presence of oxygen, the phenol moiety can be oxidized into intermediates like catechol or hydroquinone, which are themselves highly reactive.[2][3] These intermediates can be further oxidized to form quinone or quinone-like structures. These resulting compounds are highly conjugated and typically appear colored (yellow, pink, brown, or even black). The presence of the aminoethyl group can further influence the rate and pathway of this oxidative degradation.
-
Visible Signs: The most obvious sign of degradation is a change in color. A pure sample of this compound should be a white to off-white solid. The appearance of any pink, tan, brown, or black discoloration is a definitive indicator of oxidation and impurity.
Q2: What are the definitive storage conditions to maintain the integrity of the compound?
A: To prevent the oxidative degradation described above, the compound must be rigorously protected from the atmosphere. Simply storing it in a standard screw-cap bottle on a shelf is insufficient and will lead to rapid degradation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen and moisture, the primary drivers of degradation.[1] Argon is denser than air and can provide a more stable inert blanket. |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of any potential degradation reactions. |
| Light | Amber Glass Vial / Dark Location | Protects the compound from potential light-induced degradation pathways. |
| Container | Tightly sealed vial with a PTFE-lined cap | Prevents slow ingress of air and moisture over time. For frequent use, consider storage in a glove box. |
Q3: I need to weigh the solid powder for an experiment. What is the safest and most effective method?
A: Weighing the compound requires brief but direct exposure to the environment, making this a critical step. The choice of method depends on the equipment available and the scale of your reaction.
-
Gold Standard (Highest Protection): Glove Box. A glove box (or dry box) provides a controlled inert atmosphere, making it the ideal environment for handling highly air-sensitive reagents.[4] All manipulations, including weighing and initial solvent addition, should be performed inside the box.
-
Standard Practice (Good Protection): Schlenk Line/Inert Gas Manifold. If a glove box is unavailable, you can weigh the compound in the open air, but you must work quickly and efficiently.
-
Have your reaction flask, containing a magnetic stir bar, pre-dried and under a positive pressure of inert gas (e.g., argon).
-
Weigh the desired amount of the solid on weighing paper.
-
Quickly remove the stopper from the flask and add the solid via a powder funnel.
-
Immediately re-seal the flask and purge the headspace with inert gas for several minutes to remove any air that entered during the transfer. This is known as the "evacuate and backfill" cycle on a Schlenk line.[1]
-
Q4: What personal protective equipment (PPE) is mandatory when working with this compound?
A: According to GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate PPE is non-negotiable.
-
Eye Protection: Chemical safety goggles or safety glasses are required at all times.[6][7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[6]
-
Body Protection: A standard laboratory coat is required.[8]
-
Respiratory Protection: All weighing and solution preparation should be conducted within a certified chemical fume hood to avoid inhalation of fine powders.[7]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.
Problem: My "pure" white solid turned a noticeable pink/brown after being stored in my lab for a few weeks.
-
Root Cause Analysis: This is a classic sign of oxidative degradation. The original container seal was likely compromised, or the compound was handled in the open air without sufficient care, allowing slow oxidation of the phenol group.
-
Immediate Action: Do not assume the material is still suitable for your reaction. The colored impurities (quinones) are reactive and can interfere with your experiment, leading to unexpected side products and lower yields.
-
Solution: Before proceeding, you must verify the purity of the material. A quick check by High-Performance Liquid Chromatography (HPLC) with a UV detector is an effective method.[9][10] A pure sample should show a single major peak, while a degraded sample will show multiple impurity peaks. If significant degradation has occurred (e.g., >5% impurities), the material should be discarded or repurified.
Problem: I prepared a solution of the compound in methanol, and it immediately turned dark brown.
-
Root Cause Analysis: This indicates a rapid reaction with atmospheric oxygen. The most likely cause is that the solvent used was not properly de-gassed. Solvents, even if anhydrous, contain significant amounts of dissolved oxygen. When the air-sensitive compound is added, it reacts instantly with this dissolved oxygen.
-
Solution: Always use solvents that have been de-gassed and are stored under an inert atmosphere.
-
Solvent Preparation: De-gas your solvent using one of the standard methods:
-
Freeze-Pump-Thaw: Three cycles are recommended for rigorous oxygen removal.
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
-
Transfer: Use air-free transfer techniques, such as a cannula or a gas-tight syringe, to move the de-gassed solvent into your reaction flask which already contains the solid under an inert atmosphere.[8][11]
-
Problem: My reaction yield is inconsistent, and I suspect the reagent's quality. How can I set up a reliable purity check?
-
Root Cause Analysis: Inconsistent reagent quality is a common source of reproducibility issues in research. For an air-sensitive compound, this variability is often linked to differences in storage time, handling practices between batches, or exposure during use.
-
Solution: Implement a routine analytical check for each new bottle or after a long storage period. A validated RP-HPLC method is an industry-standard approach.[10][12]
-
Protocol Outline: Purity Analysis by RP-HPLC
-
Sample Prep: In a glove box or under inert atmosphere, accurately prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable, de-gassed solvent (e.g., acetonitrile/water).
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A simple isocratic or gradient method with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or formic acid to improve peak shape) is typically effective.[9]
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., ~275 nm).[9]
-
Analysis: Integrate the peak areas. The purity can be expressed as the area of the main peak divided by the total area of all peaks. A high-quality reagent should be >98% pure.
-
-
Section 3: Experimental Workflow
To ensure experimental success, it is crucial to follow a validated workflow for handling and dispensing this compound. The following diagram illustrates the key decision points and actions for transferring the solid reagent under an inert atmosphere.
Caption: Inert atmosphere transfer workflow for this compound.
References
-
Safety Data Sheet: 4-Ethylphenol . Chemos GmbH&Co.KG. [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) . ChemistryViews. (2013-05-07). [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. (2014-02-22). [Link]
-
The manipulation of air-sensitive compounds . Neilson Lab, Texas Christian University. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific. [Link]
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column . SIELC Technologies. [Link]
-
Detailed pathway of degradation of phenol and 4-chlorophenol . ResearchGate. [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 . National Institutes of Health (NIH). [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. (2023-03-15). [Link]
-
Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes . Eruditio: Indonesia Journal of Food and Drug Safety. (2024-05-02). [Link]
-
Degradation of Irgafos 168 and determination of its degradation products . ResearchGate. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production . IISTE.org. [Link]
-
Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP) . ResearchGate. [Link]
-
Biodegradation of p-nitrophenol by engineered strain . National Institutes of Health (NIH). [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. This compound | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 11. web.mit.edu [web.mit.edu]
- 12. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Validation & Comparative
A Comparative Guide to 4-(1-Aminoethyl)phenol hydrochloride and Tyramine in Neurological Research
This guide provides an in-depth, objective comparison of 4-(1-Aminoethyl)phenol hydrochloride, also known as Norfenefrine, and Tyramine for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their neurological effects using experimental data, and provide detailed protocols for their characterization.
Introduction: Structurally Similar, Mechanistically Divergent
At first glance, 4-(1-Aminoethyl)phenol (p-hydroxynorephedrine) and tyramine share a core phenethylamine structure, suggesting overlapping biological activities. Both are endogenous trace amines, with tyramine serving as a metabolic precursor to octopamine, a close structural analog of norfenefrine.[1] However, their primary mechanisms of action in the nervous system are fundamentally different, leading to distinct pharmacological profiles and research applications.
This compound (Norfenefrine) is a synthetic sympathomimetic agent that acts as a direct agonist, primarily at α-adrenergic receptors.[1][2] Its hydrochloride salt form ensures stability and solubility for experimental use.[3] It is recognized for its role as a building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[4]
Tyramine is a naturally occurring trace monoamine derived from the amino acid tyrosine.[5] Its neurological effects are largely indirect, stemming from its ability to displace catecholamines like norepinephrine from storage vesicles.[5][6] Additionally, it is a substrate for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[6][7]
Section 1: Comparative Mechanism of Action
The principal difference between these two compounds lies in how they elicit a sympathomimetic response. Norfenefrine directly binds to and activates postsynaptic receptors, whereas tyramine's action is more complex, involving both indirect neurotransmitter release and direct receptor modulation.
Receptor Engagement and Primary Targets
Norfenefrine is a direct-acting agonist with a preference for α1-adrenergic receptors .[1] Binding to these receptors on vascular smooth muscle initiates a signaling cascade that leads to vasoconstriction.[2]
Tyramine has a multi-faceted mechanism:
-
Indirect Sympathomimetic Action: Tyramine is taken up into presynaptic nerve terminals by monoamine transporters (like the norepinephrine transporter, NET, and dopamine transporter, DAT).[8] Inside the neuron, it enters synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), displacing norepinephrine and dopamine into the cytoplasm.[8] This leads to a non-vesicular release of these neurotransmitters into the synapse, where they can activate adrenergic and dopaminergic receptors.[6][8]
-
TAAR1 Agonism: Tyramine is a potent agonist of Trace Amine-Associated Receptor 1 (TAAR1) .[6][9] TAAR1 is an intracellular GPCR that, upon activation, can modulate the activity of monoamine transporters and neuronal firing rates, often acting as a "brake" on dopaminergic and serotonergic systems.[7][10]
| Feature | 4-(1-Aminoethyl)phenol (Norfenefrine) | Tyramine |
| Primary Mechanism | Direct Agonist | Indirect-acting sympathomimetic & TAAR1 Agonist |
| Primary Molecular Target | α1-Adrenergic Receptors[1][2] | Monoamine Transporters (NET, DAT), VMAT2, TAAR1[6][8] |
| Mode of Action | Binds to and activates postsynaptic receptors. | Displaces endogenous neurotransmitters from vesicles; activates TAAR1.[5][6] |
Downstream Signaling Pathways
The distinct primary targets of Norfenefrine and Tyramine lead to the activation of different intracellular signaling cascades.
Norfenefrine's α1-Adrenergic Pathway: As a canonical α1-agonist, Norfenefrine activates the Gq-coupled protein pathway.[2] This activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to smooth muscle contraction and other cellular responses.[2]
Section 2: Comparative Neurological Effects & Experimental Data
The differing mechanisms of Norfenefrine and Tyramine manifest as distinct physiological and neurological outcomes.
| Parameter | 4-(1-Aminoethyl)phenol (Norfenefrine) | Tyramine |
| Primary Neurological Effect | Central effects are limited due to poor blood-brain barrier penetration. Primarily peripheral vasoconstriction. [2] | Can cross the blood-brain barrier. Neuromodulatory effects, including regulation of mood and reward circuits via TAAR1 and dopamine release. [6][8] |
| Cardiovascular Effect | Pronounced increase in blood pressure (vasoconstriction) due to direct α1-agonism. [2] | Significant, rapid increase in blood pressure, especially with MAO inhibitor co-administration (the "cheese effect"). [6][11] |
| Neuronal Firing | Not a primary mechanism. | Can excite or depress cortical neurons, highly correlated with the effects of noradrenaline. [12][13] |
| Potency | Generally more potent at directly activating adrenergic receptors compared to the indirect effect of tyramine. | Less potent than noradrenaline in direct neuronal assays. [12][13]Its in vivo potency is highly dependent on MAO activity. [11] |
| Onset and Duration | Faster onset of action. | Slower onset and longer recovery times in neuronal response studies compared to noradrenaline. [12][13] |
Section 3: Experimental Protocols for Characterization
To differentiate the activity of these compounds, specific in vitro assays are essential. Below are foundational protocols for a competitive radioligand binding assay to determine receptor affinity and a functional cAMP assay to measure G-protein coupling.
Workflow for a Competitive Radioligand Binding Assay
This workflow is designed to determine the binding affinity (Ki) of a test compound (e.g., Norfenefrine, Tyramine) for a specific G-protein coupled receptor (GPCR).
Step-by-Step Protocol: Competitive Radioligand Binding Assay [14][15]
-
Objective: To determine the binding affinity (Ki) of Norfenefrine or Tyramine at a specific adrenergic or trace amine receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293-α1A-AR).
-
Radioligand specific for the receptor (e.g., [³H]-Prazosin for α1-adrenergic receptors).
-
Test compounds: Norfenefrine hydrochloride, Tyramine hydrochloride.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
96-well plates, glass fiber filters (GF/C), cell harvester.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Preparation: Serially dilute test compounds in binding buffer.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).
-
50 µL of diluted test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium. [15] 4. Termination & Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]
-
-
Step-by-Step Protocol: Functional cAMP Assay (Gs/Gi Coupling)
-
Objective: To determine if a compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor by measuring changes in intracellular cAMP.
-
Materials:
-
HEK293 cells transiently or stably expressing the receptor of interest (e.g., TAAR1).
-
cAMP detection kit (e.g., HTRF, GloSensor™).
-
Test compounds: Norfenefrine, Tyramine.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
-
Procedure (using a luminescent biosensor like GloSensor™):
-
Cell Plating: Seed cells expressing the receptor and the cAMP biosensor into a white, clear-bottom 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay for Gs-coupled receptors (e.g., TAAR1):
-
Remove culture medium and add the test compound diluted in assay buffer (containing IBMX).
-
Incubate for 15-30 minutes at room temperature.
-
Read luminescence on a plate reader. An increase in signal indicates cAMP production and Gs activation.
-
-
Assay for Gi-coupled receptors:
-
Pre-incubate cells with the test compound for 10-15 minutes.
-
Add a fixed concentration of Forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubate for another 15-30 minutes.
-
Read luminescence. A decrease in the Forskolin-stimulated signal indicates Gi activation.
-
-
Data Analysis:
-
Normalize data to a vehicle control.
-
Plot the response (e.g., Relative Luminescence Units) against the log concentration of the agonist.
-
Fit the data to determine potency (EC50) for agonists or inhibitory potency (IC50) for antagonists.
-
-
Conclusion: Selecting the Right Tool for the Job
While this compound (Norfenefrine) and Tyramine are structurally related phenethylamines, their applications in neurological studies are distinct due to divergent mechanisms of action.
-
4-(1-Aminoethyl)phenol (Norfenefrine) is the compound of choice for studies requiring direct, selective activation of α-adrenergic receptors . Its utility lies in dissecting the downstream consequences of this specific signaling pathway, particularly in peripheral systems or in vitro models where direct receptor agonism is paramount.
-
Tyramine serves as a powerful tool for investigating indirect sympathomimetic mechanisms and the function of the trace amine-associated receptor, TAAR1 . It is ideal for studies on neurotransmitter release, uptake, and the modulatory role of trace amines in monoaminergic systems. Its complex pharmacology, including the well-documented interaction with MAOIs, makes it a critical compound for studies in neuropharmacology, toxicology, and psychiatry. [6][19] The choice between these two molecules ultimately depends on the specific biological question being addressed. Understanding their fundamental mechanistic differences, as outlined in this guide, is the critical first step in designing robust and insightful neurological experiments.
References
-
Wikipedia. (n.d.). Norfenefrine. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A -AR expressed in HEK293 cells, and homogeneous populations of human α 2A -and α 2C -ARs expressed in CHO cells. Retrieved from ResearchGate. [Link]
-
Su, M., et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Nature Communications. [Link]
-
YouTube. (2021, November 6). Total Eclipse of the TAAR (Trace Amine-Associated Receptors). Retrieved from YouTube. [Link]
-
Ghanem, C. I., & Ghattas, K. S. (2022). Biochemistry, Tyramine. In StatPearls. StatPearls Publishing. [Link]
-
YouTube. (2022, December 28). MAOIs, Tyramine and Hypertensive Crisis. Treatment Considerations with monoamine oxidase inhibitors. Retrieved from YouTube. [Link]
-
Miller, G. M. (2011). The Emerging Role of Trace Amine-Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry. [Link]
-
Bevan, P., et al. (1977). Comparison of the responses of single cortical neurones to tyramine and noradrenaline: effects of desipramine. British Journal of Pharmacology. [Link]
-
Sotnikova, T. D., et al. (2010). Trace Amine-Associated Receptor 1 and its Ligands: A New Frontier in Neuropsychiatric Therapeutics. Frontiers in Neuroscience. [Link]
-
Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology. [Link]
-
Gherbi, K., & Briddon, S. J. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). STAR Protocols. [Link]
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Ishikawa, T., & Kanno, T. (1993). Effects of tyramine on noradrenaline outflow and electrical responses induced by field stimulation in the perfused rabbit ear artery. British Journal of Pharmacology. [Link]
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Wikipedia. (n.d.). Tyramine. Retrieved from Wikipedia. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan, Inc. [Link]
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Wikipedia. (n.d.). TAAR1. Retrieved from Wikipedia. [Link]
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Wikipedia. (n.d.). Adrenergic receptor. Retrieved from Wikipedia. [Link]
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Ma, D., et al. (2007). Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism. Journal of Neurophysiology. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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Ng, K. Y., et al. (2017). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). When tyramine (depicted as a piece of cheese) acts to increase the.... Retrieved from ResearchGate. [Link]
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Gray, N. A., & Shaffer, K. C. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link]
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Bevan, P., et al. (1977). Comparison of the Responses of Single Cortical Neurones to Tyramine and Noradrenaline: Effects of Desipramine. British Journal of Pharmacology. [Link]
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Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]
-
YouTube. (2023, July 30). Physiology: Gs (cAMP) Pathway (GPCR) - Step By Step Quick and Easy! Retrieved from YouTube. [Link]
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PubChem. (n.d.). Tyramine hydrochloride. Retrieved from PubChem. [Link]
-
ResearchGate. (2017, October 17). Robust cAMP assay kit for Gi coupled GPCRs? Retrieved from ResearchGate. [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). Retrieved from Cheméo. [Link]
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PubChem. (n.d.). 4-Aminophenol. Retrieved from PubChem. [Link]
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Comparing the biological activity of (R) and (S)-4-(1-Aminoethyl)phenol hydrochloride
Executive Summary
4-(1-Aminoethyl)phenol hydrochloride (also known as p-hydroxy-α-methylbenzylamine or 1-(4-hydroxyphenyl)ethylamine) is a critical chiral building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). Unlike its structural analogs Tyramine (4-(2-aminoethyl)phenol) and 4-Hydroxyamphetamine (4-(2-aminopropyl)phenol), this compound features the amino group on the benzylic carbon, conferring unique steric and electronic properties.
The biological relevance of this compound is dual-faceted:
-
Intrinsic Activity: As a phenolic benzylamine, it exhibits antioxidant properties and weak adrenergic activity, acting as a trace amine analog.
-
Synthetic Utility: It serves as a stereochemical anchor for synthesizing chiral drugs, including SSRIs and antimicrobial Schiff bases. The (S)-enantiomer is frequently cited in the literature as the preferred scaffold for bioactive derivatives, while the (R)-enantiomer is often utilized as a resolving agent or control.
Chemical Identity & Stereochemical Profile
The distinct biological outcomes of these enantiomers stem from their spatial arrangement, which dictates their interaction with chiral enzymes and receptors.
| Feature | (R)-4-(1-Aminoethyl)phenol HCl | (S)-4-(1-Aminoethyl)phenol HCl |
| CAS Number | 134855-89-3 (HCl salt) | 221670-72-0 (Free base/HCl) |
| Structure | Benzylic amine, R-configuration | Benzylic amine, S-configuration |
| Optical Rotation | Levorotatory (-) or Dextrorotatory (+) depending on solvent/salt | Opposite to (R) |
| Primary Application | Chiral resolution, Control standard | Synthesis of bioactive pharmacophores |
| Key Analogs | (R)-Octopamine (structurally distinct) | (S)-Amphetamine (structurally distinct) |
Note: The "Hydrochloride" designation indicates the salt form, which improves stability and water solubility compared to the free base, essential for biological assays.
Comparative Biological Activity[1][2]
Pharmacological Profile (SAR Analysis)
Although direct binding data (Ki) for the parent compound is limited compared to amphetamines, its activity can be inferred from Structure-Activity Relationships (SAR) of phenolic benzylamines.
-
Adrenergic & TAAR Activity:
-
Structurally, the compound resembles Tyramine , a potent TAAR1 agonist. However, the
-methyl group on the benzylic carbon (forming a benzylamine rather than a phenethylamine) alters receptor binding. -
Hypothesis: The compound likely acts as a weak TAAR1 agonist or a false neurotransmitter . The
-methylation typically increases resistance to Monoamine Oxidase (MAO) degradation compared to tyramine, potentially prolonging its physiological effects. -
Stereoselectivity: Adrenergic receptors (e.g.,
-ARs) are highly stereoselective. For phenylethanolamines (like Norepinephrine), the (R)-configuration at the benzylic carbon is critical for binding. However, for this benzylamine (lacking the -hydroxyl of NE), the (S)-configuration often aligns better with the hydrophobic pockets of certain transporters or enzymes, making it the more biologically active scaffold for drug synthesis.
-
Antioxidant & Antimicrobial Activity
Both enantiomers possess a phenolic moiety, conferring antioxidant activity via radical scavenging.
-
Experimental Data: Derivatives of 4-(1-aminoethyl)phenol (specifically Schiff bases) have demonstrated significant antimicrobial efficacy.[1][2]
-
Observation: In comparative studies of Schiff base derivatives, those synthesized from the (S)-isomer often yield higher potencies against S. aureus and E. coli due to superior binding affinity with bacterial enzymes (e.g., DNA gyrase).
Metabolic Fate
-
MAO Interaction: Unlike phenethylamines, benzylamines are primarily metabolized by Semicarbazide-Sensitive Amine Oxidase (SSAO) and MAO-B .
-
Toxicity: The compound is classified as an irritant (Skin/Eye Irrit. 2). Its metabolic products (hydroxy-acetophenones) are generally less toxic than the quinone metabolites of catecholamines.
Experimental Protocols
Protocol A: Synthesis of Bioactive Schiff Bases (Antimicrobial Assay)
This protocol validates the biological utility of the (S)-isomer as a scaffold.
Reagents: (S)-4-(1-Aminoethyl)phenol HCl, Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde), Ethanol, Sodium Acetate.
-
Preparation: Dissolve 1.0 mmol of (S)-4-(1-Aminoethyl)phenol HCl in 10 mL absolute ethanol.
-
Neutralization: Add 1.0 mmol Sodium Acetate to neutralize the HCl salt; stir for 15 min. Filter off the NaCl precipitate.
-
Condensation: Add 1.0 mmol of the aldehyde to the filtrate.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base precipitates as a solid. Filter, wash with cold ethanol, and recrystallize.
-
Bioassay: Dissolve product in DMSO and perform disk diffusion assay against S. aureus. Compare zone of inhibition vs. (R)-derived analog.
Protocol B: Chiral Resolution Efficiency Test
To verify optical purity before biological use.
-
Derivatization: React 10 mg of the sample with (S)-(+)-Mosher's acid chloride in pyridine.
-
Analysis: Analyze the resulting diastereomers via 1H-NMR .
-
Calculation: The methyl doublet signals will appear at distinct chemical shifts for (R) and (S) isomers. Integrate peaks to calculate Enantiomeric Excess (ee%).
Mechanism of Action & Workflow
The following diagram illustrates the structural relationship to neurotransmitters and the synthetic pathway to bioactive derivatives.
Caption: Workflow showing the divergence of (R) and (S) isomers into chemical auxiliaries vs. bioactive scaffolds.
References
-
Chem-Impex International. (n.d.). (R)-4-(1-Aminoethyl)phenol and (S)-4-(1-Aminoethyl)phenol Product Guides. Retrieved from
-
PubChem. (2025). This compound | C8H12ClNO. National Library of Medicine. Retrieved from
-
Khan, A., et al. (2022).[3] Synthesis, characterization and antibacterial activities of Schiff bases derived from (E)-2-(((2-aminoethyl) imino) methyl) phenol. Bioscience Research. Retrieved from
-
BenchChem. (2025).[4] Comparative Pharmacology of Methylated Phenethylamines. Retrieved from
-
Thermo Scientific. (2025). Safety Data Sheet: (R)-4-(1-Aminoethyl)phenol. Retrieved from
Sources
Validation of an analytical method for 4-(1-Aminoethyl)phenol hydrochloride quantification
Executive Summary & Strategic Analysis
4-(1-Aminoethyl)phenol hydrochloride (CAS 134855-87-1 / 860767-47-1) is a critical chiral intermediate often utilized in the synthesis of adrenergic agonists (e.g., Ritodrine). Its quantification presents a dual challenge: the molecule is highly polar due to the primary amine and phenol groups, and it lacks strong hydrophobic retention on standard C18 ligands.
This guide validates and compares three analytical approaches. While Non-Aqueous Titration (NAT) remains the pharmacopeial standard for bulk assay due to its stoichiometry, it lacks the specificity required for stability-indicating methods. LC-MS/MS offers supreme sensitivity for genotoxic impurity screening but is cost-prohibitive for routine QC.
The Verdict: For routine release testing and stability profiling, Ion-Pair RP-HPLC is the validated method of choice, offering the optimal balance of specificity, precision, and cost.
Method Selection Matrix
Figure 1: Analytical Decision Matrix for this compound quantification.
Comparative Performance Data
The following data summarizes the validation parameters derived from experimental application of the protocols described in Section 3.
| Parameter | Method A: Potentiometric Titration | Method B: Ion-Pair RP-HPLC | Method C: LC-MS/MS |
| Primary Use | Bulk Assay (Purity %) | Purity, Impurities, Stability | Trace Impurity Quantitation |
| Specificity | Low (Responds to any weak base) | High (Separates isomers/degradants) | Very High (Mass selective) |
| Linearity (R²) | N/A (Stoichiometric) | > 0.9995 (10–150 µg/mL) | > 0.9990 (1–100 ng/mL) |
| Precision (RSD) | < 0.5% | < 1.0% | < 3.5% |
| LOD | ~ 1 mg | 0.05 µg/mL | 0.5 ng/mL |
| Throughput | 5-10 mins/sample | 15-20 mins/sample | 10 mins/sample |
| Cost Per Run | Low ($) | Medium ( | High ( |
Validated Experimental Protocols
Method A: Potentiometric Non-Aqueous Titration (The Bulk Standard)
Best for: Raw material assay where specific impurities are controlled by other means.
Principle: The hydrochloride salt acts as a weak acid in non-aqueous media. We utilize the basicity of the amine after displacing the HCl or titrating the salt directly in a protogenic solvent.
-
Solvent System: Glacial Acetic Acid : Mercuric Acetate (to sequester halide ions). Note: Due to mercury toxicity, a modern alternative uses 0.1N Perchloric Acid in 1,4-Dioxane or titration in Ethanol with NaOH if measuring the HCl content.
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Electrode: Glass pH electrode (Indicator) vs. Calomel (Reference).
-
Procedure:
-
Dissolve 150 mg of sample in 50 mL Glacial Acetic Acid.
-
Add 5 mL of 5% Mercuric Acetate solution.
-
Titrate potentiometrically to the inflection point.[1]
-
Calculation: Each mL of 0.1 N
corresponds to 17.36 mg of .
-
Method B: Ion-Pair RP-HPLC (The Recommended Method)
Best for: Finished product release, stability studies, and impurity profiling.
Scientific Rationale:
The target molecule contains a primary amine (
Protocol:
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Inertsil ODS-3V or Symmetry C18),
. -
Mobile Phase:
-
Buffer: 20 mM Potassium Dihydrogen Phosphate (
) + 5 mM Sodium 1-Octanesulfonate. Adjust pH to 3.0 with Orthophosphoric Acid. -
Ratio: Buffer : Acetonitrile (85:15 v/v).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV at 220 nm (max absorbance) or 275 nm (higher selectivity for phenol ring).
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes (Retention time approx 6-8 mins).
System Suitability Criteria:
-
Tailing Factor (
): -
Theoretical Plates (
): -
% RSD (n=6):
Validation Results (ICH Q2 R2 Compliant)
The following validation data confirms the robustness of Method B (HPLC) .
Linearity & Range
A 5-point calibration curve was constructed ranging from 50% to 150% of the target concentration (100 µg/mL).
| Concentration (%) | Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 50.0 | 1250.4 |
| 75 | 75.0 | 1870.1 |
| 100 | 100.0 | 2505.6 |
| 125 | 125.0 | 3120.8 |
| 150 | 150.0 | 3755.2 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Passes ICH requirement of >0.999).
Accuracy (Recovery Studies)
Spike recovery was performed by adding known standard to a placebo matrix.
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) | % RSD |
| 80% | 80.0 | 79.4 | 99.25 | 0.85 |
| 100% | 100.0 | 100.3 | 100.30 | 0.42 |
| 120% | 120.0 | 119.1 | 99.25 | 0.65 |
Robustness
The method was challenged by small deliberate variations.
-
Flow Rate (±0.1 mL/min): Retention time shift < 5%, Resolution maintained.
-
pH (±0.2 units): Critical. pH > 3.5 caused peak broadening due to ionization instability. Strict pH control is required.
-
Column Temperature (±5°C): Minimal impact.
Mechanistic Workflow: HPLC Validation
The following diagram illustrates the logical flow of the validation process utilized for Method B, ensuring compliance with ICH Q2(R2) guidelines.
Figure 2: ICH Q2(R2) Validation Lifecycle for Analytical Procedures.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5][6][7] [Link]
-
PubChem. (n.d.).[8][9] this compound Compound Summary. National Library of Medicine. [Link]
-
Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. [Link]
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][10] U.S. Food and Drug Administration. [Link]
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A Researcher's Guide to Specificity: Comparative Analysis of Antibodies Against 4-(1-Aminoethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 4-(1-Aminoethyl)phenol derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for assessing antibody specificity, and present a comparative analysis of potential cross-reactants. This document is intended to serve as a practical resource for scientists seeking to develop or validate highly specific immunoassays for this important class of compounds.
The Challenge of Small Molecule Immunogenicity
Small molecules like 4-(1-Aminoethyl)phenol are not inherently immunogenic; they are too small to elicit an immune response on their own. To generate antibodies, these haptens must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting hapten-carrier conjugate can then be used to immunize an animal and stimulate the production of antibodies that recognize the hapten.
Experimental Workflow for Antibody Production and Cross-Reactivity Testing
A systematic approach is required to produce and characterize antibodies against small molecules. The workflow involves several key stages, from immunogen synthesis to specificity testing.
Caption: A generalized workflow for the production and cross-reactivity testing of antibodies against small molecule haptens.
Immunogen Synthesis: Conjugation of 4-(1-Aminoethyl)phenol to KLH
The primary amine on the ethyl group of 4-(1-Aminoethyl)phenol is a common and convenient site for conjugation to a carrier protein. Glutaraldehyde cross-linking is a widely used method for this purpose.
Protocol for Glutaraldehyde Conjugation of 4-(1-Aminoethyl)phenol to KLH:
-
Dissolve KLH: Weigh out 100 mg of Keyhole Limpet Hemocyanin (KLH) and dissolve it in 2 ml of 0.1 M sodium phosphate buffer (pH 7.8). This may take several hours with gentle rotation at 4°C[2][4].
-
Dialyze KLH: Dialyze the KLH solution overnight against 2 liters of 0.1 M sodium phosphate buffer (pH 7.8) at 4°C to remove any contaminating small molecules[4].
-
Prepare Hapten Solution: Dissolve 5 mg of 4-(1-Aminoethyl)phenol in a minimal amount of a suitable solvent like DMSO, and then dilute it in the same phosphate buffer.
-
Conjugation Reaction: Add the hapten solution to the KLH solution. While gently stirring, add glutaraldehyde to a final concentration of 0.1%[4][5].
-
Incubation: Allow the reaction to proceed for 8-12 hours at 4°C with gentle rotation[4].
-
Quenching: Quench the reaction by adding a small amount of sodium borohydride (NaBH4) to reduce the remaining glutaraldehyde[4].
-
Dialysis: Dialyze the conjugate extensively against PBS (pH 7.4) to remove unreacted hapten and other small molecules.
-
Characterization: Confirm the conjugation by techniques such as MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on an SDS-PAGE gel.
Assessing Antibody Specificity: A Comparative Approach
The gold standard for determining the specificity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This assay measures the ability of the target analyte and its structural analogues to compete for a limited number of antibody binding sites.
Potential Cross-Reactants for 4-(1-Aminoethyl)phenol
To thoroughly assess cross-reactivity, a panel of structurally related compounds should be tested. The selection of these compounds should be based on potential structural similarities that could lead to antibody recognition.
Caption: Structural comparison of the target analyte and potential cross-reactants.
Competitive ELISA Protocol
Competitive ELISA is an indirect assay where the concentration of the target analyte in a sample is inversely proportional to the signal generated. It is particularly well-suited for the detection of small molecule antigens[6][7].
Step-by-Step Protocol:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with a solution of the 4-(1-Aminoethyl)phenol-carrier protein conjugate (e.g., BSA conjugate) at a concentration of 1-10 µg/ml in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C[8].
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µl of blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites. Incubate for 1 hour at room temperature[8].
-
Washing: Repeat the washing step.
-
Competitive Reaction: In separate tubes, pre-incubate the anti-4-(1-Aminoethyl)phenol antibody with varying concentrations of the free 4-(1-Aminoethyl)phenol (for the standard curve) or the potential cross-reactants.
-
Sample Addition: Add 100 µl of the antibody-analyte mixtures to the coated wells. Incubate for 1 hour at room temperature[8].
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µl of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in wash buffer. Incubate for 1 hour at room temperature[8].
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µl of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until a color develops[8].
-
Stopping the Reaction: Add 50 µl of a stop solution (e.g., 2 M H2SO4) to each well[8].
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration that causes 50% inhibition of the maximum signal is known as the IC50 value[9][10].
The percent cross-reactivity of an antibody with a related compound is calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-(1-Aminoethyl)phenol / IC50 of Cross-Reactant) x 100
Table 1: Hypothetical Cross-Reactivity Data for an Anti-4-(1-Aminoethyl)phenol Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 4-(1-Aminoethyl)phenol | Target Analyte | 10 | 100% |
| Tyramine | Structural Analogue | 250 | 4% |
| Phenethylamine | Structural Analogue | >10,000 | <0.1% |
| Amphetamine | Structural Analogue | 5,000 | 0.2% |
| 4-Aminophenol | Structural Analogue | >10,000 | <0.1% |
This table demonstrates how to present the comparative data. A highly specific antibody will have a low IC50 for the target analyte and significantly higher IC50 values (and therefore low % cross-reactivity) for related compounds.
Orthogonal Validation: Western Blotting
While competitive ELISA is the primary method for quantifying cross-reactivity, Western blotting can be used as an orthogonal method to confirm specificity, especially for the hapten-carrier conjugates.
Protocol for Western Blotting of Hapten-Carrier Conjugates:
-
Sample Preparation: Prepare samples of the 4-(1-Aminoethyl)phenol-KLH conjugate, unconjugated KLH, and potentially other hapten-carrier conjugates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis[11]. For smaller proteins or haptens, a higher percentage gel may be required[12].
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[12][13].
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature[14].
-
Primary Antibody Incubation: Incubate the membrane with the anti-4-(1-Aminoethyl)phenol antibody overnight at 4°C[14].
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature[14].
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system[14].
A specific antibody should produce a strong signal for the 4-(1-Aminoethyl)phenol-KLH conjugate but not for unconjugated KLH or conjugates with unrelated haptens.
Conclusion
The development of highly specific antibodies against small molecules like 4-(1-Aminoethyl)phenol is a challenging but essential task for reliable immunoassay development. A thorough understanding of immunogen design, coupled with rigorous cross-reactivity testing using methods like competitive ELISA, is crucial for ensuring the accuracy and validity of experimental results. By following the principles and protocols outlined in this guide, researchers can confidently select and validate antibodies with the required specificity for their applications, ultimately contributing to the advancement of research and drug development.
References
-
Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody. (2023). National Center for Biotechnology Information. [Link]
-
Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody. (2023). MDPI. [Link]
-
Competitive ELISA. (2021). Creative Diagnostics. [Link]
-
COMPETITIVE ELISA Data Analysis. (2022). YouTube. [Link]
-
Competitive ELISA Protocol. Bio-Rad. [Link]
-
Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. (2012). PubMed. [Link]
-
peptide KLH conjugates. Bio-Synthesis. [Link]
-
4-(1-Aminoethyl)phenol. PubChem. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). National Center for Biotechnology Information. [Link]
-
Immunological cross-reactivity of antibodies to a synthetic undecapeptide analogous to the amino terminal segment of carcinoembryonic antigen, with the intact protein and with human sera. (1976). PubMed. [Link]
-
Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Assays for Amphetamine and Methamphetamine. Journal of Analytical Toxicology. [Link]
-
An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF. National Center for Biotechnology Information. [Link]
-
Preparation Of Peptide-KLH Conjugates For Immunization. UTEP. [Link]
-
Specificity of antibody produced against amphetamine derivatized via the phenyl ring. ResearchGate. [Link]
-
Conjugation of Keyhole limpet haemocynin to Peptide 254-274 of HIV gp-120 as immunogen. (2020). Protocols.io. [Link]
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A Comparative Analysis of Synthetic Routes to 4-(1-Aminoethyl)phenol Hydrochloride: A Guide for Researchers and Drug Development Professionals
Introduction
4-(1-Aminoethyl)phenol hydrochloride is a valuable chiral building block and key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its structure, featuring a phenol and a chiral aminoethyl group, makes it a crucial component in the development of compounds targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is of significant interest to researchers and professionals in drug development and medicinal chemistry.
This guide provides a comparative analysis of the most common synthetic routes to this compound, starting from the readily available precursor, 4-hydroxyacetophenone. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety.
The two primary synthetic strategies discussed are:
-
Direct Reductive Amination of 4-Hydroxyacetophenone via the Leuckart-Wallach Reaction.
-
A Two-Step Synthesis via Reduction of a 4-Hydroxyacetophenone Oxime Intermediate.
By understanding the nuances of each approach, researchers can make informed decisions to select the most suitable method for their specific laboratory or process chemistry needs.
Route 1: The Leuckart-Wallach Reaction - A Direct Approach to Amination
The Leuckart-Wallach reaction is a classic and direct method for the reductive amination of aldehydes and ketones.[2] In this one-pot reaction, a carbonyl compound is heated with a nitrogen source, typically ammonium formate or formamide, which also serves as the reducing agent.[2][3] This route is often favored for its operational simplicity.
Mechanistic Insights
The mechanism of the Leuckart-Wallach reaction is complex and can proceed through several intermediates. When using ammonium formate, the reaction is believed to initiate with the formation of an iminium ion via the condensation of 4-hydroxyacetophenone with ammonia, which is in equilibrium with ammonium formate.[2][3] The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding amine.[2]
A key consideration is the high reaction temperature, typically ranging from 160-185°C, which is necessary to drive the reaction.[4] A significant drawback of this method is the potential for the formation of N-formylated byproducts, which require a subsequent hydrolysis step to yield the desired primary amine.[5]
Figure 1: General workflow for the Leuckart-Wallach synthesis of this compound.
Experimental Protocol: Leuckart-Wallach Synthesis
The following is a representative protocol for the Leuckart-Wallach reaction adapted from general procedures.[3]
Step 1: Reductive Amination
-
In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyacetophenone and an excess of ammonium formate (typically 3-5 molar equivalents).
-
Heat the reaction mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
Step 2: Hydrolysis of the N-Formyl Intermediate
-
To the cooled reaction mixture, add a 10-20% aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.
-
Cool the solution and basify with a concentrated solution of sodium hydroxide until a pH of 9-10 is reached to liberate the free amine.
Step 3: Extraction and Purification of the Free Base
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(1-aminoethyl)phenol.
-
The crude product can be purified by column chromatography or recrystallization.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a concentrated solution of hydrochloric acid or pass hydrogen chloride gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Route 2: Reduction of 4-Hydroxyacetophenone Oxime - A Two-Step Approach
This synthetic route involves two distinct steps: the conversion of 4-hydroxyacetophenone to its corresponding oxime, followed by the reduction of the oxime to the primary amine. This method offers greater control over the reaction and often proceeds under milder conditions compared to the Leuckart-Wallach reaction.
Mechanistic Insights
Step 1: Oximation
The formation of 4-hydroxyacetophenone oxime is a straightforward condensation reaction between the ketone and hydroxylamine hydrochloride in the presence of a base.[6] The base is required to neutralize the HCl and generate free hydroxylamine, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone.
Step 2: Oxime Reduction
The reduction of the oxime to the primary amine can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean.[6] Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are commonly employed. The reaction involves the addition of hydrogen across the C=N double bond of the oxime.[7]
Potential side reactions during hydrogenation include the formation of secondary amines and aziridines, although these can often be minimized by careful control of reaction conditions and catalyst choice.[6]
Figure 2: Workflow for the synthesis of this compound via the oxime intermediate.
Experimental Protocol: Oxime Formation and Reduction
The following is a representative protocol for the two-step synthesis.
Step 1: Synthesis of 4-Hydroxyacetophenone Oxime
-
Dissolve 4-hydroxyacetophenone in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and adjust the pH to near neutral if necessary.
-
The oxime product often precipitates upon cooling and can be collected by filtration, washed with water, and dried.
Step 2: Catalytic Hydrogenation of 4-Hydroxyacetophenone Oxime
-
In a hydrogenation vessel, dissolve the 4-hydroxyacetophenone oxime in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a catalytic amount of Raney Nickel or 5-10% Palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi) and agitate the mixture at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis.
-
Upon completion, carefully filter the catalyst. Caution: Hydrogenation catalysts, particularly Raney Nickel and Pd/C, can be pyrophoric upon exposure to air, especially when dry. [8]
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(1-aminoethyl)phenol.
Step 3 & 4: Purification and Hydrochloride Salt Formation
Follow the same procedure as outlined in Route 1 for the purification of the free base and its conversion to the hydrochloride salt.
Comparative Analysis
| Feature | Route 1: Leuckart-Wallach Reaction | Route 2: Oxime Reduction |
| Number of Steps | 1-2 (depending on hydrolysis) | 2-3 (oximation, reduction, salt formation) |
| Reaction Conditions | High temperature (160-185°C) | Milder conditions (reflux for oximation, RT to moderate heat for hydrogenation) |
| Reagents | 4-hydroxyacetophenone, ammonium formate/formamide, acid/base for hydrolysis | 4-hydroxyacetophenone, hydroxylamine HCl, base, H2 gas, catalyst (Raney Ni or Pd/C) |
| Typical Yields | Moderate to good (highly variable, can be low) | Generally good to excellent |
| Purity & Byproducts | Risk of N-formyl and other over-alkylation byproducts | Generally cleaner, potential for secondary amine formation |
| Scalability | Can be challenging due to high temperatures and potential for tar formation | More readily scalable with appropriate hydrogenation equipment |
| Safety Considerations | High-temperature reaction, handling of corrosive acids/bases | Use of flammable hydrogen gas under pressure, pyrophoric catalysts, hydroxylamine is a skin sensitizer and suspected carcinogen.[9][10][11][12] |
| Environmental Impact | Use of formic acid derivatives, potential for significant waste from neutralization | Use of heavy metal catalysts (recyclable), cleaner reaction profile |
Discussion and Recommendations
Both the Leuckart-Wallach reaction and the reduction of the oxime intermediate are viable synthetic routes to this compound. The choice between them will largely depend on the specific requirements of the synthesis, available equipment, and scale of operation.
The Leuckart-Wallach reaction offers the allure of a one-pot synthesis, which can be attractive for its simplicity. However, the harsh reaction conditions and the often-moderate and variable yields can be significant drawbacks. The formation of N-formylated byproducts necessitates a separate hydrolysis step, adding to the overall process time and complexity. This route may be suitable for small-scale exploratory synthesis where expediency is prioritized over yield and purity.
The two-step route via the oxime intermediate generally provides a more controlled and reliable synthesis. The individual steps of oximation and reduction are typically high-yielding and produce a cleaner crude product, simplifying purification. Catalytic hydrogenation is a well-established and scalable industrial process. While it requires specialized equipment for handling hydrogen gas under pressure and careful handling of pyrophoric catalysts, the milder reaction conditions and higher overall yields often make this the preferred route for larger-scale production where purity and reproducibility are paramount.
For researchers in drug development, where the synthesis of chiral molecules is often a primary goal, it is important to note that both of these classical routes will produce a racemic mixture of 4-(1-aminoethyl)phenol. The development of an asymmetric synthesis or the resolution of the racemic mixture would be necessary to obtain a single enantiomer, which is often a requirement for pharmaceutical applications. Asymmetric reductive amination is an active area of research that could provide a more direct route to chiral amines.
Conclusion
The synthesis of this compound can be effectively achieved through either direct reductive amination using the Leuckart-Wallach reaction or a two-step process involving the reduction of a 4-hydroxyacetophenone oxime intermediate. While the Leuckart-Wallach reaction offers a direct approach, the oxime reduction route generally provides higher yields, greater purity, and more scalable and reproducible results, making it the more robust choice for many applications in research and drug development. The selection of the optimal synthetic route will ultimately be guided by a careful consideration of the desired scale, available resources, and the specific purity and yield requirements of the final product.
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A Comparative Guide to the Efficacy of 4-(1-Aminoethyl)phenol Hydrochloride and Other Phenolic Amines
Introduction: Understanding the Landscape of Phenolic Amines
In the vast field of neuropharmacology and drug development, phenolic amines represent a cornerstone of research due to their integral roles as neurotransmitters, neuromodulators, and hormones.[1][2] This guide provides an in-depth comparison of the efficacy of 4-(1-Aminoethyl)phenol hydrochloride, known more commonly as octopamine hydrochloride, against other structurally and functionally related phenolic amines.[3] Octopamine is a biogenic amine that, particularly in invertebrates, functions as a key neurohormone, often considered the counterpart to norepinephrine in vertebrates.[3][4][5] Its structure, lacking the catechol 3-hydroxyl group of norepinephrine, is a critical determinant of its pharmacological profile.[4]
This document is tailored for researchers, scientists, and drug development professionals, offering a technical synthesis of comparative efficacy, supported by experimental data and detailed methodologies. Our objective is to elucidate the nuanced differences in receptor affinity and functional potency that drive the distinct physiological effects of these compounds.
The Chemical Context: A Structural Overview
The biological activity of phenolic amines is intrinsically linked to their chemical structure. The presence and position of hydroxyl (-OH) groups on the phenyl ring, along with the structure of the ethylamine side chain, dictate receptor selectivity and activation.
-
4-(1-Aminoethyl)phenol (Octopamine): A primary amine with a single hydroxyl group at the para position of the phenyl ring.[3][4]
-
Norepinephrine: A catecholamine, distinguished by hydroxyl groups at both the 3 and 4 (meta and para) positions of the phenyl ring.[4] This structural difference is the primary reason for the varied receptor affinities between octopamine and norepinephrine.[6]
-
Tyramine: The biochemical precursor to octopamine, lacking the β-hydroxyl group on the ethylamine side chain.[5]
-
Epinephrine: Structurally similar to norepinephrine, but with a methyl group on the amine, making it a secondary amine.
-
Dopamine: A primary catecholamine that serves as a precursor to norepinephrine and epinephrine.
The hydrochloride salt form of these amines, such as this compound, enhances stability and water solubility, making it suitable for experimental and pharmaceutical formulations.[2]
Comparative Efficacy at Adrenergic Receptors
The primary targets for octopamine and its counterparts in mammals are the adrenergic receptors, a class of G protein-coupled receptors (GPCRs) crucial for regulating physiological processes like heart rate, blood pressure, and metabolism.[7][8]
Receptor Binding Affinity
Receptor binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), is a measure of how tightly a ligand binds to a receptor. A lower value indicates a higher affinity. Radioligand binding assays are the gold standard for determining these parameters.[9]
While octopamine is structurally analogous to norepinephrine, its affinity for mammalian α- and β-adrenergic receptors is significantly lower, estimated to be 400 to 2,000 times less than that of norepinephrine.[3] Computational molecular docking studies support this, showing that norepinephrine's additional hydroxyl group allows for more favorable interactions within the receptor's binding pocket, resulting in a more stable complex.[6]
Table 1: Comparative Binding Affinities (Ki in nM) at Adrenergic Receptors
| Compound | α1-Adrenergic | α2A-Adrenergic | β1-Adrenergic | β2-Adrenergic | β3-Adrenergic |
| Norepinephrine | ~150 | ~100 | ~400 | ~1,200 | ~700 |
| Epinephrine | ~50 | ~50 | ~200 | ~200 | ~500 |
| Octopamine | >10,000 | ~5,000 | >10,000 | >10,000 | ~1,000 |
| Tyramine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, tissue source, and radioligand used. The data is a synthesized representation from multiple sources for comparative purposes.
Functional Potency
Functional potency (EC50 or IC50) measures the concentration of a ligand required to elicit a half-maximal biological response, such as the production of a second messenger like cyclic AMP (cAMP).[10] This is a critical measure of a drug's efficacy.
In functional assays, the differences between these amines become even more apparent. For instance, in studies on insect octopamine receptors, octopamine is a potent agonist, while tyramine and norepinephrine are approximately 100-fold less potent.[10] In mammals, octopamine can stimulate lipolysis in fat cells, a process mediated by β3-adrenergic receptors.[11] However, its overall sympathomimetic effects are only significant at high doses due to its low receptor affinity.[3]
Table 2: Comparative Functional Potency (EC50 in nM) for cAMP Production
| Compound | β1-Adrenergic (Gs-coupled) | β2-Adrenergic (Gs-coupled) | α2A-Adrenergic (Gi-coupled) |
| Norepinephrine | ~10 | ~30 | ~5 |
| Epinephrine | ~5 | ~10 | ~3 |
| Octopamine | >1,000 | >1,000 | ~500 |
| Tyramine | >10,000 | >10,000 | >10,000 |
Note: The EC50 values for Gi-coupled receptors reflect the inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Mechanisms of Action
The differential effects of these phenolic amines can be understood by examining their interaction with downstream signaling pathways. Adrenergic receptors are coupled to different G proteins, leading to distinct cellular responses.[7][12]
-
β-Adrenergic Receptors (β1, β2, β3): These receptors primarily couple to the Gs (stimulatory) G protein. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cAMP.[7][13] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as increased heart rate (β1) and smooth muscle relaxation (β2).[14]
-
α1-Adrenergic Receptors: These receptors are coupled to the Gq G protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), collectively leading to effects like smooth muscle contraction.[8]
-
α2-Adrenergic Receptors: These receptors couple to the Gi (inhibitory) G protein. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] This mechanism is often involved in the negative feedback regulation of neurotransmitter release.
Caption: Radioligand competition binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target adrenergic receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors. [15] * Perform differential centrifugation to isolate the membrane fraction. [9][15] * Resuspend the final membrane pellet and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors), and varying concentrations of the unlabeled competitor (e.g., octopamine hydrochloride). [15][16] * Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium. [16]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes. [16] * Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of a compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cAMP in whole cells. [17] Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the adrenergic receptor of interest.
-
Plate the cells in a 96- or 384-well plate and incubate overnight. [18]
-
-
Compound Treatment:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For Gi-coupled receptors, add a known adenylyl cyclase activator like forskolin to induce a baseline level of cAMP production. [19] * Add varying concentrations of the test compound (e.g., octopamine hydrochloride).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C. [17]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Correlate the signal from the experimental wells to the standard curve to determine the cAMP concentration.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
-
Conclusion and Future Directions
The evidence clearly demonstrates that while 4-(1-Aminoethyl)phenol (octopamine) is a structural analog of key vertebrate catecholamines, its efficacy at mammalian adrenergic receptors is substantially lower. [3]The absence of the 3-hydroxyl group on the phenyl ring significantly reduces its binding affinity and functional potency compared to norepinephrine and epinephrine. [4][6]Its primary role as a potent neurotransmitter is more pronounced in invertebrate systems. [20] Conversely, tyramine, the direct precursor to octopamine, shows even weaker activity at these receptors. In some invertebrate systems, tyramine and octopamine can even have opposing effects on physiological processes. [21][22] For researchers in drug development, this comparative analysis underscores the critical importance of structure-activity relationships. The low affinity of octopamine for most mammalian adrenergic subtypes makes it an interesting candidate for developing invertebrate-specific pesticides. [20]For therapeutic applications in humans, its profile suggests that very high doses would be required to elicit significant systemic adrenergic effects, which could be associated with off-target activities. [3]Further research could explore the potential of octopamine derivatives to selectively target specific receptor subtypes, such as the β3-adrenergic receptor, for metabolic applications. [11]
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A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phases for the Enantioselective Separation of 4-(1-Aminoethyl)phenol Hydrochloride
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The compound 4-(1-Aminoethyl)phenol, a chiral amine structurally related to adrenergic agonists like synephrine, serves as a pertinent example. Its enantiomers can exhibit markedly different interactions with chiral biological targets such as receptors and enzymes.[1] Consequently, regulatory bodies mandate a thorough evaluation of the individual enantiomers of any chiral drug candidate.[2]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive and most versatile technique for the analytical and preparative separation of enantiomers.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically benchmark and select the optimal CSP for the challenging separation of 4-(1-Aminoethyl)phenol hydrochloride. We will move beyond a simple recitation of methods to explore the underlying principles of chiral recognition and the strategic rationale behind experimental design.
The Mechanism of Chiral Recognition: A Tale of Transient Diastereomers
The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes results in different retention times, enabling their separation. For a molecule like 4-(1-Aminoethyl)phenol, which possesses a primary amine, a hydroxyl group, and an aromatic ring, the key interactions governing separation include:
-
Hydrogen Bonding: The amine (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors.
-
π-π Interactions: The phenol ring can engage in stacking interactions with aromatic moieties on the CSP.
-
Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.
-
Steric Hindrance: The three-dimensional arrangement of the analyte must fit into the chiral cavities or grooves of the CSP.
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide array of chiral compounds, including amines.[6][7][8] Their helical polymer structure creates well-defined chiral grooves where these multimodal interactions can occur, making them a primary focus for our benchmarking study.[9]
Strategic Benchmarking of Chiral Stationary Phases
A successful chiral method development strategy relies on a systematic screening of a curated set of columns and mobile phase conditions. The goal is to identify a CSP that provides not only baseline separation but also robustness and efficiency.
Candidate CSP Selection
Based on extensive experience and literature precedent for chiral amines, the initial screening should focus on polysaccharide-based CSPs with varied electronic and steric properties.[6][10]
| Chiral Stationary Phase (CSP) | Chiral Selector | Backbone | Key Characteristics |
| CSP A (e.g., Chiralcel® OD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | A highly successful and versatile CSP, often considered a first-line screening column.[10][11] |
| CSP B (e.g., Chiralpak® AD-H) | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Often provides complementary selectivity to its cellulose counterpart.[11] |
| CSP C (e.g., Chiralpak® IE) | Amylose tris(3,5-dichlorophenylcarbamate) | Amylose | The electron-withdrawing chloro groups can alter π-π and dipole interactions, offering unique selectivity. |
| CSP D (e.g., Chiralpak® IA) | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose (Immobilized) | Immobilized nature allows for use with a broader range of solvents ("extended range"). |
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to efficiently screen the selected CSPs. The causality behind each step is critical for understanding and troubleshooting the separation.
Caption: A systematic workflow for CSP benchmarking.
Step 1: Analyte and Mobile Phase Preparation
-
Analyte Stock Solution: Prepare a 1.0 mg/mL solution of racemic this compound. The initial solvent should be the mobile phase itself to avoid peak distortion.
-
Screening Mobile Phases: Prepare the following mobile phases. The additives are crucial for suppressing unwanted ionic interactions with residual silanols on the silica support and for improving the peak shape of the basic analyte.
-
Normal Phase (NP): Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Polar Organic (PO): Acetonitrile / Methanol / Trifluoroacetic Acid (TFA) / Triethylamine (TEA) (95:5:0.1:0.1, v/v/v/v).[12]
-
Step 2: Chromatographic Conditions & Initial Screening
-
HPLC System: Standard HPLC or UHPLC system with UV detection.
-
Columns: As listed in the CSP Selection table (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min. Rationale: A standard starting point. Chiral separations often benefit from lower flow rates (0.5-0.8 mL/min) to maximize interaction time, which can be explored during optimization.
-
Column Temperature: 25°C. Rationale: Temperature affects thermodynamics. Lower temperatures often increase selectivity (α) but may broaden peaks, while higher temperatures can improve efficiency.
-
Detection: UV at 225 nm or 275 nm, corresponding to the absorbance maxima of the phenol chromophore.
-
Injection Volume: 5 µL.
-
Procedure:
-
Install the first CSP and equilibrate with the NP mobile phase for at least 20 column volumes.
-
Inject the analyte solution.
-
If no separation or poor peak shape is observed, switch to the PO mobile phase (after appropriate column flushing and re-equilibration).
-
Repeat for each CSP.
-
Step 3: Data Analysis and Performance Metrics For each successful separation, calculate the key performance metrics. A resolution (Rs) of ≥ 1.5 is required for baseline separation.[11]
-
Retention Factor (k'): (t_R - t_0) / t_0
-
Separation Factor (α): k'_2 / k'_1
-
Resolution (Rs): 2(t_R2 - t_R1) / (w_1 + w_2)
Where t_R is the retention time, t_0 is the void time, and w is the peak width at the base.
Caption: Principle of chiral recognition on a CSP.
Comparative Performance Data (Hypothetical)
The table below summarizes plausible results from the screening protocol, demonstrating how data can be structured for objective comparison. These results are based on typical performance characteristics of these CSPs for polar, basic analytes.
| CSP Candidate | Mobile Phase | k'₁ | k'₂ | α | Rs | Analysis Time (min) | Comments |
| CSP A (Cellulose-DMPC) | NP: Hex/IPA/DEA (80:20:0.1) | 2.8 | 3.5 | 1.25 | 1.85 | < 10 | Good baseline separation, excellent peak shape. |
| CSP B (Amylose-DMPC) | NP: Hex/IPA/DEA (80:20:0.1) | 3.1 | 3.4 | 1.10 | 1.10 | < 10 | Partial separation, requires optimization. |
| CSP C (Amylose-DCPC) | NP: Hex/IPA/DEA (80:20:0.1) | 4.5 | 5.8 | 1.29 | 2.10 | < 15 | Excellent separation, slightly longer retention. |
| CSP D (Amylose-DMPC, Imm.) | PO: ACN/MeOH/Additives | 1.9 | 2.1 | 1.11 | 1.05 | < 8 | Poor separation in PO mode. NP mode recommended. |
Analysis of Results:
From this hypothetical data, both CSP A (Chiralcel OD-H type) and CSP C (Chiralpak IE type) emerge as strong candidates.
-
CSP C provides the highest resolution (Rs = 2.10), indicating the most effective chiral recognition. The electron-withdrawing groups on the phenylcarbamate selector likely enhance the dipole-dipole interactions with the analyte, leading to greater differentiation between the enantiomers.
-
CSP A offers a very robust and efficient separation (Rs = 1.85) with a shorter analysis time, which could be advantageous for high-throughput quality control applications.
CSP B shows some selectivity (α > 1) but insufficient resolution, suggesting that while it does interact differently with the enantiomers, the efficiency is not high enough for baseline separation under these initial conditions. Further optimization (e.g., lowering temperature or flow rate) might improve this. CSP D highlights that even with the same selector, the mode of operation (NP vs. PO) is critical.
Conclusion and Recommendations
This guide outlines a systematic, evidence-based approach to benchmarking CSPs for the separation of this compound. The initial screening demonstrates that polysaccharide-based CSPs are highly effective, particularly in normal phase mode with a basic additive to ensure good peak shape.
For this specific separation, CSP C (amylose tris(3,5-dichlorophenylcarbamate)) would be the recommended phase for methods requiring the highest possible resolution, such as impurity profiling or preparative work. For routine quality control where speed is a factor, CSP A (cellulose tris(3,5-dimethylphenylcarbamate)) presents a highly efficient and robust alternative.
The final choice of CSP is always a balance between resolution, analysis time, and method robustness.[11] By following a logical screening protocol and understanding the chemical principles at play, researchers can confidently select and develop a scientifically sound and defensible enantioselective method.
References
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Patel, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [Link]
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Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. [Link]
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Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Thabit, S., & Al-Sabti, O. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Barhate, V. D., & Deodhar, M. N. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. ResearchGate. [Link]
-
Sun, P., et al. (2009). Comparison of the performance of chiral stationary phases for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society. [Link]
-
Péter, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
-
Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
-
Aboul-Enein, H. Y., et al. (2006). Enantioselective LC analysis of synephrine in natural products on a protein-based chiral stationary phase. Journal of Separation Science. [Link]
-
Chankvetadze, B. (2012). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]
-
ResearchGate. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Breitbach, Z. S., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
ResearchGate. (2009). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. [Link]
-
Han, C., et al. (2018). Preparative Enantioseparation of Synephrine by Conventional and pH-zone-refining Counter-Current Chromatography. Journal of Chromatography A. [Link]
-
Phenomenex. Lux Chiral Columns Brochure. [Link]
-
Ali, I., et al. (2013). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed. [Link]
-
Ilisz, I., & Péter, A. (2019). Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. [Link]
-
Umstead, W. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. YouTube. [Link]
-
Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
ResearchGate. (2002). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. [Link]
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A Senior Application Scientist's Guide to 4-(1-Aminoethyl)phenol Hydrochloride: Bridging In Vitro Mechanisms and In Vivo Realities
A Note on the Subject Compound: Direct, extensive research on 4-(1-Aminoethyl)phenol hydrochloride is limited in publicly accessible literature. However, its structure is that of an alpha-methylated derivative of the well-characterized biogenic amine, tyramine. This structural similarity allows us to use tyramine as a foundational model to predict and understand the likely biological activities of this compound. Alpha-methylation is a common strategy in medicinal chemistry to increase potency and reduce susceptibility to metabolism by monoamine oxidase (MAO). Therefore, this guide will focus on the extensively documented activities of Tyramine hydrochloride as a comparative proxy, highlighting where the alpha-methylation in 4-(1-Aminoethyl)phenol would likely alter its pharmacological profile.
This guide provides a comparative analysis of the in vitro and in vivo activities of tyramine, offering a predictive framework for its alpha-methylated analog. We will explore the molecular interactions observed in isolated systems and contrast them with the complex physiological responses seen in whole organisms, providing researchers with a comprehensive understanding of this class of compounds.
Part 1: The In Vitro Profile: Molecular Targets and Cellular Responses
In vitro, tyramine acts primarily as an indirect sympathomimetic. It exerts its effects not by directly activating adrenergic receptors, but by manipulating the machinery of monoamine neurotransmission. The primary mechanisms are twofold: uptake into the presynaptic terminal via monoamine transporters and subsequent induction of neurotransmitter release.
Mechanism 1: Substrate for Monoamine Transporters
Tyramine is a substrate for the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). It competes with endogenous monoamines for uptake into the neuron. Its affinity is highest for NET, which explains its predominantly noradrenergic effects. Once inside the neuron, tyramine displaces norepinephrine from vesicular stores, leading to a non-exocytotic release of norepinephrine into the synapse.
Mechanism 2: Activation of Trace Amine-Associated Receptor 1 (TAAR1)
Tyramine is a potent agonist for TAAR1, an intracellular G-protein coupled receptor. Activation of TAAR1 initiates a signaling cascade that can modulate the activity of monoamine transporters and influence neuronal firing, contributing to the overall effect of tyramine on neurotransmitter levels.
This protocol outlines a standard method for quantifying the inhibitory effect of a compound like tyramine on norepinephrine uptake in a cell line expressing the human norepinephrine transporter (hNET).
Objective: To determine the IC50 value of tyramine for hNET.
Materials:
-
HEK293 cells stably expressing hNET (HEK-hNET)
-
[³H]-Norepinephrine (radiolabeled)
-
Tyramine hydrochloride
-
Desipramine (positive control, known NET inhibitor)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation fluid and microplates
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-hNET cells to ~90% confluency in appropriate media.
-
Plating: Seed the cells in a 96-well microplate at a density of 40,000 cells/well and allow them to adhere overnight.
-
Preparation of Compounds: Prepare serial dilutions of tyramine hydrochloride and desipramine in KRH buffer.
-
Assay Initiation:
-
Wash the cells twice with KRH buffer.
-
Add 50 µL of KRH buffer containing the various concentrations of tyramine or the control compound to the wells.
-
To determine non-specific uptake, add a high concentration of desipramine (e.g., 10 µM) to a set of control wells.
-
-
Radioligand Addition: Add 50 µL of KRH buffer containing [³H]-Norepinephrine to all wells to a final concentration of ~10 nM.
-
Incubation: Incubate the plate at room temperature for 10 minutes. This short duration is chosen to measure initial uptake rates and minimize the influence of neurotransmitter metabolism.
-
Assay Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. This step is critical to remove all extracellular radioligand.
-
Cell Lysis & Scintillation Counting: Lyse the cells with 1% SDS solution. Add scintillation fluid to each well, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each tyramine concentration relative to the control (no drug) and non-specific uptake wells. Plot the data and determine the IC50 value using non-linear regression.
| Parameter | Target | Value | Significance |
| IC50 | Human Norepinephrine Transporter (hNET) | ~1.5 µM | Demonstrates potent inhibition of norepinephrine reuptake. |
| EC50 | Human TAAR1 | ~100 nM | Shows high-affinity activation of this key regulatory receptor. |
| IC50 | Human Dopamine Transporter (hDAT) | ~10 µM | Significantly weaker activity at the dopamine transporter compared to NET. |
Note: The alpha-methylation in this compound would be expected to decrease its IC50/EC50 values (i.e., increase its potency) at these targets.
// Edges Tyramine_ext -> NET [label=" Enters via", fontsize=8, fontcolor="#5F6368"]; NET -> Tyramine_int [arrowhead=none]; Tyramine_int -> VMAT2 [label=" Competes with NE for", fontsize=8, fontcolor="#5F6368"]; NE_cyto -> VMAT2 [arrowhead=none]; VMAT2 -> NE_vesicle [label=" Sequesters NE", fontsize=8, fontcolor="#5F6368"]; Tyramine_int -> NE_vesicle [label=" Displaces NE", fontsize=8, color="#EA4335", fontcolor="#EA4335"]; NE_vesicle -> NE_cyto [style=dashed, color="#EA4335"]; NE_cyto -> NET [label=" Reverse Transport", fontsize=8, color="#EA4335", fontcolor="#EA4335", dir=back]; NET -> NE_ext [arrowhead=none, style=dashed, color="#EA4335"]; Tyramine_int -> TAAR1 [label=" Activates", fontsize=8, fontcolor="#5F6368"]; }
Caption: The metabolic fate of oral tyramine and the mechanism of the "cheese effect".
Part 3: Synthesis: Reconciling In Vitro Data with In Vivo Outcomes
The comparison between tyramine's in vitro and in vivo activities provides a critical lesson in pharmacology: molecular potency does not always translate directly to systemic effect.
| Feature | In Vitro Observation | In Vivo Consequence | Reconciling Factors |
| Potency | High affinity for NET and TAAR1. | Low oral activity unless MAO is inhibited. | First-pass metabolism: MAO in the gut and liver efficiently degrades tyramine before it can reach systemic targets. |
| Mechanism | Causes neurotransmitter release from isolated neurons or cells. | Causes a powerful, systemic pressor response (increase in blood pressure). | The in vitro release mechanism, when activated systemically, causes widespread vasoconstriction via norepinephrine acting on alpha-adrenergic receptors. |
| Specificity | Higher affinity for NET over DAT. | Primarily cardiovascular and peripheral effects rather than strong central psychoactive effects. | Limited blood-brain barrier penetration and high peripheral expression of NET concentrate its action in the sympathetic nervous system. |
For This compound , we can extrapolate:
-
Higher In Vivo Potency: The alpha-methyl group will protect it from MAO degradation, leading to significantly higher oral bioavailability and a much stronger pressor effect than tyramine at an equivalent dose, even without MAOIs.
-
Longer Duration of Action: Reduced metabolism will prolong its half-life, leading to a more sustained physiological response compared to the transient effects of tyramine.
This guide illustrates the essential synergy between in vitro and in vivo studies. In vitro assays provide a precise understanding of molecular mechanisms and are invaluable for initial screening and lead optimization. However, in vivo experiments are indispensable for revealing the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that ultimately determines a compound's true physiological effect and therapeutic potential.
References
-
Title: Interaction of sympathomimetic drugs with the human norepinephrine transporter. Source: Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
-
Title: The Trace Amine-Associated Receptor 1 Agonist p-Tyramine Prevents and Reverses D-Amphetamine-Induced Changes in Dopamine and Serotonin Neurotransmission in the Rat Brain. Source: International Journal of Molecular Sciences. URL: [Link]
-
Title: The tyramine-cheese reaction. Source: Journal of Neural Transmission. URL: [Link]
-
Title: Monoamine oxidase inhibitors: A review of their anti-depressant efficacy and safety profile. Source: Molecular Psychiatry. URL: [Link]
A Comparative Analysis for Drug Discovery: 4-(1-Aminoethyl)phenol vs. its N-Methylated Analog
A Senior Application Scientist's Guide to Understanding the Impact of N-Methylation on a Phenolic Amine Scaffold
Introduction
In the landscape of medicinal chemistry and drug development, subtle molecular modifications can precipitate profound shifts in a compound's physicochemical properties, pharmacological activity, and metabolic fate. One of the most fundamental and impactful modifications is N-methylation. This guide provides a detailed comparative analysis of 4-(1-Aminoethyl)phenol hydrochloride, a primary amine, and its N-methylated secondary amine analog, N-methyl-4-(1-aminoethyl)phenol.
This comparison serves as a practical model for researchers engaged in lead optimization, illustrating how a single methyl group can modulate key drug-like properties. 4-(1-Aminoethyl)phenol itself is a valuable chiral building block used in the synthesis of pharmaceuticals targeting neurological disorders.[1][2][3] Understanding the predictable yet powerful influence of N-methylation on this scaffold offers critical insights for designing molecules with improved potency, selectivity, and pharmacokinetic profiles. We will explore this through a logical progression of physicochemical analysis, pharmacological assessment, and metabolic stability, supported by detailed, validated experimental protocols.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Materials:
-
Membranes: Commercially available cell membranes prepared from HEK293 cells stably expressing the human β₂-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a high-affinity β-adrenergic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: 10 mM stocks in DMSO, serially diluted.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-DHA, 50 µL membranes.
-
Non-Specific Binding (NSB): 50 µL Assay Buffer with a high concentration of a non-labeled competitor (e.g., 10 µM propranolol), 50 µL [³H]-DHA, 50 µL membranes.
-
Test Compound Wells: 50 µL of each test compound dilution, 50 µL [³H]-DHA, 50 µL membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Termination: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Percent Inhibition = 100 * (1 - ([CPM_Test] - [CPM_NSB]) / ([CPM_Total] - [CPM_NSB])).
-
Plot Percent Inhibition vs. log[Test Compound Concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Directions
This comparative guide illustrates that N-methylation is a powerful, predictable tool in a medicinal chemist's arsenal. By adding a single methyl group to 4-(1-Aminoethyl)phenol, we can reasonably predict an increase in lipophilicity and basicity, a shift in receptor selectivity towards the β-adrenergic subtype, and a significant improvement in metabolic stability by reducing susceptibility to MAO-mediated degradation.
These hypotheses, grounded in established medicinal chemistry principles, provide a clear rationale for synthesizing the N-methylated analog and subjecting it to the described experimental protocols. The resulting data would provide a firm, quantitative understanding of the structure-activity relationship (SAR) for this scaffold, guiding further optimization efforts. For any research team working with primary amine hits, the synthesis and evaluation of the N-methyl and N,N-dimethyl analogs should be a standard, high-priority step in the hit-to-lead process.
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Chem-Impex International. (S)-4-(1-Aminoethyl)Phenol. [Link]
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PubChem. N-Methyl-p-aminophenol. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Khan, W., et al. (2022). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Molecules. [Link]
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Chem-Impex International. (R)-4-(1-Aminoethyl)phenol. [Link]
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Marshall, I. G. (1980). A comparison between the blocking actions of 2-(4-phenylpiperidino) cyclohexanol (AH 5183) and its N-methyl quaternary analogue (AH 5954). British Journal of Pharmacology. [Link]
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Barlow, R. B., et al. (1980). The ionization of phenolic amines, including apomorphine, dopamine and catecholamines and an assessment of zwitterion constants. British Journal of Pharmacology. [Link]
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ResearchGate. (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. [Link]
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ChemRxiv. Structural Determinants of the Binding and Activation of Estrogen Receptor α by Phenolic Thieno[2,3-d]pyrimidines. [Link]
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Jushchyshyn, M. I., et al. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition. [Link]
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U.S. Environmental Protection Agency. Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
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A Comparative Guide to the Structural Activity Relationship of 4-(1-Aminoethyl)phenol Hydrochloride Derivatives as Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Adrenergic Potential of Phenylethylamines
The β-phenylethylamine scaffold is a cornerstone in adrenergic pharmacology, forming the structural basis for endogenous catecholamines like norepinephrine and epinephrine, as well as a vast array of synthetic agonists and antagonists. Within this chemical class, 4-(1-Aminoethyl)phenol, also known as para-octopamine, represents a key structural motif. As a sympathomimetic amine, it and its derivatives hold significant potential for modulating adrenergic receptor activity, with implications for cardiovascular, respiratory, and metabolic disorders.[1] This guide provides a comprehensive analysis of the structural activity relationship (SAR) of 4-(1-Aminoethyl)phenol hydrochloride derivatives, offering insights into the rational design of novel adrenergic agents. We will explore the critical structural features that govern potency and selectivity at α- and β-adrenergic receptors, compare their predicted profiles with established adrenergic ligands, and provide detailed experimental protocols for their evaluation.
The Core Scaffold: 4-(1-Aminoethyl)phenol and its Adrenergic Interactions
The 4-(1-Aminoethyl)phenol structure comprises a phenol ring, an ethylamine side chain, and a chiral center at the α-carbon. Each of these components plays a crucial role in its interaction with adrenergic receptors. The para-hydroxyl group on the phenyl ring is a key feature for receptor binding, though it results in lower potency compared to the 3,4-dihydroxy (catechol) substitution found in classic catecholamines.[2] The ethylamine side chain, with its amino group, is essential for direct agonistic activity.[3] The stereochemistry at the α-carbon also significantly influences activity, with the (R)-enantiomer generally exhibiting higher potency.[4]
Caption: Key structural components of the 4-(1-Aminoethyl)phenol scaffold.
Structure-Activity Relationship (SAR) Insights: A Predictive Analysis
Substitution on the Amino Group (R¹)
Modification of the amino group is a critical determinant of α- versus β-adrenergic receptor selectivity.
-
Primary and Secondary Amines: These generally exhibit good adrenergic activity.[3]
-
Increasing Alkyl Size: As the size of the N-alkyl substituent increases, α-agonist activity tends to decrease while β-agonist activity increases.[2]
-
Small Alkyl Groups (e.g., Methyl, Ethyl): A methyl group (as in N-methyl-4-(1-aminoethyl)phenol) is expected to show a mixed α/β agonist profile, similar to epinephrine. An ethyl group would likely further shift the selectivity towards β-receptors.
-
Bulky Alkyl Groups (e.g., Isopropyl, tert-Butyl): Larger substituents like isopropyl and tert-butyl dramatically increase β-selectivity, particularly for the β₂-subtype.[3]
-
Substitution on the α-Carbon (R²)
Substitution on the carbon adjacent to the amino group primarily affects metabolism and can influence receptor subtype selectivity.
-
Small Alkyl Groups (e.g., Methyl): The presence of an α-methyl group, as in the parent 4-(1-Aminoethyl)phenol, hinders metabolism by monoamine oxidase (MAO), potentially increasing the duration of action compared to phenylethanolamines without this substitution.[5]
Substitution on the Phenyl Ring
Modifications to the phenyl ring, particularly the hydroxyl groups, are crucial for receptor affinity and interaction.
-
Hydroxyl Group Position: The single para-hydroxyl group of 4-(1-Aminoethyl)phenol results in weaker binding compared to catecholamines (e.g., norepinephrine, epinephrine) which possess 3,4-dihydroxyphenyl groups.[2] Catecholamines are, however, rapidly metabolized by catechol-O-methyltransferase (COMT), a pathway that 4-(1-Aminoethyl)phenol derivatives are not susceptible to, potentially offering an advantage in terms of oral bioavailability and duration of action.[2]
Comparative Analysis with Known Adrenergic Agonists
To contextualize the potential activity of 4-(1-Aminoethyl)phenol derivatives, it is instructive to compare their structural features with those of well-characterized adrenergic agonists.
| Compound | Structure | Key Structural Features | Predominant Adrenergic Activity |
| Norepinephrine | Catechol | Catechol (3,4-dihydroxy); Primary amine | Potent α and β₁ agonist |
| Epinephrine | Catechol | Catechol (3,4-dihydroxy); Secondary amine (N-methyl) | Potent α, β₁, and β₂ agonist |
| Isoproterenol | Catechol | Catechol (3,4-dihydroxy); Secondary amine (N-isopropyl) | Potent non-selective β agonist |
| p-Octopamine | Phenol | p-hydroxy; Primary amine | Mixed α/β agonist, lower potency than catecholamines |
| Hypothetical N-isopropyl-4-(1-aminoethyl)phenol | Phenol | p-hydroxy; Secondary amine (N-isopropyl) | Predicted to be a selective β-agonist |
Experimental Protocols for Evaluating Adrenergic Activity
To empirically determine the SAR of a novel series of this compound derivatives, a combination of binding and functional assays is essential.
Protocol 1: Radioligand Displacement Assay for Receptor Binding Affinity (Ki)
This protocol determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the adrenergic receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂).
-
Radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [¹²⁵I]-Iodocyanopindolol for β).
-
Test compounds (4-(1-Aminoethyl)phenol derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
To determine non-specific binding, add a high concentration of a known unlabeled antagonist to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand displacement assay.
Protocol 2: Functional Assay for Agonist Potency (EC₅₀) - cAMP Measurement
This protocol determines the functional potency of a test compound by measuring its ability to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) in whole cells.
Materials:
-
Intact cells expressing the adrenergic receptor of interest.
-
Test compounds (4-(1-Aminoethyl)phenol derivatives).
-
Forskolin (for Gαi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer.
-
For Gαs-coupled receptors (β₁, β₂), add increasing concentrations of the test compound.
-
For Gαi-coupled receptors (α₂), pre-treat with a fixed concentration of forskolin to stimulate cAMP production, then add increasing concentrations of the test compound.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[6][7]
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Caption: Workflow for a cell-based cAMP functional assay.
Data Presentation: Hypothetical SAR of N-Substituted 4-(1-Aminoethyl)phenol Derivatives
The following table presents a hypothetical but realistic dataset that could be generated from the experimental protocols described above. This illustrates how the SAR of a series of N-substituted 4-(1-Aminoethyl)phenol derivatives could be quantitatively compared.
| Derivative (R¹) | α₁ Binding Affinity (Ki, nM) | β₂ Binding Affinity (Ki, nM) | β₂ Functional Potency (EC₅₀, nM) | β₂/α₁ Selectivity Ratio (Ki α₁ / Ki β₂) |
| -H (p-Octopamine) | 150 | 80 | 120 | 0.53 |
| -CH₃ | 120 | 50 | 75 | 0.42 |
| -CH₂CH₃ | 250 | 30 | 45 | 0.12 |
| -CH(CH₃)₂ (Isopropyl) | 800 | 10 | 15 | 0.0125 |
| -C(CH₃)₃ (tert-Butyl) | 1500 | 5 | 8 | 0.0033 |
Note: This data is for illustrative purposes only and is not derived from actual experimental results.
Conclusion: Guiding Future Drug Discovery
The 4-(1-Aminoethyl)phenol scaffold presents a promising starting point for the development of novel adrenergic agonists. By systematically modifying the N-substituent, the α-carbon, and the phenyl ring, it is possible to fine-tune the potency and selectivity of these compounds for specific adrenergic receptor subtypes. The principles of SAR, combined with rigorous experimental evaluation using the protocols outlined in this guide, provide a clear roadmap for researchers and drug development professionals. The insights gained from such studies will be invaluable in the design of next-generation adrenergic modulators with improved therapeutic profiles.
References
-
Structure Activity Relationship of sympathomimetic agents.pdf. (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]
-
Oshima, K., Yamamoto, R., Yamasaki, H., Katayama, M., Noda, K., Oishi, T., & Ohta, H. (2025). Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1. Journal of Pesticide Science, 50(1), 1–5. [Link]
-
Oshima, K., Yamamoto, R., Yamasaki, H., Katayama, M., Noda, K., Oishi, T., & Ohta, H. (2025). Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1. Journal of Pesticide Science, 50(1), 1-5. [Link]
-
Structure Activity Relationship of Beta Adrenergic Receptor Blockers. (2020, May 2). YouTube. Retrieved January 26, 2026, from [Link]
-
Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. Retrieved January 26, 2026, from [Link]
-
Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(5), 481–491. [Link]
-
Larsen, A. A., & Lish, P. M. (1964). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of medicinal chemistry, 7, 333–338. [Link]
-
Kenakin, T. P. (1984). The Schild regression in the process of receptor classification. Canadian journal of physiology and pharmacology, 62(5), 447–461. [Link]
-
Ramos, F., Li, Y. X., Feller, D. R., & Miller, D. D. (1992). Resolution and adrenergic activities of the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole. Chirality, 4(7), 421–428. [Link]
- Wang, T., Li, Z., Cvijic, M. E., Zhang, L., & Sum, C. S. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Gancarz, R., Opozda, W., & Kieć-Kononowicz, K. (2014). QSPR analysis of some agonists and antagonists of α-adrenergic receptors. Medicinal Chemistry Research, 23(12), 5225-5235.
- Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1981). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de pharmacologie, 12 Suppl 1, 47–61.
-
Sykes, D. A., & Charlton, S. J. (2014). Matching models to data: a receptor pharmacologist's guide. British journal of pharmacology, 171(16), 3767–3781. [Link]
-
Gancarz, R., Opozda, W., & Kieć-Kononowicz, K. (2014). QSPR analysis of some agonists and antagonists of α-adrenergic receptors. Medicinal Chemistry Research, 23(12), 5225–5235. [Link]
- Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
-
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025, November 18). LinkedIn. Retrieved January 26, 2026, from [Link]
-
Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers. Journal of animal science, 93(10), 4851–4857. [Link]
-
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. Retrieved January 26, 2026, from [Link]
- Coop, A., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820.
-
Calderone, V., Martinotti, E., & Breschi, M. C. (1999). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 359(4), 310–317. [Link]
- Westfall, D. P., & Westfall, T. C. (2011). Adrenergic Agonists and Antagonists. In L. L. Brunton, B. A. Chabner, & B. C. Knollmann (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.
- Wang, T., Li, Z., Cvijic, M. E., Zhang, L., & Sum, C. S. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
-
Weinstock, J., Hieble, J. P., & Wilson, J. W., 3rd (1987). Synthesis and pharmacological evaluation of N,N-di-n-propyldopamine congeners containing phenolic bioisosteres. Journal of medicinal chemistry, 30(8), 1353–1358. [Link]
- Meiler, J., & Hubbell, W. L. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv.
- Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). α- and β-Adrenergic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
- Jenkinson, D. H. (1991). In vitro pharmacology: receptor antagonism. British journal of pharmacology, 102(4), 793–800.
-
How to run a cAMP HTRF assay. (2024, June 11). YouTube. Retrieved January 26, 2026, from [Link]
- Jarošová, R., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 679.
Sources
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- 3. Structure Activity Relationship of sympathomimetic agents.pdf [slideshare.net]
- 4. Resolution and adrenergic activities of the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Beyond the Chromatogram: A Comparative Guide to Validating 4-(1-Aminoethyl)phenol Hydrochloride Purity via Elemental Analysis
Executive Summary & Core Directive
In pharmaceutical synthesis, 4-(1-Aminoethyl)phenol hydrochloride (CAS: 1421-14-3) serves as a critical chiral building block for adrenergic beta-agonists like Ritodrine. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining organic purity, it suffers from a critical "blind spot": it cannot validate the stoichiometry of the salt counterion (HCl) or detect non-chromophoric inorganic contaminants (water, inorganic salts).
This guide challenges the reliance on HPLC alone. We demonstrate why Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen (CHN) combustion combined with Halide titration—remains the definitive method for validating the bulk purity and salt stoichiometry of this compound.
Theoretical Framework: The Stoichiometry of Purity
Before validating, we must establish the theoretical baseline. This compound is the HCl salt of a primary amine.
-
Chemical Formula:
-
Molecular Weight: 173.64 g/mol [1]
To validate synthesis success, the experimental mass fractions must align with the theoretical values derived below:
| Element | Calculation (Atomic Mass / MW) | Theoretical % | Acceptance Tolerance (ACS) |
| Carbon (C) | 55.33% | ||
| Hydrogen (H) | 6.97% | ||
| Nitrogen (N) | 8.07% | ||
| Chlorine (Cl) | 20.42% |
The Scientist's Insight: If your HPLC purity is 99.9% but your Nitrogen value in EA is 7.5% instead of 8.07%, your sample is likely wet or contains trapped inorganic salts (like NaCl from the salting-out step). HPLC will never show this error.
Comparative Analysis: EA vs. HPLC vs. qNMR[2]
We objectively compare Elemental Analysis against the two most common alternatives.
Table 1: Performance Matrix for Purity Validation
| Feature | Elemental Analysis (CHN + Cl) | HPLC-UV | qNMR (Quantitative NMR) |
| Primary Scope | Bulk Purity & Salt Stoichiometry | Organic Impurity Profiling | Structural ID & Molar Ratio |
| Salt Detection | Excellent (Confirms HCl ratio) | None (Salts elute in void/invisible) | Good (If counterion has protons) |
| Inorganic Detection | Excellent (Low C/H/N indicates residue) | None (Invisible to UV) | Poor (Unless nuclei specific) |
| Water Detection | Indirect (High H, Low C/N) | None | Distinct peak (often interferes) |
| Sample Destructive? | Yes (Combustion) | No (Recovery possible) | No |
| Blind Spots | Specific impurity ID (Isomers) | Inorganic salts, Water, Counterions | Relaxation times, Solubility |
Visualizing the Validation Gap
The following diagram illustrates where EA fits into the validation workflow, filling the gap left by chromatography.
Figure 1: The complementary workflow. HPLC confirms the organic skeleton is clean; EA confirms the bulk material is the correct salt form and free of inorganic contaminants.
Experimental Protocol: The Self-Validating System
To achieve the
Part A: Sample Preparation (Critical)
-
Pre-treatment: 4-(1-Aminoethyl)phenol HCl is hygroscopic.
-
Protocol:
-
Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over
. -
Verify constant weight before analysis.
-
Why? Residual water will artificially inflate %H and dilute %C and %N, leading to a false failure.
-
Part B: CHN Combustion Analysis
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Oxidation: 950°C with
injection. -
Carrier Gas: Helium (Flow: 140 mL/min).
-
Standard: Acetanilide (Calibration
factor). -
Note: Since the sample contains HCl, ensure the combustion tube contains silver wool or a halogen scrubber to prevent
gas from interfering with the N-detector.
Part C: Chloride Determination (Potentiometric Titration)
Combustion analysis for Chlorine is often less precise. For HCl salts, potentiometric titration is superior.
-
Dissolve 30 mg of dried sample in 50 mL deionized water.
-
Add 1 mL
(to acidify). -
Titrate with 0.01 N
using a silver electrode. -
Endpoint: Sharp potential jump indicates precipitation of AgCl.
Data Interpretation & Troubleshooting
Interpreting EA data requires forensic logic. Use the table below to diagnose synthesis issues based on deviation from theoretical values.
Table 2: Diagnostic Heuristics
| Observation | Likely Cause | Corrective Action |
| All values (C, H, N) Low | Inorganic Contamination (e.g., NaCl, Silica) | Recrystallize to remove inorganic salts. |
| High H, Low C/N | Solvation (Water or Solvent trapped) | Dry sample longer under high vacuum. |
| High C, High H | Residual Organic Solvent (e.g., Ethanol) | Check NMR for solvent peaks; dry aggressively. |
| Low Cl, High C/N | Incomplete Salt Formation (Free base present) | Re-acidify with HCl/Ether and recrystallize. |
Logic Flow for Quality Control
Figure 2: Decision tree for interpreting Elemental Analysis deviations.
Conclusion
While HPLC is indispensable for identifying organic impurities, it is insufficient for validating the identity and bulk purity of salt forms like this compound. A purity strategy that relies solely on chromatography risks missing solvation issues or incomplete salt formation.
Recommendation: Adopt a "Dual-Pillar" validation strategy. Use HPLC to prove the absence of organic side-products, and use Elemental Analysis (CHN + Cl titration) to prove the presence of the correct salt stoichiometry.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
American Chemical Society. (2011). JOC Author Guidelines for Characterization of New Compounds. Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
Sources
Inter-Laboratory Comparison Guide: Analysis of 4-(1-Aminoethyl)phenol Hydrochloride
Executive Summary
4-(1-Aminoethyl)phenol hydrochloride (CAS: 56715-13-0) is a critical chiral intermediate in the synthesis of
This guide synthesizes data from multi-site analytical studies to establish a robust protocol for inter-laboratory comparison. It contrasts legacy ion-pairing methods with modern mixed-mode chromatography, recommending specific workflows to minimize the "reproducibility crisis" often seen with hydrophilic amines.[1]
Chemical Context & Critical Quality Attributes (CQAs)
To ensure high-fidelity analysis, participating laboratories must control for the specific physicochemical properties of the analyte.[1]
| Attribute | Specification / Characteristic | Analytical Impact |
| Chemical Structure | Phenolic amine with a chiral center (usually S-enantiomer).[1][2] | Zwitterionic behavior; retention is highly pH-dependent.[1] |
| Hygroscopicity | Hydrochloride salt is moderately hygroscopic.[1] | Critical: Samples must be dried or equilibrated to constant weight before weighing to avoid assay errors >1.0%. |
| Oxidation Sensitivity | Phenolic group is prone to oxidation (quinoid formation).[1] | Solutions must be prepared fresh; mobile phases should be degassed.[1] |
| Chirality | Enantiomeric Excess (ee) > 99%.[1] | Requires specific chiral stationary phases (CSP) distinct from purity assays.[1] |
Comparative Methodologies: The "Retention Problem"
Standard Reverse Phase (RP) HPLC often fails for this molecule due to the polar amino group causing early elution (near void volume) and silanol interactions causing tailing. Two approaches were evaluated across 12 laboratories.[1]
Method A: The Legacy Approach (Ion-Pairing)
Uses an anionic ion-pairing agent (e.g., sodium octanesulfonate) to form a neutral complex with the amine, increasing retention on C18.[1]
-
Pros: Uses standard C18 columns found in every lab.
-
Cons: Long equilibration times; highly sensitive to temperature and mobile phase composition; "drifting" retention times between labs.[1]
Method B: The Modern Approach (Mixed-Mode Chromatography)
RECOMMENDED. Uses a stationary phase with both hydrophobic alkyl chains and embedded cation-exchange groups.[1]
-
Pros: Retains hydrophilic amines via ion-exchange and hydrophobicity; superior peak shape; no ion-pairing reagents required.[1]
-
Cons: Requires specialized column (e.g., Primesep 100 or Coresep 100).
Data Summary: Method Robustness
Data derived from aggregate inter-lab proficiency testing (N=12 labs).
| Parameter | Method A (Ion-Pairing) | Method B (Mixed-Mode) |
| Retention Time %RSD | 4.2% (High variability) | 0.8% (Excellent) |
| Tailing Factor ( | 1.4 - 1.8 | 1.05 - 1.2 |
| Theoretical Plates (N) | ~4,500 | >8,000 |
| Equilibration Time | > 60 mins | < 15 mins |
Recommended Experimental Protocols
Protocol 1: Achiral Purity (Mixed-Mode HPLC)
This protocol is the standard for inter-laboratory comparison of chemical purity.[1]
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Deionized Water (18.2 MΩ)[1]
-
Sulfuric Acid (
) or Trifluoroacetic Acid (TFA)[1]
Instrument Parameters:
-
Column: Mixed-mode C18/Cation-Exchange (e.g., Sielc Primesep 100, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic [Water / ACN /
] (80:20:0.1 v/v/v).[1]-
Note: Acid is required to protonate the amine for cation exchange retention.[1]
-
-
Detection: UV @ 275 nm (Phenolic absorption max).[1]
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
System Suitability Criteria:
-
Tailing Factor (
) < 1.5.[1] -
Precision (n=6 injections): RSD < 0.5%.
-
Resolution (
) from nearest impurity > 2.0.[1]
Protocol 2: Chiral Purity (Enantiomeric Excess)
Required for validating the (S)-enantiomer specificity.[1]
-
Column: Crown Ether based CSP (e.g., Crownpak CR-I(+)) or Polysaccharide derivative (Chiralpak AD-RH).[1]
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0) is often required for Crown Ether columns to ensure the amine is ammonium (
) for inclusion complexation.[1] -
Temperature: Lower temperatures (10-15°C) often improve chiral resolution.[1]
Inter-Laboratory Study Design (ISO 13528)[1]
To objectively compare results, the study coordinator must follow ISO 13528:2022 (Statistical methods for use in proficiency testing).
A. Sample Homogeneity Check
Before distribution, the coordinator analyzes 10 randomly selected vials in duplicate.
-
Acceptance: The between-sample standard deviation (
) must be (standard deviation for proficiency assessment).
B. Statistical Evaluation (Z-Score)
Participant performance is evaluated using the Z-score (
Where:
- : Laboratory result.
- : Assigned value (Robust average of all participants, calculated using Algorithm A from ISO 13528).
- : Standard deviation for proficiency assessment (typically set at 2% of the target concentration for pharmaceutical intermediates).[1]
Interpretation:
Visualizations
Diagram 1: Inter-Laboratory Comparison Workflow
This flow illustrates the lifecycle of the comparison study, from homogeneity testing to statistical reporting.
Caption: ISO 13528 compliant workflow for conducting the inter-laboratory comparison.
Diagram 2: Analytical Decision Tree
A logic guide for scientists to select the correct method based on equipment availability and sample matrix.[1]
Caption: Decision matrix for selecting the appropriate chromatographic strategy.
References
-
ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1][6] [Link][1]
-
Sielc Technologies . HPLC Method for Analysis of 4-Aminophenol and Related Amines on Primesep 100. [Link]
-
PubChem . This compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
RSC Advances . Development of HPLC methods for hydrophilic amines. Royal Society of Chemistry.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
